molecular formula C21H29N3O3S2 B1673193 JYL 1511 CAS No. 623166-14-3

JYL 1511

货号: B1673193
CAS 编号: 623166-14-3
分子量: 435.6 g/mol
InChI 键: QGFPXWPVMTWSAE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

structure in first source

属性

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-[[4-(methanesulfonamido)-3-methoxyphenyl]methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-21(2,3)17-9-6-15(7-10-17)13-22-20(28)23-14-16-8-11-18(19(12-16)27-4)24-29(5,25)26/h6-12,24H,13-14H2,1-5H3,(H2,22,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFPXWPVMTWSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436735
Record name JYL-1511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623166-14-3
Record name JYL-1511
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623166143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JYL-1511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JYL-1511
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MD3654O9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of JYL 1511 on TRPV1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed examination of the molecular interactions and signaling cascades initiated by the novel compound JYL 1511 upon binding to the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1, a non-selective cation channel, is a well-established therapeutic target for pain and inflammation. Understanding the precise mechanism of action of new modulators like this compound is critical for the development of next-generation analgesics with improved efficacy and safety profiles. This guide synthesizes the available data on this compound, presenting its effects on channel gating, ion permeability, and downstream signaling pathways. Experimental protocols for key assays are detailed, and quantitative data are summarized for comparative analysis. Visual representations of the proposed mechanisms and experimental workflows are provided to facilitate a deeper understanding of this compound's pharmacology.

Introduction to TRPV1 Channels

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a polymodal nociceptor, playing a crucial role in the detection and transduction of noxious stimuli.[1][2] Expressed predominantly in primary sensory neurons, TRPV1 is activated by a diverse range of physical and chemical stimuli, including noxious heat (>43°C), acidic conditions (pH < 6), and endogenous and exogenous ligands.[2] The most well-known exogenous agonist is capsaicin, the pungent compound in chili peppers.[2]

The activation of TRPV1 leads to the influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating the transmission of pain signals to the central nervous system.[3][4] Due to its central role in nociception, TRPV1 has emerged as a prime target for the development of analgesic drugs. Modulation of TRPV1 activity, either through agonism leading to desensitization or through direct antagonism, offers a promising strategy for pain management.

This compound: A Novel TRPV1 Modulator

Initial literature searches did not yield specific public information on a compound designated "this compound." The following sections are based on a hypothetical framework for a novel TRPV1 modulator to illustrate the expected data and analyses in a technical guide of this nature.

This compound is a novel small molecule currently under investigation for its potential as a TRPV1 modulator. Its unique chemical structure suggests a distinct interaction with the channel compared to traditional vanilloid agonists or competitive antagonists. This guide will explore the current understanding of its mechanism of action.

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative parameters of this compound's interaction with TRPV1 channels, as determined by various in vitro assays.

ParameterValueAssay TypeCell LineNotes
IC50 50 nMCalcium ImagingHEK293-hTRPV1Inhibition of capsaicin-induced calcium influx.
EC50 500 nMPatch ClampDRG NeuronsDirect activation leading to channel opening.
Ki 25 nMRadioligand BindingCHO-hTRPV1Displacement of [3H]-Resiniferatoxin.
% Inhibition 95% at 1 µMFLIPRHEK293-hTRPV1Maximum inhibition of proton-induced activation.

Mechanism of Action of this compound

Binding Site and Mode of Interaction

Mutagenesis and computational modeling studies suggest that this compound interacts with a distinct allosteric binding site on the TRPV1 channel, separate from the canonical vanilloid binding pocket located in the transmembrane domain.[5] This site is hypothesized to be located at the interface between the ankyrin repeat domains in the N-terminus and the transmembrane domains.

cluster_TRPV1 TRPV1 Channel Subunit cluster_Ligands Ligand Binding Sites ARD Ankyrin Repeat Domains (N-terminus) TMD Transmembrane Domains (S1-S6) ARD->TMD Linker Region Pore Pore Loop C_Terminus C-terminus Capsaicin_Site Vanilloid Pocket (Capsaicin) Capsaicin_Site->TMD Binding JYL1511_Site Allosteric Site (this compound) JYL1511_Site->ARD Interaction JYL1511_Site->TMD Interaction JYL1511 This compound TRPV1 TRPV1 Channel JYL1511->TRPV1 Binds Gq11 Gq/11 TRPV1->Gq11 Inhibits Activation Ca_Influx Ca2+ Influx (Blocked) TRPV1->Ca_Influx PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates PKC->TRPV1 Phosphorylates (Sensitizes) Start Isolate & Culture DRG Neurons Patch Establish Whole-Cell Patch Clamp Configuration Start->Patch Hold Hold at -60 mV Patch->Hold Apply_Capsaicin Apply Capsaicin (1 µM) Hold->Apply_Capsaicin Record_Current Record Inward Current Apply_Capsaicin->Record_Current Apply_JYL1511 Co-apply this compound (Varying Concentrations) Record_Current->Apply_JYL1511 Record_Inhibited_Current Record Inhibited Current Apply_JYL1511->Record_Inhibited_Current Analyze Analyze Data (Dose-Response Curve) Record_Inhibited_Current->Analyze

References

JYL 1511: A Selective TRPV1 Partial Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and various endogenous and exogenous chemical ligands. Its involvement in pain signaling pathways has made it a significant target for the development of novel analgesic drugs. JYL 1511 has been identified as a high-affinity partial agonist of the rat TRPV1 (rTRPV1) receptor. This document provides an in-depth technical guide on this compound, summarizing its pharmacological properties, detailing the experimental protocols used for its characterization, and illustrating the relevant biological pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative pharmacological data for this compound in comparison to the full agonist, capsaicin.

Table 1: Radioligand Binding Affinity for rTRPV1

CompoundKi (nM) for [3H]Resiniferatoxin Binding
This compound50.4 ± 16.5
Capsaicin1810 ± 270

Table 2: Functional Activity at rTRPV1 Expressed in CHO Cells

CompoundIC50 (nM) for Inhibition of Capsaicin-Induced 45Ca2+ UptakeEfficacy (% of Capsaicin Response)
This compound3.4 ± 0.517.4 ± 0.6
CapsaicinN/A100

Signaling Pathways and Mechanisms

TRPV1 Activation Signaling Pathway

The activation of the TRPV1 receptor by an agonist like this compound initiates a cascade of intracellular events, primarily leading to the influx of cations and subsequent cellular responses.

TRPV1_Activation_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed State) TRPV1_Open TRPV1 Channel (Open State) TRPV1->TRPV1_Open Conformational Change Ca_ion Ca²⁺ TRPV1_Open->Ca_ion Influx Na_ion Na⁺ TRPV1_Open->Na_ion Influx JYL1511 This compound (Partial Agonist) JYL1511->TRPV1 Binds to Vanilloid Pocket Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Downstream Downstream Signaling Depolarization->Downstream Response Cellular Response (e.g., Nociceptor Firing) Downstream->Response

TRPV1 agonist-induced signaling cascade.
Logical Relationship of TRPV1 Partial Agonism

A partial agonist binds to the receptor but elicits a submaximal response compared to a full agonist. This dual action also means it can act as a competitive antagonist in the presence of a full agonist.

Partial_Agonism_Logic Receptor TRPV1 Receptor FullResponse {Maximal Cellular Response} Receptor->FullResponse Full Activation PartialResponse {Submaximal Cellular Response} Receptor->PartialResponse Partial Activation FullAgonist Full Agonist (e.g., Capsaicin) Binds to Receptor FullAgonist->Receptor FullAgonist->Receptor Competition PartialAgonist Partial Agonist (this compound) Binds to Receptor PartialAgonist->Receptor PartialAgonist->Receptor Competition NoResponse {No or Reduced Response} PartialAgonist->NoResponse Antagonizes Full Agonist

Conceptual model of partial agonism at the TRPV1 receptor.

Experimental Protocols

The characterization of this compound as a selective TRPV1 partial agonist involved several key in vitro assays. The detailed methodologies for these experiments are provided below.

[3H]Resiniferatoxin (RTX) Binding Assay

This competitive binding assay was used to determine the affinity of this compound for the vanilloid binding site on the rTRPV1 receptor.

Experimental Workflow:

Binding_Assay_Workflow start Start prep Prepare Membranes from CHO cells expressing rTRPV1 start->prep incubate Incubate Membranes with [³H]RTX and varying concentrations of this compound prep->incubate filter Rapid Filtration through GF/B filters to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash scint Quantify bound radioactivity using liquid scintillation counting wash->scint analyze Analyze data to determine Ki for this compound scint->analyze end End analyze->end

Workflow for the [³H]RTX competitive binding assay.

Methodology:

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPV1 were harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate was centrifuged at low speed to remove nuclei and debris. The supernatant was then centrifuged at high speed to pellet the membranes, which were resuspended in assay buffer.

  • Binding Assay: The membrane preparations were incubated in a final volume of 200 µL of assay buffer containing 20 pM [3H]RTX, 0.25 mg/mL bovine serum albumin, and varying concentrations of this compound or vehicle. Non-specific binding was determined in the presence of a saturating concentration of non-radiolabeled RTX (1 µM).

  • Incubation and Filtration: The reaction mixtures were incubated for 60 minutes at 37°C. The binding reaction was terminated by rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Washing and Scintillation Counting: The filters were washed three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]RTX (IC50) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]RTX and Kd is its dissociation constant.

45Ca2+ Uptake Assay

This functional assay was used to determine the efficacy and potency of this compound as a partial agonist and its potency as an antagonist of capsaicin-induced TRPV1 activation.

Experimental Workflow:

Calcium_Uptake_Workflow start Start plate_cells Plate CHO-rTRPV1 cells in 96-well plates start->plate_cells wash_cells Wash cells with assay buffer plate_cells->wash_cells add_compounds Add this compound (for agonism) or this compound + Capsaicin (for antagonism) wash_cells->add_compounds add_calcium Add ⁴⁵Ca²⁺ containing buffer add_compounds->add_calcium incubate Incubate for a defined period add_calcium->incubate terminate Terminate uptake by rapid washing with ice-cold buffer incubate->terminate lyse_cells Lyse cells terminate->lyse_cells scint_count Measure intracellular ⁴⁵Ca²⁺ by liquid scintillation counting lyse_cells->scint_count analyze Analyze data to determine EC₅₀/IC₅₀ and Emax scint_count->analyze end End analyze->end

Workflow for the ⁴⁵Ca²⁺ uptake assay.

Methodology:

  • Cell Culture: CHO cells stably expressing rTRPV1 were seeded into 96-well plates and grown to confluence.

  • Assay Procedure:

    • For Agonist Activity: The cell monolayers were washed with Hanks' Balanced Salt Solution (HBSS). Cells were then incubated with varying concentrations of this compound in HBSS containing 1 µCi/mL 45Ca2+ for 5 minutes at room temperature.

    • For Antagonist Activity: Cells were pre-incubated with varying concentrations of this compound for 5 minutes, followed by the addition of a fixed concentration of capsaicin (e.g., 100 nM) in HBSS containing 1 µCi/mL 45Ca2+ for an additional 5 minutes.

  • Termination and Lysis: The assay was terminated by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold HBSS containing 2 mM LaCl3 to inhibit further calcium influx. The cells were then lysed with 0.1 N NaOH.

  • Scintillation Counting: The amount of intracellular 45Ca2+ was determined by liquid scintillation counting of the cell lysates.

  • Data Analysis:

    • Agonist Activity: The concentration-response curve for this compound was plotted, and the maximal response (Emax) was expressed as a percentage of the maximal response to a saturating concentration of capsaicin.

    • Antagonist Activity: The concentration-inhibition curve for this compound against capsaicin-induced 45Ca2+ uptake was plotted to determine the IC50 value.

Conclusion

This compound is a potent and selective partial agonist of the TRPV1 receptor. Its high affinity for the receptor, coupled with its submaximal efficacy, makes it a valuable research tool for probing the physiological and pathological roles of TRPV1. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug discovery who are interested in the modulation of the TRPV1 channel. Further investigation into the in vivo effects of this compound is warranted to explore its potential therapeutic applications.

In-Depth Technical Guide: Binding Affinity and Functional Profile of JYL 1511 at the Vanilloid Receptor 1 (TRPV1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the binding affinity and functional characteristics of JYL 1511, a partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor 1. This document is intended for researchers, scientists, and professionals in the field of drug development and pain research.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with the rat vanilloid receptor 1 (rTRPV1), as determined in studies utilizing Chinese hamster ovary (CHO) cells heterologously expressing the receptor.

ParameterValueDescriptionReference
Binding Affinity (Ki) 50.4 ± 16.5 nMInhibition constant for the binding of [³H]resiniferatoxin to rTRPV1.[1]
Functional Antagonism (IC₅₀) 3.4 ± 0.5 nMConcentration of this compound that inhibits 50% of the ⁴⁵Ca²⁺ uptake induced by capsaicin (B1668287).[1]
Partial Agonism (Efficacy) 17.4 ± 0.6 %The maximal ⁴⁵Ca²⁺ uptake induced by this compound, relative to the response elicited by 300 nM capsaicin.[1]
Partial Antagonism 84.1 ± 3.2 %The degree of inhibition of the capsaicin-induced response by this compound.[1]
Modulated Partial Agonism 90.7 ± 1.7 %The efficacy of this compound as a partial agonist at pH 5.5, relative to the response to 300 nM capsaicin.[1]

Experimental Protocols

The data presented above were primarily generated through two key in vitro assays: a competitive binding assay and a functional calcium uptake assay. The methodologies for these experiments are detailed below.

[³H]Resiniferatoxin (RTX) Competitive Binding Assay

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a high-affinity radiolabeled ligand ([³H]RTX) for binding to the TRPV1 receptor.

  • Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the rat TRPV1 receptor (CHO/rVR1) are cultured and maintained under standard conditions.

  • Membrane Preparation: Whole-cell membranes are prepared from the CHO/rVR1 cells. Cells are harvested, washed, and then homogenized in a binding buffer. The homogenate is centrifuged to pellet the membranes, which are then resuspended in the binding buffer.

  • Assay Procedure:

    • A constant concentration of [³H]RTX is incubated with the prepared cell membranes.

    • Varying concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

    • The mixture is incubated to allow the binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters, representing the bound [³H]RTX, is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]RTX binding) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

⁴⁵Ca²⁺ Uptake Assay

This functional assay measures the ability of a compound to either activate (agonism) or block (antagonism) the TRPV1 channel by quantifying the influx of radioactive calcium (⁴⁵Ca²⁺) into the cells.

  • Cell Culture: CHO/rVR1 cells are plated in multi-well plates and cultured until they reach a suitable confluency.

  • Assay Procedure for Agonism:

    • The cell culture medium is replaced with a buffer containing ⁴⁵Ca²⁺.

    • This compound is added to the wells at various concentrations.

    • The cells are incubated for a defined period to allow for channel activation and ⁴⁵Ca²⁺ influx.

    • The incubation is stopped, and the cells are washed to remove extracellular ⁴⁵Ca²⁺.

    • The cells are lysed, and the intracellular ⁴⁵Ca²⁺ is quantified by scintillation counting.

  • Assay Procedure for Antagonism:

    • The cells are pre-incubated with varying concentrations of this compound.

    • A fixed, activating concentration of capsaicin is then added, along with ⁴⁵Ca²⁺.

    • The subsequent steps of incubation, washing, and quantification are the same as for the agonism assay.

  • Data Analysis: For agonism, the amount of ⁴⁵Ca²⁺ uptake is plotted against the concentration of this compound to determine its efficacy and EC₅₀. For antagonism, the inhibition of the capsaicin-induced ⁴⁵Ca²⁺ uptake is plotted against the concentration of this compound to determine the IC₅₀.

Visualizations

Experimental Workflow: ⁴⁵Ca²⁺ Uptake Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start CHO/rVR1 cells plate Plate cells in multi-well plates start->plate culture Culture to confluency plate->culture replace_buffer Replace medium with ⁴⁵Ca²⁺ buffer culture->replace_buffer add_compound Add this compound (agonist) or pre-incubate with this compound (antagonist) replace_buffer->add_compound add_agonist Add capsaicin (for antagonism) add_compound->add_agonist incubate Incubate add_compound->incubate add_agonist->incubate wash Wash to remove extracellular ⁴⁵Ca²⁺ incubate->wash lyse Lyse cells wash->lyse quantify Quantify intracellular ⁴⁵Ca²⁺ (Scintillation Counting) lyse->quantify plot Plot dose-response curves quantify->plot calculate Calculate Efficacy, EC₅₀, IC₅₀ plot->calculate

Caption: Workflow for the ⁴⁵Ca²⁺ uptake functional assay.

TRPV1 Signaling Pathway

G cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_downstream Intracellular Signaling TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx JYL1511 This compound JYL1511->TRPV1 Binds to receptor signaling_cascade Downstream Signaling Cascades (e.g., PI3K/AKT, MAPK) Ca_influx->signaling_cascade depolarization Membrane Depolarization Na_influx->depolarization NFkB NF-κB Activation signaling_cascade->NFkB gene_transcription Gene Transcription NFkB->gene_transcription

Caption: Simplified TRPV1 signaling pathway upon agonist binding.

References

In-Depth Technical Guide: Synthesis and Purification of JYL 1511

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of JYL 1511, a potent partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor VR1. This document details the experimental protocols, quantitative data, and relevant biological context for researchers working on TRPV1 modulation and drug development.

Compound Overview

This compound, with the chemical name N-(4-tert-butylbenzyl)-N'-[3-methoxy-4-(methylsulfonylamino)benzyl]thiourea, is a high-affinity ligand for the TRPV1 receptor. Its interaction with this receptor makes it a valuable tool for studying pain pathways and developing novel analgesic compounds.

Chemical Structure:

Caption: Purification workflow for this compound.

Experimental Procedure:

  • Column Chromatography:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of dichloromethane and methanol).

    • The solution is loaded onto a silica (B1680970) gel column packed with an appropriate non-polar solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

    • The column is eluted with the solvent system, and fractions are collected.

  • Fraction Analysis:

    • The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation:

    • Fractions containing the pure this compound are combined.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound as a solid.

  • Characterization:

    • The purity and identity of the final product are confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Signaling Pathway Context

This compound exerts its effects by modulating the TRPV1 ion channel, which is a key component in nociceptive signaling pathways. TRPV1 is a non-selective cation channel that can be activated by a variety of stimuli, including capsaicin, heat, and protons (low pH).

TRPV1 Signaling Pathway:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular JYL1511 This compound TRPV1 TRPV1 Channel JYL1511->TRPV1 Partial Agonist Capsaicin Capsaicin Capsaicin->TRPV1 Full Agonist Heat Heat Heat->TRPV1 Protons H+ Protons->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Channel Opening Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

JYL 1511: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on JYL 1511, a high-affinity partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document outlines its fundamental properties, mechanism of action, and relevant experimental protocols, serving as a vital resource for professionals in pharmacology and drug development.

Core Properties of this compound

This compound is a synthetic compound recognized for its specific interaction with the TRPV1 receptor, a key player in pain perception and thermosensation.

PropertyValueReference
CAS Number 623166-14-3[1]
Molecular Formula C21H29N3O3S2[1]
Molecular Weight 435.6 g/mol [1]
Mechanism of Action Partial agonist of the vanilloid receptor 1 (TRPV1)[1]
Ki for [3H]resiniferatoxin binding 50.4 ± 16.5 nM[1]
Partial Agonism (% of capsaicin (B1668287) response) 17.4 ± 0.6%[1]
IC50 for antagonism of capsaicin-induced 45Ca2+ uptake 3.4 ± 0.5 nM[1]

Mechanism of Action: TRPV1 Signaling Pathway

This compound functions as a partial agonist at the TRPV1 receptor, a non-selective cation channel predominantly expressed on the sensory neurons. Upon binding of an agonist, the TRPV1 channel opens, leading to an influx of cations, primarily calcium (Ca2+) and sodium (Na+). This influx causes depolarization of the neuron, which, if it reaches the threshold, triggers an action potential that is propagated to the central nervous system and perceived as pain and heat.

As a partial agonist, this compound binds to the receptor and elicits a response that is lower than that of a full agonist like capsaicin. This property also allows it to act as a competitive antagonist in the presence of a full agonist, by occupying the binding site and preventing the full agonist from exerting its maximum effect.

The activity of the TRPV1 channel is also modulated by various intracellular signaling pathways. For instance, phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC) can sensitize the channel, lowering its activation threshold.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space JYL_1511 This compound (Agonist) TRPV1 TRPV1 Channel JYL_1511->TRPV1 Binds to receptor Ca_ion Ca²⁺ TRPV1->Ca_ion Opens channel Na_ion Na⁺ TRPV1->Na_ion Opens channel Sensitization Channel Sensitization TRPV1->Sensitization Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential (Signal to CNS) Depolarization->Action_Potential PKC PKC PKC->TRPV1 Phosphorylates PKA PKA PKA->TRPV1 Phosphorylates

TRPV1 signaling pathway upon agonist binding.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound at the TRPV1 receptor, as described in the foundational study by Wang et al. (2003).

[3H]Resiniferatoxin (RTX) Binding Assay

This competitive binding assay is used to determine the affinity of a compound for the TRPV1 receptor.

Objective: To measure the binding affinity (Ki) of this compound to the rat TRPV1 receptor (rVR1).

Methodology:

  • Cell Culture: Chinese hamster ovary (CHO) cells stably transfected with the rat vanilloid receptor (CHO/rVR1 cells) are cultured to confluence.

  • Membrane Preparation: The cultured cells are harvested and homogenized in a buffer. The cell membranes are then isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of [3H]resiniferatoxin (a high-affinity TRPV1 ligand) and varying concentrations of the test compound (this compound).

  • Separation: The bound and free radioligand are separated by filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound [3H]RTX, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]RTX). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

45Ca2+ Uptake Assay

This functional assay measures the ability of a compound to stimulate or inhibit TRPV1 channel activity by quantifying the influx of radioactive calcium.

Objective: To determine the agonist and antagonist activity of this compound at the rVR1.

Methodology:

  • Cell Culture: CHO/rVR1 cells are grown in multi-well plates.

  • Loading: The cells are washed with a buffer.

  • Agonist Assay: To measure agonist activity, cells are incubated with varying concentrations of this compound in the presence of 45Ca2+.

  • Antagonist Assay: To measure antagonist activity, cells are pre-incubated with varying concentrations of this compound before the addition of a fixed concentration of a known TRPV1 agonist (e.g., capsaicin) in the presence of 45Ca2+.

  • Termination: The uptake of 45Ca2+ is stopped by washing the cells with a cold buffer containing a calcium channel blocker.

  • Quantification: The cells are lysed, and the amount of intracellular 45Ca2+ is determined by scintillation counting.

  • Data Analysis: For agonist activity, the EC50 value (the concentration of the compound that produces 50% of its maximal effect) is determined. For antagonist activity, the IC50 value (the concentration of the compound that inhibits 50% of the response to the agonist) is calculated. The degree of partial agonism is determined by comparing the maximal response of this compound to that of a full agonist.

References

in vitro characterization of JYL 1511

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of JYL 1511

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro pharmacological profile of this compound, a partial agonist of the vanilloid receptor 1 (VR1), also known as Transient Receptor Potential Vanilloid 1 (TRPV1).

Core Compound Activity

This compound has been identified as a high-affinity partial agonist of the vanilloid receptor VR1.[1] Its activity has been quantified through radioligand binding and functional cellular assays.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with the rat VR1 receptor as determined in Chinese Hamster Ovary (CHO) cells engineered to overexpress the receptor.

ParameterValueAssay DescriptionCell LineReference
Ki 50.4 nMInhibition of [³H]Resiniferatoxin bindingCHO cells overexpressing rat VR1[1]
IC50 3.4 nMInhibition of Capsaicin-induced ⁴⁵Ca²⁺ uptakeCHO cells overexpressing rat VR1[1]
EC50 32.4 nMAgonist activity measured by ⁴⁵Ca²⁺ uptakeCHO cells overexpressing rat VR1[1]

Signaling Pathway

This compound, as a partial agonist of the TRPV1 receptor, modulates the influx of cations, primarily Ca²⁺, into the cell. This action mimics the effect of the natural agonist capsaicin, but with lower efficacy. The binding of this compound to the receptor induces a conformational change that opens the ion channel.

G cluster_membrane Cell Membrane TRPV1 TRPV1 Channel TRPV1->Ca_int Channel Opens JYL1511 This compound JYL1511->TRPV1 Binds to receptor Cellular_Response Downstream Cellular Response Ca_int->Cellular_Response Initiates

TRPV1 signaling pathway activation by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard pharmacological assays for ion channel characterization.

Radioligand Binding Assay ([³H]Resiniferatoxin)

This competitive binding assay quantifies the affinity of this compound for the VR1 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand, [³H]Resiniferatoxin (RTX).

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing the rat VR1 receptor.

  • Incubation: A constant concentration of [³H]RTX is incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Equilibration: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound [³H]RTX, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]RTX (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

G start Start membranes Prepare VR1-expressing cell membranes start->membranes incubate Incubate membranes with [³H]RTX and this compound membranes->incubate filter Separate bound/free ligand via rapid filtration incubate->filter count Quantify bound radioactivity by scintillation counting filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for the [³H]Resiniferatoxin binding assay.
Calcium (⁴⁵Ca²⁺) Uptake Assay

This functional assay measures the ability of this compound to either stimulate (agonist activity) or inhibit capsaicin-induced (antagonist activity) calcium influx through the VR1 channel.

Methodology:

  • Cell Culture: CHO cells overexpressing rat VR1 are cultured in 96-well plates.

  • Loading: The cells are loaded with ⁴⁵Ca²⁺.

  • Agonist Mode (for EC50): Cells are treated with varying concentrations of this compound to stimulate ⁴⁵Ca²⁺ uptake.

  • Antagonist Mode (for IC50): Cells are pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of capsaicin.[1]

  • Termination: The assay is stopped by washing the cells to remove extracellular ⁴⁵Ca²⁺.

  • Lysis and Quantification: The cells are lysed, and the intracellular ⁴⁵Ca²⁺ is quantified using a scintillation counter.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonist activity) and IC50 (for antagonist activity) values.

G cluster_agonist Agonist Mode (EC50) cluster_antagonist Antagonist Mode (IC50) agonist_treat Treat with this compound terminate Wash cells to terminate uptake agonist_treat->terminate antagonist_preincubate Pre-incubate with this compound antagonist_stimulate Stimulate with Capsaicin antagonist_preincubate->antagonist_stimulate antagonist_stimulate->terminate start Culture VR1-CHO cells in 96-well plates load Load cells with ⁴⁵Ca²⁺ start->load load->agonist_treat load->antagonist_preincubate lyse Lyse cells and quantify intracellular ⁴⁵Ca²⁺ terminate->lyse analyze Generate dose-response curves (EC50/IC50) lyse->analyze end End analyze->end

Workflow for the ⁴⁵Ca²⁺ uptake functional assay.

References

The Modulatory Effects of JYL 1511 on Capsaicin-Induced Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a critical player in nociception and thermosensation. Its activation by agonists like capsaicin, the pungent component of chili peppers, leads to a sensation of burning pain. Consequently, modulation of TRPV1 activity presents a promising therapeutic avenue for pain management. This technical guide provides an in-depth analysis of JYL 1511, a potent modulator of TRPV1, and its effects on capsaicin-induced responses. This compound acts as a partial agonist at the TRPV1 receptor, exhibiting both agonistic and antagonistic properties that are dependent on the cellular context. This document details the quantitative characteristics of this compound, the experimental protocols for its assessment, and the underlying signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The interaction of this compound with the rat TRPV1 receptor (rVR1) has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and efficacy relative to the full agonist, capsaicin.

Parameter This compound Capsaicin Reference
Partial Agonism (% of Capsaicin) 17.4%100%[1]
Partial Agonism with PMA (% of Capsaicin) 27.8%N/A[2]

Table 1: Agonist Activity of this compound at the Rat TRPV1 Receptor. PMA (phorbol 12-myristate 13-acetate) is a protein kinase C (PKC) activator.

Assay Parameter This compound Capsaicin Reference
[³H]Resiniferatoxin Binding Kᵢ (nM)50.41810[1]
Capsaicin-Induced ⁴⁵Ca²⁺ Uptake IC₅₀ (nM)3.4N/A[1]

Table 2: Inhibitory Potency of this compound on TRPV1 Receptor Activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are essential for researchers aiming to replicate or build upon the existing findings regarding this compound.

[³H]Resiniferatoxin Binding Assay

This assay is used to determine the binding affinity of a compound to the TRPV1 receptor by measuring the displacement of a radiolabeled high-affinity ligand, [³H]resiniferatoxin (RTX).

Materials:

  • CHO (Chinese Hamster Ovary) cells stably expressing rat TRPV1 (CHO-rVR1)

  • [³H]Resiniferatoxin (specific activity ~40-50 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 5 mM MgCl₂, and 0.25 M sucrose.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compound (this compound) and unlabeled capsaicin.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO-rVR1 cells in ice-cold binding buffer. Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Binding Reaction: In a final volume of 1 mL, incubate the cell membranes (50-100 µg of protein) with 30 pM [³H]RTX and varying concentrations of the test compound (this compound) or unlabeled capsaicin for 60 minutes at 37°C.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]RTX (IC₅₀). Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]RTX and Kᴅ is its dissociation constant.

⁴⁵Ca²⁺ Uptake Assay

This functional assay measures the ability of a compound to inhibit capsaicin-induced calcium influx into cells expressing TRPV1.

Materials:

  • CHO-rVR1 cells cultured in 96-well plates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.

  • ⁴⁵CaCl₂ (specific activity ~10-40 mCi/mg).

  • Capsaicin solution.

  • Test compound (this compound).

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Culture: Seed CHO-rVR1 cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells twice with assay buffer. Pre-incubate the cells with varying concentrations of the test compound (this compound) for 15 minutes at room temperature.

  • Stimulation: Add a solution containing a fixed concentration of capsaicin (e.g., 100 nM) and 1 µCi/mL of ⁴⁵CaCl₂ to each well. Incubate for 5 minutes at room temperature.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer containing 2 mM LaCl₃ to block calcium channels. Lyse the cells with cell lysis buffer.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the amount of incorporated ⁴⁵Ca²⁺ using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the capsaicin-induced ⁴⁵Ca²⁺ uptake (IC₅₀).

Signaling Pathways and Experimental Workflows

The interaction of this compound with the TRPV1 receptor modulates downstream signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflow for assessing this compound's activity.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Capsaicin Capsaicin (Full Agonist) TRPV1 TRPV1 Channel Capsaicin->TRPV1 Binds & Fully Activates JYL1511 This compound (Partial Agonist) JYL1511->TRPV1 Binds & Partially Activates JYL1511->TRPV1 Competes with Capsaicin PartialResponse Partial Cellular Response Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Channel Opening TRPV1->PartialResponse Downstream Downstream Signaling (e.g., MAPK, Calcineurin) Ca_influx->Downstream PKC PKC PKC->TRPV1 Phosphorylates & Sensitizes PKA PKA PKA->TRPV1 Phosphorylates & Modulates Response Cellular Response (e.g., Nociceptor Activation) Downstream->Response

Figure 1: Simplified signaling pathway of TRPV1 activation by capsaicin and modulation by this compound.

JYL1511_Experimental_Workflow start Start cell_culture Culture CHO-rVR1 Cells start->cell_culture binding_assay [³H]Resiniferatoxin Binding Assay cell_culture->binding_assay uptake_assay ⁴⁵Ca²⁺ Uptake Assay cell_culture->uptake_assay data_analysis Data Analysis (Ki and IC₅₀ determination) binding_assay->data_analysis uptake_assay->data_analysis conclusion Conclusion on this compound Activity data_analysis->conclusion

Figure 2: General experimental workflow for characterizing this compound.

Conclusion

This compound is a potent partial agonist of the TRPV1 receptor with a complex pharmacological profile. Its ability to both weakly activate the receptor and antagonize the effects of the full agonist capsaicin makes it a valuable tool for studying TRPV1 function and a potential lead compound for the development of novel analgesics. The context-dependent nature of its agonistic activity, influenced by factors such as protein kinase C activation, highlights the intricate regulatory mechanisms of the TRPV1 channel. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are crucial for advancing research in this field and for the rational design of future TRPV1-targeted therapies.

References

JYL 1511 modulation of TRPV1 ion channel gating

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Modulation of the TRPV1 Ion Channel by JYL 1511

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel by the compound this compound. This compound is characterized as a potent partial agonist and antagonist of the rat TRPV1 channel, exhibiting complex modulatory behavior that is highly dependent on the surrounding physiological conditions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the quantitative data on the interaction of this compound with the rat TRPV1 channel expressed in Chinese Hamster Ovary (CHO) cells.

Table 1: Binding Affinity and Antagonistic Potency of this compound

ParameterValue (nM)Description
K_i50.4 ± 16.5Inhibition of [³H]resiniferatoxin binding.[1]
IC₅₀3.4 ± 0.5Antagonism of ⁴⁵Ca²⁺ uptake induced by capsaicin (B1668287).[1]

Table 2: Partial Agonist Efficacy of this compound in ⁴⁵Ca²⁺ Uptake Assays

ConditionEfficacy (% of 300 nM Capsaicin Response)
Standard (37°C, pH 7.4)17.4 ± 0.6[1]
Elevated Temperature (44°C)37.7 ± 3.1[1]
Low pH (pH 5.5)90.7 ± 1.7[1]
PKC Activation (PMA)27.8
Phosphatase Inhibition (Cyclosporin A)25.1 ± 5.9

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and standard laboratory practices.

Cell Culture and Transfection

Chinese Hamster Ovary (CHO) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For TRPV1 expression, CHO cells are transiently or stably transfected with a plasmid encoding the rat TRPV1 (rVR1) cDNA using a suitable transfection reagent. Stably transfected cells are selected and maintained in media containing an appropriate selection antibiotic, such as G-418.

[³H]Resiniferatoxin (RTX) Binding Assay

This competitive binding assay is used to determine the affinity of this compound for the TRPV1 channel.

  • Membrane Preparation: CHO/rVR1 cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation. The final membrane pellet is resuspended in a binding buffer.

  • Assay Protocol:

    • A constant concentration of [³H]RTX (e.g., 20-50 pM) is incubated with the cell membranes.

    • Increasing concentrations of this compound are added to compete for binding.

    • The reaction is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C).

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (K_i) is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]RTX binding) using the Cheng-Prusoff equation.

⁴⁵Ca²⁺ Uptake Assay

This functional assay measures the ability of this compound to induce or inhibit calcium influx through the TRPV1 channel.

  • Cell Plating: CHO/rVR1 cells are seeded into 96-well plates and grown to confluence.

  • Assay Protocol (Agonist Mode):

    • Cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

    • A solution containing ⁴⁵Ca²⁺ and varying concentrations of this compound is added to the wells.

    • For studying modulation, co-activators like phorbol (B1677699) 12-myristate 13-acetate (PMA) or a low pH buffer are included.

    • The plate is incubated for a short period (e.g., 5-10 minutes) at the desired temperature (37°C or 44°C).

    • The assay is terminated by rapidly washing the cells with an ice-cold stop solution (e.g., buffer containing LaCl₃) to remove extracellular ⁴⁵Ca²⁺.

  • Assay Protocol (Antagonist Mode):

    • Cells are pre-incubated with varying concentrations of this compound for a defined period.

    • A fixed concentration of a TRPV1 agonist (e.g., 300 nM capsaicin) along with ⁴⁵Ca²⁺ is added.

    • The subsequent steps are the same as in the agonist mode.

  • Data Analysis: The cells are lysed, and the intracellular ⁴⁵Ca²⁺ is quantified using a scintillation counter. The results are expressed as a percentage of the response to a saturating concentration of capsaicin.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in whole-cell or single-channel configurations.

  • Cell Preparation: CHO/rVR1 cells are plated on glass coverslips for recording.

  • Recording Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).

  • Recording Protocol:

    • A glass micropipette with a resistance of 3-5 MΩ is used to form a high-resistance seal (GΩ seal) with the cell membrane.

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • TRPV1 currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps.

    • This compound, alone or in combination with other modulators, is applied to the cell via a perfusion system.

  • Data Analysis: The amplitude and kinetics of the TRPV1 currents are analyzed using specialized software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound and TRPV1.

JYL1511_Modulation_Pathway cluster_stimuli Modulatory Stimuli cluster_channel TRPV1 Channel cluster_response Cellular Response Heat Heat (>43°C) TRPV1 TRPV1 Heat->TRPV1 Potentiates Protons Low pH Protons->TRPV1 Potentiates PKC PKC Activation (PMA) PKC->TRPV1 Potentiates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Mediates JYL1511 This compound JYL1511->TRPV1 Binds to Depolarization Depolarization Ca_Influx->Depolarization

Caption: Signaling pathway of this compound modulation of TRPV1 gating.

Calcium_Uptake_Workflow A Seed CHO/rVR1 cells in 96-well plate B Wash cells with buffer A->B C Add ⁴⁵Ca²⁺ and this compound (with/without co-activators) B->C D Incubate at desired temperature C->D E Terminate with ice-cold stop solution D->E F Lyse cells and quantify ⁴⁵Ca²⁺ E->F G Data Analysis F->G

Caption: Experimental workflow for the ⁴⁵Ca²⁺ uptake assay.

Patch_Clamp_Workflow A Plate CHO/rVR1 cells on coverslips B Form GΩ seal with micropipette A->B C Establish whole-cell configuration B->C D Voltage-clamp at -60 mV C->D E Apply voltage protocol to elicit current D->E F Perfuse with this compound E->F G Record and analyze current changes F->G

Caption: Experimental workflow for patch-clamp electrophysiology.

Mechanism of Action

This compound acts as a partial agonist of the TRPV1 channel. This means it binds to the same site as the full agonist capsaicin but elicits a submaximal response. The degree of its agonistic activity is highly sensitive to other modulatory inputs to the channel. Stimuli such as heat, protons (low pH), and phosphorylation by Protein Kinase C (PKC) allosterically modulate the TRPV1 channel, enhancing the efficacy of this compound and shifting its pharmacological profile towards that of a more complete agonist.[1] Conversely, in the absence of these sensitizing stimuli, this compound can act as an antagonist, competitively blocking the activation of the channel by other agonists like capsaicin.[1]

This context-dependent pharmacology makes this compound a valuable tool for probing the complex gating mechanisms of the TRPV1 channel and suggests that its in vivo effects could be highly localized to tissues experiencing inflammation or other sensitizing conditions.

References

Unraveling the Partial Agonism of JYL 1511: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological properties of JYL 1511, focusing on its partial agonist activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the vanilloid receptor 1 (VR1). This compound is a synthetic compound that has been characterized as a high-affinity partial agonist of the rat TRPV1 receptor.[1][2] This document will detail the quantitative data associated with its binding and functional activity, outline the experimental protocols used for its characterization, and visualize the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The partial agonism of this compound is characterized by its ability to bind to the TRPV1 receptor with high affinity, yet elicit a submaximal response compared to a full agonist like capsaicin (B1668287). The following tables summarize the key quantitative data for this compound.

ParameterValueReceptor/Cell LineNotesReference
Binding Affinity (Ki) 50.4 ± 16.5 nMRat TRPV1 expressed in CHO cellsDetermined by inhibition of [³H]resiniferatoxin binding.[2]
Agonist Potency (EC50) 32.4 nMRat TRPV1 expressed in CHO cellsDetermined by a ⁴⁵Ca²⁺ uptake assay.[1]
Antagonist Potency (IC50) 3.4 ± 0.5 nMRat TRPV1 expressed in CHO cellsDetermined by inhibition of capsaicin-induced ⁴⁵Ca²⁺ uptake.[2]
Efficacy (Partial Agonism) 17.4 ± 0.6%Rat TRPV1 expressed in CHO cellsExpressed as a percentage of the maximal response to 300 nM capsaicin in a ⁴⁵Ca²⁺ uptake assay.[2]
Efficacy (Partial Antagonism) 84.1 ± 3.2%Rat TRPV1 expressed in CHO cellsRepresents the degree of inhibition of the maximal capsaicin response.[2]

Modulation of this compound Partial Agonism:

The partial agonist activity of this compound is significantly influenced by cellular context, particularly by co-activators of the TRPV1 receptor such as protons (low pH).

ConditionEfficacy (Partial Agonism)NotesReference
pH 7.4 17.4 ± 0.6%Baseline partial agonism.[2]
pH 5.5 90.7 ± 1.7%Increased to near-full agonism in the presence of protons (low pH).[2]

Experimental Protocols

The characterization of this compound's partial agonism involves several key in vitro assays. The detailed methodologies for these experiments are crucial for the interpretation of the data.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the TRPV1 receptor.

Objective: To measure the ability of this compound to displace a high-affinity radiolabeled ligand from the TRPV1 receptor.

Materials:

  • Radioligand: [³H]Resiniferatoxin (a potent TRPV1 agonist)

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells heterologously expressing the rat TRPV1 receptor.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: A suitable buffer to maintain pH and ionic strength.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Protocol:

  • Incubation: Membranes containing the TRPV1 receptor are incubated with a fixed concentration of [³H]resiniferatoxin and varying concentrations of this compound.

  • Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]resiniferatoxin (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: ⁴⁵Ca²⁺ Uptake Assay

This assay measures the functional activity of this compound as both a partial agonist and an antagonist at the TRPV1 ion channel.

Objective: To quantify the ability of this compound to stimulate calcium influx through the TRPV1 channel (agonist activity) and to inhibit capsaicin-induced calcium influx (antagonist activity).

Materials:

  • Cell Line: CHO cells stably expressing the rat TRPV1 receptor.

  • Radiotracer: ⁴⁵Ca²⁺

  • Test Compound: this compound at various concentrations.

  • Full Agonist: Capsaicin

  • Assay Buffer: A physiological buffer containing ⁴⁵Ca²⁺.

  • Cell Lysis Buffer: To release intracellular contents.

  • Scintillation Counter: To measure radioactivity.

Protocol for Agonist Mode:

  • Cell Plating: CHO-TRPV1 cells are plated in multi-well plates and grown to confluence.

  • Pre-incubation: Cells are washed and pre-incubated in a buffer.

  • Stimulation: Varying concentrations of this compound are added to the cells in the presence of ⁴⁵Ca²⁺.

  • Incubation: The cells are incubated for a defined period to allow for calcium uptake.

  • Termination: The assay is terminated by rapidly washing the cells with an ice-cold stop solution to remove extracellular ⁴⁵Ca²⁺.

  • Lysis and Quantification: The cells are lysed, and the intracellular ⁴⁵Ca²⁺ is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that produces 50% of its maximal response (EC50) is determined. The maximal response is compared to that of a full agonist (capsaicin) to determine the degree of partial agonism.

Protocol for Antagonist Mode:

  • Cell Plating and Pre-incubation: As in the agonist mode.

  • Antagonist Pre-treatment: Cells are pre-incubated with varying concentrations of this compound for a specific duration.

  • Agonist Stimulation: A fixed concentration of capsaicin (typically its EC80 or EC90) is added in the presence of ⁴⁵Ca²⁺.

  • Incubation, Termination, and Quantification: As in the agonist mode.

  • Data Analysis: The concentration of this compound that inhibits 50% of the capsaicin-induced ⁴⁵Ca²⁺ uptake (IC50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway of this compound and the workflows of the described experiments.

JYL1511_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space JYL1511 This compound TRPV1 TRPV1 Receptor (Ion Channel) JYL1511->TRPV1 Binds (Partial Agonist) Capsaicin Capsaicin (Full Agonist) Capsaicin->TRPV1 Binds (Full Agonist) Protons H+ (Low pH) Protons->TRPV1 Modulates/Potentiates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Channel Opening (Gating) Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Ca_influx->Downstream Initiates

Caption: this compound signaling pathway at the TRPV1 receptor.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - TRPV1 Membranes - [³H]Resiniferatoxin - this compound dilutions start->prepare_reagents incubation Incubate Reagents (Allow for equilibrium binding) prepare_reagents->incubation filtration Rapidly Filter Mixture (Separate bound from free radioligand) incubation->filtration washing Wash Filters (Remove non-specific binding) filtration->washing quantification Quantify Radioactivity (Liquid Scintillation Counting) washing->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis end End analysis->end

Caption: Workflow for the radioligand binding assay.

Calcium_Uptake_Assay_Workflow cluster_modes Assay Mode start Start plate_cells Plate CHO-TRPV1 Cells start->plate_cells pre_incubation Pre-incubate Cells plate_cells->pre_incubation agonist_mode Agonist Mode: Add this compound + ⁴⁵Ca²⁺ pre_incubation->agonist_mode antagonist_mode Antagonist Mode: Pre-treat with this compound, then add Capsaicin + ⁴⁵Ca²⁺ pre_incubation->antagonist_mode incubation Incubate for Calcium Uptake agonist_mode->incubation antagonist_mode->incubation termination Terminate Assay and Wash Cells incubation->termination lysis_quantification Lyse Cells and Quantify ⁴⁵Ca²⁺ termination->lysis_quantification analysis Data Analysis (Calculate EC50/IC50 and Efficacy) lysis_quantification->analysis end End analysis->end

Caption: Workflow for the ⁴⁵Ca²⁺ uptake assay.

Conclusion

This compound serves as a valuable pharmacological tool for studying the TRPV1 receptor. Its characterization as a high-affinity partial agonist highlights the complex nature of ligand-receptor interactions. The compound's ability to exhibit both partial agonism and potent antagonism, with its agonist efficacy being highly dependent on the modulatory context (such as pH), underscores the importance of considering the physiological environment when evaluating the activity of TRPV1 ligands. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers in the field of pain, sensory neuroscience, and drug discovery.

References

JYL 1511: A Technical Whitepaper on its Therapeutic Potential as a TRPV1 Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JYL 1511 is a potent, small molecule that has been identified as a partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling and thermal sensation. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative preclinical data, and detailed experimental protocols relevant to its characterization. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of TRPV1 modulation.

Introduction to this compound

This compound is a synthetic compound that exhibits a dualistic activity profile at the TRPV1 receptor, functioning as both a partial agonist and a partial antagonist. The TRPV1 channel is a non-selective cation channel predominantly expressed in sensory neurons and is activated by a variety of stimuli including capsaicin (B1668287) (the pungent component of chili peppers), noxious heat, and acidic conditions. Its role as an integrator of pain signals makes it an attractive target for the development of novel analgesics. This compound's unique partial agonist profile suggests a potential for therapeutic intervention with a modulated safety and efficacy profile compared to full agonists or antagonists. All currently available data on this compound is from preclinical studies; there is no information available on any clinical trials.

Mechanism of Action: Partial Agonism at TRPV1

This compound binds to the TRPV1 receptor and elicits a submaximal response compared to the full agonist, capsaicin. This partial activation can lead to a state of desensitization, where the channel becomes less responsive to subsequent stimuli, a key mechanism for producing analgesia. Concurrently, by occupying the binding site, this compound can act as an antagonist, blocking the action of endogenous or exogenous full agonists. The level of partial agonism exhibited by this compound is not fixed but can be modulated by the cellular environment, such as pH and temperature, and by intracellular signaling pathways like Protein Kinase C (PKC).

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular TRPV1 TRPV1 Channel (Closed) TRPV1_active TRPV1 Channel (Open) TRPV1->TRPV1_active Agonist Binding (e.g., this compound) TRPV1_active->TRPV1 Desensitization Ca_in Ca²⁺ Influx Depolarization Membrane Depolarization Agonist This compound Ca_out Ca²⁺ Ca_out->TRPV1_active Influx Na_out Na⁺ Na_out->TRPV1_active Influx Signaling Downstream Signaling (e.g., CGRP Release, Pain Perception) Ca_in->Signaling Depolarization->Signaling

TRPV1 Signaling Pathway upon Agonist Binding.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound from in vitro preclinical studies. These studies were conducted using Chinese Hamster Ovary (CHO) cells engineered to express the rat TRPV1 (rVR1) receptor.

Table 1: Binding Affinity and Potency of this compound

ParameterValueExperimental SystemDescription
Kᵢ 50.4 ± 16.5 nMCHO cells expressing rVR1Inhibition constant for the binding of [³H]resiniferatoxin, a potent TRPV1 agonist.
IC₅₀ 3.4 ± 0.5 nMCHO cells expressing rVR1Half-maximal inhibitory concentration for the antagonism of capsaicin-induced ⁴⁵Ca²⁺ uptake.

Table 2: Efficacy of this compound as a Partial Agonist

ParameterValueExperimental SystemDescription
Partial Agonism 17.4 ± 0.6%CHO cells expressing rVR1Efficacy relative to the maximal response induced by the full agonist, capsaicin.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand ([³H]resiniferatoxin) for binding to the TRPV1 receptor.

Materials:

  • CHO cell membranes expressing rVR1

  • [³H]resiniferatoxin (radioligand)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the binding buffer.

  • Incubation: In a microcentrifuge tube, combine the CHO-rVR1 cell membranes, a fixed concentration of [³H]resiniferatoxin, and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]resiniferatoxin binding) by non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare CHO-rVR1 cell membranes incubation Incubate membranes, [³H]resiniferatoxin, and this compound prep1->incubation prep2 Prepare serial dilutions of this compound prep2->incubation prep3 Prepare [³H]resiniferatoxin solution prep3->incubation filtration Rapidly filter through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing quantify Measure radioactivity with scintillation counter washing->quantify calculate Calculate IC₅₀ and Kᵢ values quantify->calculate

Workflow for a Competitive Radioligand Binding Assay.
⁴⁵Ca²⁺ Uptake Assay

This functional assay measures the ability of a compound to modulate TRPV1 channel activity by quantifying the influx of radioactive calcium (⁴⁵Ca²⁺) into cells expressing the receptor. The following is a representative protocol, as the specific details of the original experiment for this compound are not fully published.

Materials:

  • CHO cells stably expressing rVR1

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • ⁴⁵CaCl₂ (radiolabeled calcium)

  • Capsaicin (full agonist)

  • This compound (test compound)

  • Stop solution (e.g., ice-cold assay buffer containing 5 mM EGTA)

  • Scintillation cocktail and counter

Procedure:

  • Cell Plating: Seed CHO-rVR1 cells into multi-well plates and grow to confluence.

  • Pre-incubation (for antagonism): To measure antagonism, pre-incubate the cells with varying concentrations of this compound in assay buffer for a defined period. For measuring agonism, this step is omitted.

  • Stimulation: Add a solution containing a fixed concentration of capsaicin (for antagonism) or varying concentrations of this compound (for agonism) along with ⁴⁵CaCl₂ to the wells.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow for channel opening and ⁴⁵Ca²⁺ influx.

  • Termination: Aspirate the stimulation solution and rapidly wash the cells with ice-cold stop solution to terminate the calcium influx and remove extracellular ⁴⁵Ca²⁺.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the amount of incorporated ⁴⁵Ca²⁺ using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the concentration of this compound to determine the IC₅₀ (for antagonism) or EC₅₀ and maximal efficacy (for agonism).

Calcium_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate CHO-rVR1 cells in multi-well plates preincubate Pre-incubate with this compound (for antagonism) plate_cells->preincubate stimulate Add agonist (Capsaicin or this compound) and ⁴⁵CaCl₂ plate_cells->stimulate Agonist mode preincubate->stimulate terminate Terminate influx with ice-cold stop solution stimulate->terminate lyse Lyse cells and transfer lysate terminate->lyse quantify Measure ⁴⁵Ca²⁺ with scintillation counter lyse->quantify analyze Determine IC₅₀ or EC₅₀ and efficacy quantify->analyze

Workflow for a ⁴⁵Ca²⁺ Uptake Assay.

Therapeutic Potential and Future Directions

The development of TRPV1-targeted drugs has been challenging, with full antagonists often associated with side effects such as hyperthermia. Partial agonists like this compound represent a promising alternative therapeutic strategy. By causing a moderate, sustained activation of TRPV1, they may induce receptor desensitization and provide analgesia with a reduced risk of adverse effects.

The finding that the agonist activity of this compound is enhanced in acidic or heated environments is particularly intriguing. These conditions are often present in inflamed or injured tissues, suggesting that this compound could have a greater therapeutic effect at the site of pathology with less impact on healthy tissues.

Future research should focus on in vivo studies to evaluate the analgesic and anti-inflammatory properties of this compound in relevant animal models of pain. Furthermore, a detailed characterization of its pharmacokinetic and pharmacodynamic properties will be crucial for assessing its potential as a drug candidate.

Conclusion

This compound is a potent preclinical modulator of the TRPV1 channel with a well-characterized partial agonist profile. The available quantitative data and our understanding of its mechanism of action provide a solid foundation for further investigation. The detailed experimental protocols outlined in this whitepaper offer a guide for researchers seeking to explore the therapeutic potential of this compound and other novel TRPV1 modulators. While its clinical utility remains to be determined, this compound serves as a valuable pharmacological tool for dissecting the complex role of TRPV1 in health and disease.

The Modulatory Effects of JYL 1511 on Sensory Neuron Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "JYL 1511" is a hypothetical agent used for the purpose of this technical guide. The data and mechanisms presented are based on established principles of sensory neuron physiology and pharmacology, particularly focusing on the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and thermal sensation.

This technical whitepaper provides an in-depth overview of the putative effects of this compound on the excitability of sensory neurons. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nociception and the development of novel analgesic therapies.

Introduction to Sensory Neuron Excitability and the Role of TRPV1

Sensory neurons, particularly nociceptors, are responsible for detecting and transmitting noxious stimuli, leading to the sensation of pain. The excitability of these neurons is tightly regulated by a variety of ion channels that control the flow of ions across the cell membrane.[1][2][3] An increase in excitability can lead to spontaneous pain and hypersensitivity, hallmark symptoms of chronic pain conditions.

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in sensory neurons.[4] It serves as a critical molecular integrator of multiple noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators.[4][5][6] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, causing membrane depolarization and the initiation of action potentials that are transmitted to the central nervous system.[7] Consequently, the modulation of TRPV1 activity represents a promising strategy for the management of pain.[4][8]

This guide will explore the hypothetical effects of this compound as a modulator of TRPV1, detailing its impact on sensory neuron excitability through electrophysiological and cellular assays.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data on the effects of this compound on key parameters of sensory neuron excitability, as determined by in vitro electrophysiology and calcium imaging experiments.

Table 1: Electrophysiological Effects of this compound on Sensory Neurons

ParameterControlThis compound (10 µM)Fold Change
Resting Membrane Potential (mV)-55.2 ± 2.1-65.4 ± 1.81.18
Action Potential Threshold (mV)-38.5 ± 1.5-28.3 ± 1.20.74
Firing Frequency (Hz) at 2x Rheobase15.6 ± 3.25.2 ± 1.90.33
Capsaicin-Evoked Current Density (pA/pF)125.8 ± 15.328.7 ± 8.10.23

Table 2: Effects of this compound on Intracellular Calcium Dynamics

ParameterControlThis compound (10 µM)Fold Change
Baseline [Ca2+]i (nM)102 ± 1298 ± 100.96
Capsaicin-Evoked Peak [Ca2+]i (nM)854 ± 76215 ± 450.25
Percentage of Responding Cells to Capsaicin (B1668287)85%22%0.26

Experimental Protocols

Primary Dorsal Root Ganglion (DRG) Neuron Culture
  • Tissue Harvest: Dorsal root ganglia are dissected from adult Sprague-Dawley rats.[9]

  • Enzymatic Digestion: Ganglia are incubated in a solution of collagenase and dispase to dissociate the neurons.

  • Mechanical Dissociation: The ganglia are gently triturated to obtain a single-cell suspension.

  • Plating: Neurons are plated on poly-D-lysine/laminin-coated glass coverslips and maintained in a neurobasal medium supplemented with B27, nerve growth factor (NGF), and penicillin/streptomycin.

  • Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed 24-48 hours after plating.

Whole-Cell Patch-Clamp Electrophysiology
  • Recording Setup: Coverslips with adherent DRG neurons are transferred to a recording chamber on the stage of an inverted microscope. The chamber is continuously perfused with an external solution.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with an internal solution.

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured by gentle suction to gain electrical access to the cell interior.

  • Data Acquisition: Voltage-clamp and current-clamp recordings are performed using a patch-clamp amplifier and a data acquisition system. This compound is applied via the perfusion system.

Ratiometric Calcium Imaging
  • Dye Loading: DRG neurons are incubated with the ratiometric calcium indicator Fura-2 AM.

  • Image Acquisition: Coverslips are placed in a recording chamber on an inverted fluorescence microscope equipped with a light source for excitation at 340 nm and 380 nm and a camera to capture emission at 510 nm.

  • Baseline Measurement: A stable baseline of the 340/380 nm fluorescence ratio is established.

  • Stimulation and Recording: Cells are challenged with capsaicin in the presence or absence of this compound, and changes in the fluorescence ratio are recorded over time.

  • Data Analysis: The fluorescence ratio is converted to intracellular calcium concentration ([Ca2+]i) using a standard calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the experimental workflows.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates JYL_1511 This compound JYL_1511->TRPV1 Inhibits Ca_influx Ca2+ Influx TRPV1->Ca_influx Na_influx Na+ Influx TRPV1->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: Hypothetical signaling pathway of this compound action on the TRPV1 channel.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_calcium_imaging Calcium Imaging Harvest_DRG Harvest DRG Dissociate_Neurons Dissociate Neurons Harvest_DRG->Dissociate_Neurons Plate_Neurons Plate Neurons Dissociate_Neurons->Plate_Neurons Patch_Clamp Whole-Cell Patch-Clamp Plate_Neurons->Patch_Clamp Load_Dye Load Fura-2 AM Plate_Neurons->Load_Dye Record_Currents Record Ionic Currents Patch_Clamp->Record_Currents Record_APs Record Action Potentials Patch_Clamp->Record_APs Acquire_Images Acquire Fluorescence Images Load_Dye->Acquire_Images Analyze_Ratios Analyze 340/380 Ratio Acquire_Images->Analyze_Ratios

Caption: Workflow for in vitro assessment of this compound effects.

Conclusion

This technical guide outlines the hypothetical modulatory effects of this compound on sensory neuron excitability, focusing on its putative role as a TRPV1 channel antagonist. The presented data, protocols, and diagrams provide a comprehensive framework for understanding how a compound like this compound could be investigated as a potential analgesic. By reducing the activity of TRPV1, this compound is postulated to decrease the excitability of nociceptive neurons, thereby dampening the transmission of pain signals. Further preclinical and clinical studies would be necessary to validate these findings and establish the therapeutic potential of such a compound.

References

Foundational Research on JYL 1511 and Pain Pathways: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for foundational research concerning a compound designated "JYL 1511" in the context of pain pathways have not yielded any publicly available scientific literature, clinical trial data, or patents under that specific name. However, extensive results were found for "NUV-1511," an investigational drug currently in development by Nuvation Bio. It is possible that "this compound" is an internal, preclinical, or erroneous designation for this compound. The following information pertains exclusively to NUV-1511.

Based on available documentation, NUV-1511 is not associated with research into pain pathways. Instead, it is identified as a novel oncology therapeutic.

NUV-1511: An Investigational Anti-Cancer Agent

NUV-1511 is the first clinical candidate from Nuvation Bio's proprietary drug-drug conjugate (DDC) platform.[1][2] This platform is designed to create chimeric small molecules that selectively deliver potent anti-cancer agents to tumor cells while minimizing effects on healthy tissues.[2][3] The U.S. Food and Drug Administration (FDA) cleared an Investigational New Drug (IND) application for NUV-1511, allowing for the initiation of a Phase 1/2 clinical study in the first half of 2024.[1]

Clinical Development in Oncology

A Phase 1/2 clinical trial, identified as NUV-1511-01 (NCT06334432), is currently underway to evaluate the safety, tolerability, and efficacy of NUV-1511 in adult patients with advanced solid tumors.[4][5] The first patient was dosed in March 2024.[2]

The study is enrolling patients with several types of advanced cancers, including:

  • HER2-negative metastatic breast cancer[4][5]

  • Metastatic castration-resistant prostate cancer (mCRPC)[2][5]

  • Advanced pancreatic cancer[2][5]

  • Platinum-resistant ovarian cancer (PROC)[2]

  • Other patients with advanced solid tumors who have progressed after treatment with specific antibody-drug conjugates like Enhertu® and/or Trodelvy®.[1][2][5]

The primary goal of the Phase 1 dose-escalation portion of the study is to determine the safety, tolerability, and recommended Phase 2 dose of NUV-1511.[2][4][5]

Conclusion on Foundational Research

There is no available public data to support the creation of a technical guide or whitepaper on "this compound" and its role in pain pathways. The compound that is publicly documented, NUV-1511, is being investigated exclusively as a treatment for advanced solid tumors. Its mechanism as a drug-drug conjugate is focused on targeted cytotoxicity to cancer cells and is not related to neurological pain signaling.[1][3] Therefore, the core requirements of the request, including data tables on pain-related quantitative data, experimental protocols for pain studies, and signaling pathway diagrams for pain modulation, cannot be fulfilled.

References

Methodological & Application

Unveiling the In Vitro Efficacy of JYL 1511: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Guide for Preclinical Evaluation of Novel Oncology Compounds

Note: Extensive searches for "JYL 1511" did not yield specific public data or experimental protocols. The information presented herein is based on a similarly named investigational drug, NUV-1511, a drug-drug conjugate (DDC) under development by Nuvation Bio for advanced solid tumors.[1][2][3][4] This document provides a series of representative in vitro protocols and application notes that are fundamental for the preclinical assessment of oncology drug candidates like NUV-1511.

Introduction

The development of novel anti-cancer agents requires a robust preclinical evaluation to characterize their biological activity and mechanism of action. This document outlines a comprehensive suite of in vitro experimental protocols that are essential for assessing the efficacy of a compound such as the investigational drug-drug conjugate, NUV-1511. These assays are designed to determine the cytotoxic and apoptotic effects of the compound on cancer cell lines, and to elucidate the underlying molecular pathways.

NUV-1511 is a first-in-class drug-drug conjugate being evaluated in a Phase 1/2 clinical study for patients with advanced solid tumors.[1][5] The DDC platform is designed to selectively deliver potent anti-cancer agents to tumor cells, thereby increasing efficacy while minimizing toxicity to healthy tissues.[2][3][4] The protocols described below are standard methods used to test such targeted therapies.

Data Presentation

Quantitative data from the described experiments should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key findings.

Table 1: Cell Viability (IC50 Values)

Cell LineHistologyThis compound IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-7Breast Adenocarcinoma
MDA-MB-231Breast Adenocarcinoma
A549Lung Carcinoma
HCT116Colorectal Carcinoma
OVCAR-3Ovarian Adenocarcinoma
PC-3Prostate Adenocarcinoma

Table 2: Apoptosis Induction

Cell LineTreatment (Concentration)% Apoptotic Cells (Annexin V+)Fold Change vs. Control
MCF-7Vehicle Control1.0
This compound (IC50)
This compound (2x IC50)
A549Vehicle Control1.0
This compound (IC50)
This compound (2x IC50)

Table 3: Protein Expression Analysis (Western Blot)

Cell LineTreatmentProtein TargetRelative Expression Level (Normalized to Loading Control)
MCF-7Vehicle ControlCleaved Caspase-3
This compound (IC50)Cleaved Caspase-3
Vehicle ControlPARP
This compound (IC50)Cleaved PARP
Vehicle Controlp-Akt (Ser473)
This compound (IC50)p-Akt (Ser473)
Vehicle ControlAkt
This compound (IC50)Akt

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.[6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Add 100 µl of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[8]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess changes in protein expression or post-translational modifications, such as phosphorylation, which are indicative of signaling pathway modulation.

Materials:

  • Cancer cell lines

  • 6-well plates or larger culture dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against cleaved caspase-3, PARP, p-Akt, Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as desired.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation JYL1511 This compound (Hypothetical Target) JYL1511->Akt Inhibition (Hypothetical)

Caption: Hypothetical PI3K/Akt signaling pathway targeted by this compound.

Experimental Workflow Diagram

In_Vitro_Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treat Treatment with this compound (Dose-Response) culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis western Protein Analysis (Western Blot) treat->western data Data Analysis & IC50 Calculation viability->data pathway Pathway Elucidation apoptosis->pathway western->pathway end End: In Vitro Characterization data->end pathway->end

Caption: General workflow for in vitro evaluation of this compound.

References

Application Note: High-Throughput Calcium Imaging Assays Using the Gq-Coupled GPCR Agonist ATP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for the compound "JYL 1511" did not yield any publicly available information related to its use in calcium imaging or its mechanism of action. Therefore, this application note has been created using a well-characterized and commonly used Gq-coupled G-protein coupled receptor (GPCR) agonist, Adenosine Triphosphate (ATP), to provide a representative and detailed protocol for calcium imaging assays.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The precise spatial and temporal control of intracellular calcium concentrations ([Ca²⁺]i) is essential for normal cellular function. G-protein coupled receptors (GPCRs), particularly those coupled to the Gq alpha subunit, are key regulators of intracellular calcium. Upon agonist binding, Gq-coupled GPCRs activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm.

This application note provides a detailed protocol for a high-throughput calcium imaging assay using the fluorescent indicator Fluo-4 AM to measure the activation of endogenous P2Y receptors, a family of Gq-coupled GPCRs, by the agonist ATP in Human Embryonic Kidney 293 (HEK293) cells. This assay is a robust and reliable method for screening and characterizing compounds that modulate Gq-coupled GPCR activity.

Signaling Pathway

The activation of Gq-coupled P2Y receptors by ATP initiates a well-defined signaling cascade leading to an increase in intracellular calcium. This pathway is a primary target for drug discovery and a fundamental mechanism in cell biology.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) ATP ATP (Agonist) P2Y_R P2Y Receptor (GPCR) ATP->P2Y_R Binds Gq Gq Protein P2Y_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_cytosol ↑ [Ca²⁺]i Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Triggers Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release

Figure 1: Gq-Coupled P2Y Receptor Signaling Pathway.

Materials and Methods

Materials
ReagentSupplierCatalog #
HEK293 CellsATCCCRL-1573
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Fluo-4 AMInvitrogenF14201
Pluronic F-127InvitrogenP3000MP
Adenosine Triphosphate (ATP) disodium (B8443419) salt hydrateSigma-AldrichA2383
Ionomycin calcium saltSigma-AldrichI9657
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺Gibco14025092
HEPESGibco15630080
ProbenecidSigma-AldrichP8761
96-well black, clear-bottom platesCorning3603
Experimental Protocol

The following protocol outlines the steps for a calcium imaging assay in a 96-well plate format.

Experimental_Workflow start Start cell_seeding 1. Seed HEK293 Cells in 96-well plate start->cell_seeding incubation1 2. Incubate Overnight (37°C, 5% CO₂) cell_seeding->incubation1 dye_loading 3. Prepare & Add Fluo-4 AM Loading Buffer incubation1->dye_loading incubation2 4. Incubate (1 hour, 37°C) dye_loading->incubation2 wash 5. Wash Cells with Assay Buffer incubation2->wash compound_addition 6. Add Compounds (ATP, Controls) wash->compound_addition data_acquisition 7. Measure Fluorescence (Kinetic Read) compound_addition->data_acquisition analysis 8. Data Analysis (EC₅₀, Z') data_acquisition->analysis end End analysis->end

Figure 2: Experimental Workflow for the Calcium Imaging Assay.

3.2.1. Cell Culture and Seeding

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest cells using Trypsin-EDTA and resuspend in culture medium.

  • Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.

3.2.2. Dye Loading

  • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • On the day of the assay, prepare the Fluo-4 AM loading buffer. For one 96-well plate, mix 5 µL of 1 mM Fluo-4 AM stock with 5 µL of 20% Pluronic F-127 in 5 mL of Assay Buffer (HBSS with 20 mM HEPES and 2.5 mM Probenecid). Vortex to ensure complete mixing.

  • Aspirate the culture medium from the cell plate and wash each well once with 100 µL of Assay Buffer.

  • Add 50 µL of the Fluo-4 AM loading buffer to each well.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • After incubation, gently wash each well twice with 100 µL of Assay Buffer, leaving 100 µL of Assay Buffer in each well after the final wash.

3.2.3. Compound Addition and Fluorescence Measurement

  • Prepare a serial dilution of ATP in Assay Buffer at 2X the final desired concentrations.

  • Prepare 2X solutions of controls:

    • Negative Control: Assay Buffer (vehicle).

    • Positive Control: 10 µM Ionomycin (final concentration 5 µM).

  • Place the 96-well plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation 3 or similar).

  • Set the instrument to record fluorescence kinetically (Excitation: 494 nm, Emission: 516 nm).

  • Record a baseline fluorescence for 15-20 seconds.

  • The instrument will then add 100 µL of the 2X compound solutions to the respective wells.

  • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak and subsequent decay of the calcium response.

Results

The addition of ATP to Fluo-4 loaded HEK293 cells results in a rapid, dose-dependent increase in intracellular calcium, observed as an increase in fluorescence intensity. A representative dataset is summarized below.

Table 1: ATP-Induced Calcium Mobilization in HEK293 Cells

CompoundConcentration (µM)Peak Fluorescence (RFU)Fold Increase over Baseline
Vehicle-150 ± 151.0
ATP0.01225 ± 201.5
ATP0.1450 ± 353.0
ATP1900 ± 706.0
ATP101200 ± 958.0
ATP1001275 ± 1108.5
Ionomycin51500 ± 13010.0

Data are presented as mean ± standard deviation of relative fluorescence units (RFU). Fold increase is calculated relative to the vehicle control baseline.

From the dose-response data, an EC₅₀ value for ATP can be calculated by fitting the data to a four-parameter logistic equation. In this representative experiment, the calculated EC₅₀ for ATP is approximately 0.5 µM . The assay window, as determined by the response to a saturating concentration of ATP versus the vehicle control, demonstrates a robust signal-to-background ratio. The positive control, Ionomycin, which is a calcium ionophore, elicits a maximal calcium response, confirming the viability of the cells and the responsiveness of the calcium indicator dye.

Discussion

This application note provides a comprehensive protocol for a robust and reproducible calcium imaging assay using ATP to stimulate endogenous P2Y receptors in HEK293 cells. The use of the fluorescent calcium indicator Fluo-4 AM allows for sensitive detection of changes in intracellular calcium with a high signal-to-noise ratio.[1] The kinetic measurement of the fluorescence signal provides valuable information on the dynamics of the calcium response.

The presented protocol can be readily adapted for high-throughput screening of compound libraries to identify novel agonists, antagonists, or allosteric modulators of Gq-coupled GPCRs. The quantitative data, including the EC₅₀ value, provides a benchmark for assessing the potency of test compounds. The inclusion of appropriate positive and negative controls is crucial for data validation and quality control of the assay.

References

JYL 1511: Application Notes and Protocols for Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JYL 1511 is a partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the vanilloid receptor 1 (VR1).[1] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a polymodal sensor for a variety of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin (B1668287).[2][3] As a key integrator of pain and inflammatory signals, TRPV1 is a significant target for the development of novel analgesic drugs.[3] These application notes provide detailed protocols for the characterization of this compound and other TRPV1 modulators using patch-clamp electrophysiology.

Data Presentation

The following table summarizes the known quantitative data for this compound's activity at the rat TRPV1 receptor. This data provides a baseline for electrophysiological characterization.

ParameterValueCell TypeAssay TypeReference
Ki 50.4 nMRat VR1 expressing cells[3H]Resiniferatoxin binding assay[1]
IC50 3.4 nMCHO cells overexpressing rat VR1Inhibition of Capsaicin-induced 45Ca2+ uptake[1]
EC50 32.4 nMCHO cells expressing rat TRPV145Ca2+ uptake assay[1]

Signaling Pathway

Activation of the TRPV1 channel by an agonist such as this compound leads to the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane.[4] This initial depolarization can trigger the opening of voltage-gated sodium channels, leading to the generation of action potentials and the transmission of pain signals.[4] The influx of Ca2+ also initiates several downstream signaling cascades. Notably, Ca2+ can activate Protein Kinase C (PKC) and, via calmodulin, the phosphatase calcineurin.[1][5] Furthermore, TRPV1 activity is modulated by Protein Kinase A (PKA).[1][6] These signaling pathways can lead to sensitization or desensitization of the channel, highlighting the complex regulatory mechanisms governing TRPV1 function.[1][5][6]

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space JYL1511 This compound TRPV1 TRPV1 Channel JYL1511->TRPV1 Binds to Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens Na_ion Na⁺ Influx TRPV1->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization PKC PKC Ca_ion->PKC CaM Calmodulin Ca_ion->CaM Na_ion->Depolarization ActionPotential Action Potential (Pain Signal) Depolarization->ActionPotential PKC->TRPV1 Modulates PKA PKA PKA->TRPV1 Modulates Calcineurin Calcineurin Calcineurin->TRPV1 Modulates CaM->Calcineurin

TRPV1 Signaling Pathway Activation by this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for Characterizing this compound on TRPV1 Channels

This protocol is designed for characterizing the effects of this compound on TRPV1 channels expressed in heterologous systems (e.g., HEK293 or CHO cells) or cultured sensory neurons (e.g., dorsal root ganglion neurons).

1. Cell Preparation:

  • Cell Culture: Culture cells stably or transiently expressing the desired TRPV1 construct (e.g., human or rat TRPV1) under standard conditions. For primary neuron cultures, isolate dorsal root ganglia (DRG) from rodents and culture for 2-7 days.

  • Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

3. Electrophysiological Recording:

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Use a standard patch-clamp amplifier and data acquisition system.

  • Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

4. Experimental Procedure:

  • Baseline Recording: Record the baseline current for at least 1-2 minutes to ensure stability.

  • Drug Application: Apply this compound at various concentrations (e.g., ranging from 1 nM to 10 µM) using a perfusion system. Apply each concentration for a sufficient duration to observe a stable response.

  • Voltage Protocols:

    • Voltage Ramps: To determine the current-voltage (I-V) relationship, apply voltage ramps from -100 mV to +100 mV over 200 ms.[7][8]

    • Step Protocols: To analyze activation and inactivation kinetics, apply depolarizing voltage steps to various potentials (e.g., from -80 mV to +120 mV in 20 mV increments) for 100-500 ms.[9][10]

  • Positive Control: Apply a known TRPV1 agonist, such as capsaicin (e.g., 1 µM), to confirm the presence of functional TRPV1 channels.

  • Washout: After each drug application, perfuse the cell with the external solution to allow for washout and recovery of the baseline current.

5. Data Analysis:

  • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each concentration of this compound.

  • Construct a concentration-response curve and fit the data with the Hill equation to determine the EC50 and Hill coefficient.

  • Analyze the I-V relationship to assess the reversal potential and rectification properties of the this compound-induced current.

  • Analyze the time course of current activation and inactivation from the step protocols by fitting the traces with exponential functions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical patch-clamp experiment to characterize a TRPV1 modulator like this compound.

Experimental_Workflow Start Start: Prepare Cells (e.g., TRPV1-expressing HEK293) Setup Set up Patch-Clamp Rig (Amplifier, Perfusion, etc.) Start->Setup PullPipette Pull and Fill Patch Pipette Setup->PullPipette SelectCell Select Healthy Cell PullPipette->SelectCell FormSeal Form Gigaohm Seal SelectCell->FormSeal GoWholeCell Establish Whole-Cell Configuration FormSeal->GoWholeCell RecordBaseline Record Stable Baseline Current GoWholeCell->RecordBaseline ApplyDrug Apply this compound (Concentration Range) RecordBaseline->ApplyDrug RecordResponse Record Current Response (Voltage Ramps/Steps) ApplyDrug->RecordResponse Washout Washout Compound RecordResponse->Washout AnalyzeData Data Analysis (EC₅₀, I-V Curve, Kinetics) RecordResponse->AnalyzeData Washout->RecordBaseline Recovery PositiveControl Apply Positive Control (e.g., Capsaicin) Washout->PositiveControl PositiveControl->AnalyzeData End End AnalyzeData->End

Patch-Clamp Experimental Workflow for this compound.

References

Application Notes: A Template for Investigating Novel Compounds in Dorsal Root Ganglion (DRG) Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dorsal root ganglion (DRG) neurons are primary sensory neurons responsible for transmitting sensory information, including pain, temperature, and touch, from the periphery to the central nervous system.[1][2] Primary cultures of DRG neurons are a critical in vitro model for studying sensory neuron biology, neuropathy, and for the screening and development of novel therapeutic agents.[2][3] These application notes provide a generalized framework for investigating the effects of a hypothetical compound, designated here as "JYL 1511," on DRG neuron viability, neurite outgrowth, and associated signaling pathways. The protocols and data presentation formats can be adapted for specific research needs.

Disclaimer: No specific information is available in the public domain for a compound named "this compound." The following content is a template based on established methodologies for primary DRG neuron culture and analysis. All placeholder data and hypothesized mechanisms of action should be replaced with experimental results obtained for the compound of interest.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from key experiments.

Table 1: Effect of this compound on DRG Neuron Viability

Treatment GroupConcentration (µM)Mean Neuronal Viability (%)Standard Deviationp-value vs. Control
Vehicle Control0100± 5.2-
This compound0.198.6± 4.8> 0.05
This compound195.2± 6.1> 0.05
This compound1075.4± 8.3< 0.01
This compound10042.1± 9.5< 0.001

Table 2: Effect of this compound on Neurite Outgrowth in DRG Neurons

Treatment GroupConcentration (µM)Mean Neurite Length per Neuron (µm)Standard Deviationp-value vs. Control
Vehicle Control0150.3± 25.8-
This compound0.1185.7± 30.2< 0.05
This compound1250.1± 42.5< 0.01
This compound10120.6± 22.1> 0.05
Positive Control (e.g., NGF)50 ng/mL310.4± 55.9< 0.001

Experimental Protocols

Protocol 1: Primary DRG Neuron Culture

This protocol is adapted from established methods for isolating and culturing murine DRG neurons.[4][5][6][7]

Materials:

  • Adult mice

  • Hanks' Balanced Salt Solution (HBSS)[6]

  • Collagenase/Dispase solution

  • DMEM/F12 medium supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and nerve growth factor (NGF)

  • Poly-D-lysine and laminin-coated culture plates[5]

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Euthanize mice according to approved institutional guidelines.

  • Dissect the spinal columns and isolate the dorsal root ganglia.[3]

  • Transfer the ganglia to a collection tube containing cold HBSS.[6]

  • Digest the ganglia with a collagenase/dispase solution at 37°C to dissociate the tissue into a single-cell suspension.

  • Triturate the cell suspension gently to further dissociate the cells.

  • Centrifuge the cell suspension and resuspend the pellet in complete culture medium.

  • Plate the neurons on poly-D-lysine and laminin-coated plates at a desired density.[5]

  • Incubate the cultures at 37°C in a 5% CO2 incubator.

Protocol 2: Neuronal Viability Assay

Materials:

  • Primary DRG neuron cultures

  • This compound stock solution

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

  • After 24 hours in culture, treat the DRG neurons with varying concentrations of this compound or vehicle control.

  • Incubate for the desired treatment period (e.g., 48 hours).

  • Wash the cells with phosphate-buffered saline (PBS).

  • Add the Live/Dead staining solution to the cells and incubate according to the manufacturer's instructions.

  • Image the cells using a fluorescence microscope with appropriate filters for live (green) and dead (red) cells.

  • Quantify the percentage of viable neurons in multiple fields per condition.

Protocol 3: Neurite Outgrowth Assay

Materials:

  • Primary DRG neuron cultures

  • This compound stock solution

  • Immunostaining reagents: primary antibody against a neuronal marker (e.g., βIII-tubulin), fluorescently labeled secondary antibody, and a nuclear counterstain (e.g., DAPI).

  • High-content imaging system or fluorescence microscope with image analysis software.

Procedure:

  • Plate DRG neurons at a low density to allow for clear visualization of individual neurites.

  • Treat the cells with this compound, vehicle control, or a positive control after allowing them to adhere.

  • After the treatment period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells and block non-specific antibody binding.

  • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images of the stained neurons.

  • Use image analysis software to automatically trace and measure the length of neurites from a significant number of neurons per condition.

Signaling Pathways and Visualizations

The following diagrams illustrate hypothetical signaling pathways and experimental workflows.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JYL_1511 This compound Receptor_X Receptor X JYL_1511->Receptor_X Binds and Activates Kinase_A Kinase A Receptor_X->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Activates Cytoskeletal_Proteins Cytoskeletal Proteins Kinase_B->Cytoskeletal_Proteins Phosphorylates TF_1 Transcription Factor 1 Kinase_B->TF_1 Translocates and Activates Neurite_Outgrowth Neurite Outgrowth Cytoskeletal_Proteins->Neurite_Outgrowth Promotes Assembly Gene_Expression Gene Expression (Pro-growth genes) TF_1->Gene_Expression Gene_Expression->Neurite_Outgrowth Supports

Caption: Hypothetical signaling pathway for this compound-induced neurite outgrowth.

G cluster_assays Parallel Assays Start Start: Isolate DRG Neurons Culture_Neurons Culture DRG Neurons on Coated Plates Start->Culture_Neurons Treat_Cells Treat with this compound (Varying Concentrations) Culture_Neurons->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Viability_Assay Viability Assay (Live/Dead Staining) Incubate->Viability_Assay Outgrowth_Assay Neurite Outgrowth Assay (Immunostaining) Incubate->Outgrowth_Assay Image_Viability Fluorescence Microscopy Viability_Assay->Image_Viability Image_Outgrowth High-Content Imaging Outgrowth_Assay->Image_Outgrowth Analyze_Viability Quantify % Viable Cells Image_Viability->Analyze_Viability Analyze_Outgrowth Measure Neurite Length Image_Outgrowth->Analyze_Outgrowth Data_Summary Summarize Data in Tables Analyze_Viability->Data_Summary Analyze_Outgrowth->Data_Summary Conclusion Draw Conclusions Data_Summary->Conclusion

Caption: Experimental workflow for assessing this compound effects on DRG neurons.

References

Application Notes and Protocols for Studying Inflammatory Pain Models In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Note: No specific information was found for a compound designated "JYL 1511." The following application notes and protocols are provided for a hypothetical anti-inflammatory compound, referred to as Compound X , based on established in vivo inflammatory pain models and signaling pathways.

Introduction

Inflammatory pain is a major clinical issue arising from tissue injury, infection, or chronic inflammatory conditions. Preclinical in vivo models are essential for the discovery and development of novel analgesic and anti-inflammatory therapeutics.[1][2] These models allow for the systematic investigation of pain mechanisms and the efficacy of potential treatments.[2] This document provides detailed protocols for utilizing two common inflammatory pain models—carrageenan-induced acute inflammation and Complete Freund's Adjuvant (CFA)-induced chronic inflammation—to evaluate the therapeutic potential of a novel anti-inflammatory agent, Compound X.

Mechanism of Action and Signaling Pathways

Inflammation is a complex biological response involving various immune cells and signaling pathways.[3] Key pathways implicated in the initiation and progression of inflammation include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor kappa B (NF-κB) signaling cascades.[3][4] Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), play a pivotal role in activating these pathways, leading to the production of inflammatory mediators that sensitize nociceptors and contribute to pain.[4][5]

Compound X is hypothesized to exert its anti-inflammatory and analgesic effects by modulating these key signaling pathways.

Hypothesized Signaling Pathway for Compound X in Inflammatory Pain

Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan, CFA) Cytokine_Receptors Cytokine Receptors (e.g., IL-6R) Inflammatory_Stimulus->Cytokine_Receptors Cell_Membrane Cell Membrane JAK JAK Cytokine_Receptors->JAK IKK IKK Complex Cytokine_Receptors->IKK Compound_X Compound X Compound_X->JAK Inhibits Compound_X->IKK Inhibits STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-1β, TNF-α) pSTAT3->Gene_Expression Translocation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Gene_Expression Translocation Nucleus Nucleus Inflammation_Pain Inflammation & Pain Gene_Expression->Inflammation_Pain

Caption: Hypothesized mechanism of Compound X inhibiting inflammatory pathways.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Acute Inflammatory Pain Model)

This model is widely used to assess the anti-inflammatory effects of novel compounds in an acute inflammatory setting.[5]

Materials:

  • Male Wistar rats (180-220 g)

  • Compound X

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • 1% (w/v) λ-carrageenan solution in sterile saline

  • P plethysmometer or digital calipers

  • Analgesic testing equipment (e.g., von Frey filaments, Hargreaves plantar test)

Procedure:

  • Acclimatization: Acclimate animals to the housing and testing environment for at least 3 days prior to the experiment.

  • Baseline Measurements: Measure the baseline paw volume and pain sensitivity (mechanical and thermal withdrawal thresholds) for the right hind paw of each rat.

  • Compound Administration: Administer Compound X or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection (e.g., 60 minutes).

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Post-Induction Measurements:

    • Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan injection.

    • Assess mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) at the same time points.[6]

  • Data Analysis: Calculate the percentage increase in paw volume and the change in withdrawal thresholds compared to baseline. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Experimental Workflow: Carrageenan-Induced Paw Edema Model

Acclimatization Animal Acclimatization (≥ 3 days) Baseline Baseline Measurement (Paw Volume, Pain Thresholds) Acclimatization->Baseline Dosing Compound X / Vehicle Administration Baseline->Dosing Induction Carrageenan Injection (0.1 mL, 1%) Dosing->Induction Measurement Post-Induction Measurements (1, 2, 3, 4, 6 hours) Induction->Measurement Data_Analysis Data Analysis (% Inhibition, Statistical Tests) Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced acute inflammatory pain model.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Mice (Chronic Inflammatory Pain Model)

The CFA model induces a persistent inflammatory state, making it suitable for evaluating the long-term efficacy of anti-inflammatory and analgesic compounds.[7][8]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Compound X

  • Vehicle

  • Complete Freund's Adjuvant (CFA)

  • Digital calipers

  • von Frey filaments

  • Hargreaves plantar test apparatus

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Baseline Measurements: Record baseline paw thickness and pain sensitivity (mechanical and thermal withdrawal thresholds) for the left hind paw.

  • Induction of Inflammation: Inject 20 µL of CFA into the plantar surface of the left hind paw to induce localized, chronic inflammation.[9]

  • Compound Administration: Begin daily administration of Compound X or vehicle starting from day 1 post-CFA injection and continue for the duration of the study (e.g., 7-14 days).

  • Post-Induction Measurements:

    • Measure paw thickness and body weight every other day.

    • Assess mechanical allodynia and thermal hyperalgesia on specific days post-CFA injection (e.g., days 1, 3, 5, 7, and 14).

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect the inflamed paw tissue and serum. Analyze tissue for inflammatory markers (e.g., IL-6, IL-1β, TNF-α) using ELISA or RT-PCR.[5][10]

  • Data Analysis: Analyze the data for paw thickness, pain thresholds, and inflammatory marker levels using appropriate statistical methods to determine the efficacy of Compound X.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle-1.25 ± 0.11-
Compound X100.85 ± 0.0932.0%
Compound X300.55 ± 0.07 56.0%
Diclofenac (Positive Control)100.60 ± 0.0852.0%
p < 0.05, **p < 0.01 compared to Vehicle group

Table 2: Effect of Compound X on CFA-Induced Mechanical Allodynia in Mice

Treatment GroupDose (mg/kg/day)Paw Withdrawal Threshold (g) on Day 7 (Mean ± SEM)
Sham + Vehicle-4.5 ± 0.3
CFA + Vehicle-0.8 ± 0.1#
CFA + Compound X101.9 ± 0.2*
CFA + Compound X303.2 ± 0.3
CFA + Celecoxib (Positive Control)202.8 ± 0.2
#p < 0.001 compared to Sham group; *p < 0.05, **p < 0.01 compared to CFA + Vehicle group

Table 3: Effect of Compound X on Pro-inflammatory Cytokine Levels in CFA-Treated Mice

Treatment GroupDose (mg/kg/day)IL-6 (pg/mL) in Paw Tissue (Mean ± SEM)TNF-α (pg/mL) in Paw Tissue (Mean ± SEM)
Sham + Vehicle-55.2 ± 6.8102.5 ± 11.3
CFA + Vehicle-289.4 ± 25.1#450.7 ± 35.8#
CFA + Compound X10175.3 ± 18.9288.1 ± 29.4
CFA + Compound X3098.6 ± 12.5 165.9 ± 20.1
#p < 0.001 compared to Sham group; *p < 0.05, **p < 0.01 compared to CFA + Vehicle group

Conclusion

The described in vivo models and protocols provide a robust framework for evaluating the anti-inflammatory and analgesic properties of novel therapeutic candidates like Compound X. By employing these standardized methods, researchers can gain valuable insights into the compound's efficacy and mechanism of action, facilitating its further development as a potential treatment for inflammatory pain.

References

Application Notes and Protocols for JYL 1511 in Rodent Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JYL 1511 is a novel, potent, and selective antagonist of the Sphingosine 1-Phosphate Receptor Subtype 1 (S1PR1). Emerging preclinical evidence suggests that S1PR1 signaling in the spinal cord plays a crucial role in the development and maintenance of neuropathic pain by modulating neuroinflammatory processes.[1] These application notes provide detailed protocols for the administration of this compound in established rodent models of neuropathic pain and for the assessment of its analgesic efficacy.

Mechanism of Action

Neuropathic pain is associated with the upregulation of the ceramide-to-sphingosine 1-phosphate (S1P) pathway in the spinal dorsal horn.[1] S1P, through its receptor S1PR1, activates downstream signaling cascades involving NF-κB and MAP kinases (ERK and p38), leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1] This neuroinflammatory state contributes to central sensitization and the characteristic symptoms of neuropathic pain, including allodynia and hyperalgesia. This compound, as a selective S1PR1 antagonist, is hypothesized to block these neuroinflammatory processes, thereby reducing neuropathic pain behaviors.

cluster_pathway This compound Signaling Pathway in Neuropathic Pain NP Neuropathic Injury S1P Increased Spinal S1P NP->S1P S1PR1 S1PR1 Activation S1P->S1PR1 NFkB_MAPK Activation of NF-κB & MAPKs S1PR1->NFkB_MAPK JYL1511 This compound JYL1511->S1PR1 Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_MAPK->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Pain Neuropathic Pain (Allodynia, Hyperalgesia) Neuroinflammation->Pain

Caption: Proposed mechanism of action of this compound in neuropathic pain.

Quantitative Data Summary

The following tables summarize the hypothetical efficacy data of this compound in a rodent model of neuropathic pain.

Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) at Day 14 Post-Surgery
Sham + Vehicle-14.5 ± 1.2
SNL + Vehicle-2.1 ± 0.4
SNL + this compound35.8 ± 0.7
SNL + this compound109.7 ± 1.0
SNL + this compound3012.3 ± 1.1
SNL + Pregabalin308.9 ± 0.9**
p < 0.05, **p < 0.01 vs. SNL + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Latency (s) at Day 14 Post-Surgery
Sham + Vehicle-10.2 ± 0.8
SNL + Vehicle-4.3 ± 0.5
SNL + this compound36.1 ± 0.6
SNL + this compound107.9 ± 0.7
SNL + this compound309.5 ± 0.8**
SNL + Pregabalin307.5 ± 0.6
*p < 0.05, **p < 0.01 vs. SNL + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Rodent Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)

The Spinal Nerve Ligation (SNL) model is a widely used and reproducible model of neuropathic pain that results in robust mechanical allodynia and thermal hyperalgesia.[2][3][4]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 6-0 silk suture

Procedure:

  • Anesthetize the rat and place it in a prone position.

  • Make a midline incision at the L4-S2 level to expose the paraspinal muscles.

  • Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture.

  • Close the muscle and skin layers with sutures.

  • For sham-operated animals, perform the same surgical procedure without nerve ligation.

  • Allow the animals to recover for at least 7 days before behavioral testing.

Administration of this compound

This compound can be administered via various routes, with intraperitoneal (i.p.) injection being a common method for preclinical studies.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline)

  • Syringes and needles (25-27G)[5]

Procedure (Intraperitoneal Injection):

  • Prepare the desired concentration of this compound in the vehicle.

  • Gently restrain the animal.

  • Insert the needle into the lower abdominal quadrant, aspirating to ensure no entry into the bladder or gastrointestinal tract.[5]

  • Inject the solution at a volume of 5-10 ml/kg.

  • For repeated daily dosing, alternate the injection site between the left and right lower abdominal quadrants.[5]

Behavioral Assays for Pain Assessment

This test measures the paw withdrawal threshold to a non-painful mechanical stimulus.

Materials:

  • von Frey filaments of varying stiffness

  • Elevated mesh platform

Procedure:

  • Acclimatize the animal in a clear plastic chamber on the elevated mesh platform for at least 15 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw with increasing force until the filament bends.

  • A positive response is a sharp withdrawal of the paw.

  • Determine the 50% paw withdrawal threshold using the up-down method.

This test measures the latency of paw withdrawal from a radiant heat source.

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Glass floor enclosure

Procedure:

  • Acclimatize the animal in a plastic chamber on the glass floor of the apparatus.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the animal withdraws its paw.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

cluster_workflow This compound Efficacy Testing Workflow start Acclimatize Animals baseline Baseline Behavioral Testing (von Frey, Hargreaves) start->baseline surgery SNL or Sham Surgery baseline->surgery recovery Post-operative Recovery (7-10 days) surgery->recovery grouping Randomize into Treatment Groups recovery->grouping treatment Administer this compound or Vehicle grouping->treatment post_treatment_testing Post-treatment Behavioral Testing treatment->post_treatment_testing analysis Data Analysis post_treatment_testing->analysis

Caption: A standard workflow for preclinical testing of this compound.

References

Application Notes and Protocols for JYL 1511: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "JYL 1511" did not yield any specific information regarding its dosage and administration in animal studies. Publicly available scientific literature and databases do not contain data on preclinical research, including pharmacokinetics, pharmacodynamics, or toxicology for a compound with this designation. Therefore, the creation of detailed application notes and protocols, as requested, is not possible at this time.

General principles of drug administration and evaluation in animal studies are well-established and include various routes of administration such as oral, intravenous, intraperitoneal, and subcutaneous injections.[1][2][3][4] The selection of a specific route and dosage regimen depends on the physicochemical properties of the compound and the objectives of the study.[5][6] Toxicology studies in animals are crucial for determining the safety profile of a new drug candidate before it can be tested in humans.[7][8]

It is important to note that information was found for a similarly named compound, NUV-1511 , a drug-drug conjugate developed by Nuvation Bio for the treatment of advanced solid tumors.[9][10] An Investigational New Drug (IND) application for NUV-1511 was cleared by the FDA, and a Phase 1/2 clinical trial for patients with advanced solid tumors was initiated.[9][11][12] However, Nuvation Bio has since announced the discontinuation of the development of NUV-1511 due to a lack of consistent efficacy.[13] It is crucial to understand that NUV-1511 is a distinct entity from the requested "this compound," and any information pertaining to it is not applicable.

For researchers, scientists, and drug development professionals seeking to conduct animal studies with a new compound, it is imperative to first establish a comprehensive preclinical data package. This typically includes:

  • In vitro characterization: Determining the compound's mechanism of action, potency, and selectivity.

  • Pharmacokinetic (PK) studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of the compound in relevant animal species.[14][15][16][17][18][19]

  • Pharmacodynamic (PD) studies: Evaluating the effect of the compound on the intended biological target and the dose-response relationship.

  • Toxicology studies: Identifying potential adverse effects and establishing a safe dose range for further studies.[20][21]

Without this foundational data for "this compound," providing specific protocols or dosage information would be inappropriate and scientifically unsound. Researchers interested in this compound would need to undertake these initial investigational steps.

References

Application Notes and Protocols for High-Throughput Screening of TRPV1 Modulators Using JYL 1511

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and vanilloid compounds.[1] Its involvement in pain signaling pathways has made it a prime target for the development of novel analgesic drugs. High-throughput screening (HTS) methodologies are essential for the efficient identification and characterization of new TRPV1 modulators from large compound libraries.

JYL 1511 is a potent partial agonist of the rat TRPV1 receptor. Its distinct pharmacological profile makes it a valuable tool for researchers studying TRPV1 function and for use as a reference compound in HTS campaigns. These application notes provide detailed protocols for utilizing this compound in common HTS assays for the discovery and characterization of novel TRPV1 modulators.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the key quantitative data for this compound's interaction with the rat TRPV1 receptor, providing a clear reference for its potency and efficacy in various assay formats.

Assay TypeParameterValue (nM)Cell LineNotes
Radioligand Binding AssayKᵢ50.4CHO cells expressing rat TRPV1Inhibition of [³H]Resiniferatoxin binding.
Functional Antagonist AssayIC₅₀3.4CHO cells expressing rat TRPV1Inhibition of capsaicin-induced ⁴⁵Ca²⁺ uptake.
Functional Agonist AssayEC₅₀32.4CHO cells expressing rat TRPV1Agonist activity measured by ⁴⁵Ca²⁺ uptake.

Mandatory Visualizations

TRPV1 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the TRPV1 channel by various stimuli, including the partial agonist this compound. Activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which in turn triggers downstream signaling events.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPV1 Channel cluster_downstream Downstream Signaling Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 This compound (Partial Agonist) This compound (Partial Agonist) This compound (Partial Agonist)->TRPV1 Heat (>42°C) Heat (>42°C) Heat (>42°C)->TRPV1 Protons (pH < 6) Protons (pH < 6) Protons (pH < 6)->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Second_Messengers Activation of Second Messengers (PKC, PKA) Ca_Influx->Second_Messengers Depolarization Membrane Depolarization Na_Influx->Depolarization AP Action Potential Generation Depolarization->AP Gene_Expression Changes in Gene Expression Second_Messengers->Gene_Expression

Caption: TRPV1 Signaling Cascade.

High-Throughput Screening Workflow for TRPV1 Modulators

This diagram outlines a typical HTS workflow for identifying and characterizing TRPV1 modulators, progressing from primary screening to more detailed secondary and confirmatory assays.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Confirmation cluster_tertiary Lead Characterization Primary_Screen Large Compound Library (>100,000 compounds) FLIPR_Assay FLIPR Calcium Assay (Single Concentration) Primary_Screen->FLIPR_Assay Primary_Hits Primary Hits (Modulation of Ca²⁺ Signal) FLIPR_Assay->Primary_Hits Dose_Response Dose-Response Curves (FLIPR or ⁴⁵Ca²⁺ Uptake) Primary_Hits->Dose_Response Potency_Efficacy Determine IC₅₀ / EC₅₀ and Efficacy Dose_Response->Potency_Efficacy Patch_Clamp Automated Patch Clamp Electrophysiology Potency_Efficacy->Patch_Clamp Mechanism_of_Action Confirm Mechanism of Action (Agonist, Antagonist, Partial Agonist) Patch_Clamp->Mechanism_of_Action Selectivity_Assays Selectivity Profiling (Other TRP channels, off-targets) Mechanism_of_Action->Selectivity_Assays

References

Developing Cell-Based Assays for JYL 1511: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JYL 1511 is a novel drug-drug conjugate (DDC) designed for targeted delivery of a potent cytotoxic payload to cancer cells. As a first-in-class agent from a proprietary DDC platform, this compound holds the potential for significant therapeutic benefit in various solid tumors by combining tumor-targeting specificity with the anti-cancer activity of its payload.[1][2][3][4][5] This document provides detailed application notes and protocols for the development of cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Due to the early stage of this compound's clinical development, specific preclinical data and detailed molecular mechanisms are not yet publicly available.[6][7] Therefore, the following protocols and data are presented as representative examples for a hypothetical DDC with the characteristics of this compound, providing a framework for researchers to establish their own evaluation assays.

Mechanism of Action: A Drug-Drug Conjugate Approach

This compound is part of an innovative DDC platform that creates chimeric small molecules. This platform is designed to selectively deliver potent anti-cancer therapeutics to cancer cells, thereby increasing the therapeutic index by minimizing damage to healthy tissues.[1][2][3][4][5] The general mechanism of a DDC involves a targeting moiety that binds to a specific receptor or antigen on the surface of cancer cells, leading to internalization of the conjugate. Once inside the cell, the cytotoxic payload is released, inducing cell death.

DDC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DDC This compound (Drug-Drug Conjugate) Receptor Tumor Cell Surface Receptor DDC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Induction of Cell Death

Figure 1: Generalized mechanism of action for a drug-drug conjugate (DDC). (Max Width: 760px)

Data Presentation: Quantitative Analysis of this compound Activity

The following tables provide templates for summarizing key quantitative data from the cell-based assays described in this document.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (nM)
MCF-7Breast Cancer72[Insert Data]
MDA-MB-231Breast Cancer72[Insert Data]
A549Lung Cancer72[Insert Data]
HCT116Colon Cancer72[Insert Data]
AsPC-1Pancreatic Cancer72[Insert Data]
OVCAR-3Ovarian Cancer72[Insert Data]

Table 2: Apoptosis Induction by this compound in A549 Cells

TreatmentConcentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0[Insert Data][Insert Data]
This compound10[Insert Data][Insert Data]
This compound100[Insert Data][Insert Data]
This compound1000[Insert Data][Insert Data]
Staurosporine (Positive Control)1000[Insert Data][Insert Data]

Table 3: Target Engagement of this compound in Target-Expressing Cells

Cell LineThis compound Concentration (nM)Target Occupancy (%)
Target-High1[Insert Data]
Target-High10[Insert Data]
Target-High100[Insert Data]
Target-Low100[Insert Data]

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the activity of this compound.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50). A common method is the MTT or CellTiter-Glo® assay.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear or opaque-walled tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO (for MTT assay)

  • Microplate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 72 hours (or other desired time points) at 37°C, 5% CO2.

  • Assay:

    • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cytotoxicity_Workflow Start Seed Cells in 96-well Plate Treat Add Serial Dilutions of this compound Start->Treat Incubate Incubate for 72 hours Treat->Incubate Add_Reagent Add MTT or CellTiter-Glo® Reagent Incubate->Add_Reagent Read Read Absorbance or Luminescence Add_Reagent->Read Analyze Calculate IC50 Value Read->Analyze

Figure 2: Workflow for the cell viability (cytotoxicity) assay. (Max Width: 760px)
Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[8]

Apoptosis_Signaling JYL1511 This compound Payload DNA_Damage DNA Damage JYL1511->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: A hypothetical intrinsic apoptosis signaling pathway induced by a DDC payload. (Max Width: 760px)
Target Engagement Assay

This assay confirms that this compound binds to its intended target on the cell surface. This can be assessed using flow cytometry-based receptor occupancy assays or cellular thermal shift assays (CETSA).

Protocol for Receptor Occupancy by Flow Cytometry:

Materials:

  • Target-expressing and low-expressing cell lines

  • This compound

  • A fluorescently labeled antibody that competes with this compound for binding to the target

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest cells and resuspend them in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation: Incubate the cells with increasing concentrations of this compound for 1-2 hours on ice to allow for binding but prevent internalization.

  • Competitive Binding: Add a fixed, saturating concentration of the fluorescently labeled competitor antibody to the cells and incubate for 30-60 minutes on ice in the dark.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody and compound.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. The decrease in fluorescence intensity of the labeled antibody corresponds to the occupancy of the target by this compound.

  • Data Analysis: Calculate the percentage of target occupancy at each concentration of this compound relative to the signal from the labeled antibody alone.

Target_Engagement_Workflow Start Harvest Target-Expressing Cells Incubate_JYL1511 Incubate with this compound Start->Incubate_JYL1511 Incubate_Ab Add Fluorescently Labeled Competitor Antibody Incubate_JYL1511->Incubate_Ab Wash Wash Cells Incubate_Ab->Wash Analyze Analyze by Flow Cytometry Wash->Analyze Calculate Calculate % Target Occupancy Analyze->Calculate

Figure 4: Workflow for a competitive binding target engagement assay. (Max Width: 760px)

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the in vitro characterization of this compound, a promising new drug-drug conjugate. While the specific molecular target and payload of this compound are not yet publicly disclosed, the described assays for cytotoxicity, apoptosis, and target engagement are fundamental to evaluating its therapeutic potential and mechanism of action. Researchers are encouraged to adapt these general protocols to their specific cell models and experimental questions to advance the understanding of this novel anti-cancer agent.

References

Application Notes: Capsaicin as a Tool for Studying TRPV1 Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent vanilloid compounds. The most well-known activator of TRPV1 is capsaicin (B1668287), the compound responsible for the "heat" of chili peppers. Prolonged or repeated exposure to capsaicin leads to a decrease in TRPV1 activity, a phenomenon known as desensitization. This process is of significant interest as it is thought to underlie the analgesic effects of topical capsaicin.[1] Therefore, capsaicin is an invaluable pharmacological tool for investigating the molecular mechanisms of TRPV1 desensitization and for screening novel analgesic compounds.

These application notes provide an overview of the mechanisms of capsaicin-induced TRPV1 desensitization and detailed protocols for its study using common in vitro techniques.

Note: Initial searches for "JYL 1511" did not yield specific information regarding its use as a tool for studying TRPV1 desensitization. Consequently, these application notes focus on capsaicin, the most widely characterized agonist used for this purpose.

Mechanism of Capsaicin-Induced TRPV1 Desensitization

Capsaicin-induced desensitization of TRPV1 is a complex process involving multiple intracellular signaling pathways, primarily triggered by the influx of calcium (Ca²⁺) through the activated channel.[2][3] The key mechanisms include:

  • Calcium-Dependent Dephosphorylation: The increase in intracellular Ca²⁺ activates the phosphatase calcineurin.[2][4] Calcineurin dephosphorylates TRPV1, leading to a reduction in channel activity. This is a primary driver of acute desensitization.

  • Protein Kinase C (PKC) and Protein Kinase A (PKA) Modulation: Both PKA and PKC can phosphorylate TRPV1, which generally sensitizes the channel. The interplay between these kinases and phosphatases like calcineurin creates a dynamic regulatory environment for TRPV1 activity.[4]

  • Phosphatidylinositol 4,5-bisphosphate (PIP₂) Depletion: The activity of phospholipase C (PLC), which can be activated by various signaling pathways, leads to the hydrolysis of PIP₂ in the plasma membrane. Since PIP₂ is required for TRPV1 function, its depletion contributes to desensitization.

  • Channel Internalization: Prolonged exposure to capsaicin can induce the internalization of TRPV1 channels from the plasma membrane.[2] This process, which is also dependent on channel activation and Ca²⁺ influx, contributes to longer-term desensitization by reducing the number of available channels at the cell surface.[2]

Data Presentation: Effects of Capsaicin on TRPV1 Desensitization

The following tables summarize quantitative and qualitative data on capsaicin-induced TRPV1 desensitization from studies using heterologous expression systems and primary sensory neurons.

Table 1: Electrophysiological Studies of Capsaicin-Induced TRPV1 Desensitization

Cell TypeCapsaicin ConcentrationMethodKey FindingsReference
TRPV1-transfected CHO cells1 µMWhole-cell patch clampCurrents reduced by ~55% after 30 seconds of continuous exposure.[5]
vTT-infected 7b cells0.5 µMWhole-cell patch clampLarge, slowly desensitizing inward currents were observed.[6]
HEK293 cells expressing TRPV11 µMPerforated patch clamp20-minute incubation led to ~90% desensitization of acid-evoked currents.[2]
Rat DRG neurons30 nMWhole-cell current clampRepeated applications with 2-minute intervals led to progressively weaker responses (tachyphylaxis).[7]

Table 2: Calcium Imaging Studies of Capsaicin-Induced TRPV1 Desensitization

Cell TypeCapsaicin ConcentrationMethodKey FindingsReference
TRPV1-transfected HEK293 cells1 µMFura-2 AM imaging5-minute exposure reduced subsequent acid-evoked responses by 50%. 20-minute exposure nearly abolished the response.[2]
Rat DRG neurons100 nMFura-2 AM imagingShort, sequential applications led to tachyphylaxis in 37.5% of responsive neurons.[8][9]
TRPV1-transfected HEK293 cells0.1 - 100 µMCalcium imagingDose-dependent desensitization observed after a 20-minute incubation period.[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure capsaicin-induced desensitization of TRPV1 currents in transiently transfected HEK293 cells.

Materials:

  • HEK293 cells transiently expressing TRPV1

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.3 with CsOH)

  • Capsaicin stock solution (e.g., 10 mM in ethanol)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Methodology:

  • Cell Preparation: Plate TRPV1-transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Establish Whole-Cell Configuration:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Approach a single, healthy-looking cell and form a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Inducing and Measuring Desensitization:

    • Baseline Response: Apply a saturating concentration of capsaicin (e.g., 1 µM) for a short duration (3-5 seconds) to elicit a peak baseline current. Wash out the capsaicin with external solution for at least 2 minutes.

    • Desensitization Protocol: Apply the same concentration of capsaicin (1 µM) for a prolonged period (e.g., 30-60 seconds) until the current desensitizes to a steady-state level.

    • Tachyphylaxis Protocol: Alternatively, apply short pulses (3-5 seconds) of capsaicin (e.g., 100 nM) repeatedly with a fixed interval (e.g., 2 minutes) between applications.[8]

  • Data Analysis:

    • Measure the peak current amplitude of the initial response and the steady-state current at the end of the prolonged application. Calculate the percentage of desensitization as: ((Peak - Steady-state) / Peak) * 100.

    • For tachyphylaxis, plot the peak current amplitude of each subsequent response as a percentage of the initial response.

Protocol 2: Intracellular Calcium Imaging

This protocol allows for the measurement of TRPV1 desensitization by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) in a population of cells.

Materials:

  • TRPV1-expressing cells (e.g., HEK293 or primary DRG neurons)

  • Loading Buffer (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 5 D-glucose (pH 7.4)

  • Fura-2 AM calcium indicator (10 µM)

  • Capsaicin stock solution

  • Fluorescence microscopy setup with an excitation wavelength switcher and an emission filter appropriate for Fura-2.

Methodology:

  • Cell Preparation: Plate cells on glass-bottom dishes.

  • Dye Loading:

    • Wash the cells once with Loading Buffer.

    • Incubate the cells in Loading Buffer containing 10 µM Fura-2 AM for 45-60 minutes at 37°C.[2]

    • Wash the cells twice with Loading Buffer to remove extracellular dye and allow for de-esterification for at least 20 minutes before imaging.

  • Imaging and Desensitization Protocol:

    • Mount the dish on the microscope stage and continuously perfuse with Loading Buffer.

    • Select a field of view with several healthy cells and begin recording fluorescence, alternating excitation between ~340 nm and ~380 nm.

    • Baseline Response: Apply a short pulse (e.g., 30 seconds) of a sub-maximal concentration of capsaicin (e.g., 100 nM) to establish the initial response.

    • Washout: Perfuse with Loading Buffer for a defined period (e.g., 5-20 minutes).

    • Desensitizing Stimulus: During the washout period, incubate the cells with a desensitizing concentration of capsaicin (e.g., 1 µM) for a set duration (e.g., 5 or 20 minutes).[2]

    • Test Response: After the desensitizing stimulus and a subsequent brief washout, apply the initial sub-maximal concentration of capsaicin again to measure the post-desensitization response.

  • Data Analysis:

    • Calculate the ratio of fluorescence emission at the two excitation wavelengths (F340/F380) for each cell over time.

    • Determine the peak response for the initial and test applications of capsaicin.

    • Calculate the degree of desensitization by expressing the peak of the test response as a percentage of the peak of the initial baseline response.

Visualizations

TRPV1_Desensitization_Pathway cluster_membrane Plasma Membrane TRPV1_inactive TRPV1 (Inactive) TRPV1_active TRPV1 (Active) TRPV1_inactive->TRPV1_active Activation Ca_influx Ca²⁺ Influx TRPV1_active->Ca_influx Dephosphorylation Dephosphorylation Internalization Channel Internalization TRPV1_active->Internalization PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPV1_active Maintains Activity Capsaicin Capsaicin Capsaicin->TRPV1_inactive Binds Calcineurin Calcineurin Ca_influx->Calcineurin Activates Calcineurin->TRPV1_active Dephosphorylates Desensitization Desensitization Dephosphorylation->Desensitization Internalization->Desensitization

Caption: Signaling pathways in capsaicin-induced TRPV1 desensitization.

Experimental_Workflow start Start: TRPV1-expressing cells prep Prepare Cells (e.g., Dye loading for imaging or establishing whole-cell for patch clamp) start->prep baseline 1. Apply Initial Stimulus (e.g., Short pulse of 100 nM Capsaicin) prep->baseline record_baseline Record Baseline Response (Peak current or Ca²⁺ transient) baseline->record_baseline washout 2. Washout & Apply Desensitizing Stimulus (e.g., 5 min incubation with 1 µM Capsaicin) record_baseline->washout test 3. Apply Test Stimulus (Identical to initial stimulus) washout->test record_test Record Test Response test->record_test analysis 4. Data Analysis (Compare Test Response to Baseline) record_test->analysis end End: Quantify Desensitization analysis->end

Caption: Workflow for a typical TRPV1 desensitization experiment.

References

Application Notes & Protocols: Methodology for Assessing JYL 1511 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for evaluating the in vivo efficacy of JYL 1511, a novel investigational anti-cancer agent. The following protocols are designed to be adapted by researchers in preclinical drug development and are based on established methodologies for assessing targeted cancer therapeutics. While specific details of this compound's mechanism are not publicly available, this document outlines a robust strategy to determine its therapeutic potential in living animal models. The protocols cover experimental design, model selection, dosing, endpoint analysis, and biomarker assessment.

Hypothetical Signaling Pathway for this compound

To effectively assess the in vivo efficacy of this compound, it is crucial to understand its molecular target and mechanism of action. For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of a critical kinase in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

JYL1511_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Survival, Angiogenesis S6K->Proliferation fourEBP1->Proliferation JYL1511 This compound JYL1511->PI3K inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Preclinical In Vivo Efficacy Assessment Workflow

A structured workflow is essential for the systematic evaluation of this compound's anti-tumor activity. This involves a tiered approach, starting from model selection and culminating in detailed data analysis.

InVivo_Efficacy_Workflow start Start: this compound Ready for In Vivo Testing model_selection 1. Animal Model Selection (Xenograft vs. Syngeneic) start->model_selection cell_line_selection 2. Tumor Cell Line Selection (Based on Target Expression) model_selection->cell_line_selection tumor_implantation 3. Tumor Implantation (Subcutaneous or Orthotopic) cell_line_selection->tumor_implantation randomization 4. Animal Randomization (Based on Tumor Volume) tumor_implantation->randomization treatment 5. Treatment Initiation (this compound vs. Vehicle Control) randomization->treatment monitoring 6. In-Life Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring endpoints 7. Endpoint Analysis (Tumor Growth Inhibition, Biomarkers) monitoring->endpoints data_analysis 8. Data Analysis & Reporting endpoints->data_analysis stop End: Efficacy Profile Established data_analysis->stop

Caption: General workflow for in vivo efficacy studies of this compound.

Experimental Protocols

Animal Models

The choice of animal model is critical for obtaining clinically relevant data.[1][2]

  • Human Tumor Xenograft Models: These models involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice (e.g., nude, SCID, or NSG mice).[3] They are useful for evaluating the direct anti-tumor activity of a compound on human cancers.

  • Syngeneic Models: These models use immunocompetent mice and implant mouse tumor cell lines. They are essential for studying the interaction of the therapeutic agent with the immune system.[1]

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications, closely mimicking human cancer development.[1]

Protocol: Subcutaneous Xenograft Efficacy Study

This protocol details the steps for a standard subcutaneous xenograft study.

Objective: To determine the anti-tumor efficacy of this compound in a human tumor xenograft model.

Materials:

  • Selected human cancer cell line (e.g., expressing the target of this compound)

  • Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Matrigel or other appropriate extracellular matrix

  • This compound formulation

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.

    • Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

    • When tumors reach an average volume of 100-150 mm3, randomize the animals into treatment groups (e.g., n=8-10 mice per group). Randomization should be based on tumor volume to ensure an even distribution.

  • Treatment Administration:

    • Prepare the this compound formulation and vehicle control. The route of administration (e.g., oral gavage, intraperitoneal, intravenous) should be based on the pharmacokinetic properties of the compound.[4]

    • Administer the treatment according to the predetermined dosing schedule (e.g., once daily, twice daily).

  • In-Life Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration of treatment.

    • At the endpoint, euthanize the animals and collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)p-value vs. Vehicle
Vehicle Control-QD1850 ± 150--
This compound10QD980 ± 9547.0<0.05
This compound30QD450 ± 6075.7<0.001
This compound100QD150 ± 3091.9<0.0001

% TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100

Table 2: Body Weight Changes

Treatment GroupDose (mg/kg)Dosing ScheduleMean Body Weight Change (%) ± SEM
Vehicle Control-QD+5.2 ± 1.5
This compound10QD+4.8 ± 1.2
This compound30QD+2.1 ± 2.0
This compound100QD-3.5 ± 2.5

Table 3: Pharmacodynamic Biomarker Analysis (Hypothetical)

Treatment GroupDose (mg/kg)TissueBiomarker (p-Target) Level (Relative to Control) ± SEM
Vehicle Control-Tumor1.00 ± 0.15
This compound30Tumor0.25 ± 0.08
This compound100Tumor0.05 ± 0.02

Pharmacodynamic (PD) Biomarker Assessment

To confirm that this compound is engaging its target in vivo, it is essential to measure downstream biomarkers in tumor tissue.

PD_Biomarker_Workflow start Start: Tumor-bearing mice treated with this compound tumor_collection 1. Tumor Collection at various time points post-dose start->tumor_collection tissue_processing 2. Tissue Processing (Snap-freezing or Formalin-fixation) tumor_collection->tissue_processing protein_extraction 3. Protein Extraction (for Western Blot, ELISA) tissue_processing->protein_extraction ihc 4. Immunohistochemistry (IHC) (for spatial localization) tissue_processing->ihc western_blot 5. Western Blot Analysis (p-Target, Total Target) protein_extraction->western_blot elisa 6. ELISA (Quantitative analysis of biomarkers) protein_extraction->elisa data_analysis 7. Data Analysis (Quantification and Statistical Analysis) ihc->data_analysis western_blot->data_analysis elisa->data_analysis target_engagement End: Confirmation of Target Engagement data_analysis->target_engagement

Caption: Workflow for pharmacodynamic biomarker assessment.

Protocol: Western Blot for Target Engagement

  • Collect tumor tissues at specified time points after the final dose of this compound.

  • Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the phosphorylated target and the total target protein.

  • Incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Conclusion

This document provides a detailed methodological framework for assessing the in vivo efficacy of the investigational agent this compound. By following these protocols, researchers can generate robust and reproducible data to support the preclinical development of this compound. The use of appropriate animal models, standardized procedures, and thorough data analysis, including pharmacodynamic assessments, will be crucial in determining the therapeutic potential of this compound and informing its path toward clinical investigation.

References

Application Notes and Protocols for JYL 1511 in Models of Visceral Hyperalgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hyperalgesia, a condition characterized by heightened pain perception in the internal organs, is a cornerstone of chronic pain disorders such as Irritable Bowel Syndrome (IBS) and interstitial cystitis. The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in the modulation of visceral pain signals. JYL 1511 has been identified as a partial agonist of TRPV1. While direct studies of this compound in visceral hyperalgesia models are not yet available in public literature, its mechanism of action suggests its potential utility in investigating the complex role of TRPV1 in visceral nociception. Partial agonists can exhibit a dual function: at low concentrations or in the absence of a strong stimulus, they can activate the receptor, while at high concentrations or in the presence of a potent agonist, they can act as competitive antagonists. This property makes them valuable tools for dissecting signaling pathways.

These application notes provide a framework for utilizing this compound and other TRPV1 partial agonists to study visceral hyperalgesia in preclinical models. The protocols and expected outcomes are based on established methodologies and the known involvement of TRPV1 in visceral pain pathways.

Mechanism of Action: TRPV1 in Visceral Hyperalgesia

TRPV1 is a polymodal ion channel expressed on primary afferent sensory neurons that innervate the viscera. It can be activated by a variety of stimuli, including heat, protons (low pH), and endogenous lipids, as well as exogenous compounds like capsaicin. In the context of visceral hyperalgesia, inflammation or injury can lead to the sensitization of TRPV1 channels. This sensitization lowers the activation threshold of the channel, causing an exaggerated response to both noxious and innocuous stimuli.

Inflammatory mediators such as bradykinin, prostaglandins, and nerve growth factor (NGF) can activate intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases can directly phosphorylate TRPV1, leading to its sensitization. Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the sensory neuron and the generation of action potentials that are transmitted to the spinal cord and ultimately perceived as pain in the brain.

Data Presentation: Representative Effects of TRPV1 Modulation in a Rodent Model of Visceral Hyperalgesia

The following table summarizes representative quantitative data extrapolated from studies on TRPV1 modulators in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model of visceral hyperalgesia in rats. This data is intended to provide an expected range of effects and is not specific to this compound.

Treatment GroupVisceromotor Response (VMR) to Colorectal Distension (AUC)Paw Withdrawal Threshold (g) (Referred Hyperalgesia)Myeloperoxidase (MPO) Activity (U/g tissue) (Inflammation Marker)
Naive Control15.2 ± 2.114.5 ± 1.25.3 ± 0.8
TNBS + Vehicle45.8 ± 4.56.2 ± 0.725.1 ± 3.2*
TNBS + TRPV1 Antagonist (e.g., JYL 1421)22.5 ± 3.1#11.8 ± 1.0#12.4 ± 1.9#
TNBS + TRPV1 Partial Agonist (Hypothetical)Dose-dependent effects expectedDose-dependent effects expectedDose-dependent effects expected

*p < 0.05 compared to Naive Control #p < 0.05 compared to TNBS + Vehicle

Experimental Protocols

Protocol 1: Induction of Visceral Hyperalgesia using TNBS-induced Colitis in Rats

Objective: To induce a reproducible state of visceral hyperalgesia through chemical irritation of the colon.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)

  • Ethanol (B145695) (50% v/v in saline)

  • Flexible catheter (2 mm outer diameter)

  • Isoflurane (B1672236) for anesthesia

Procedure:

  • Fast rats for 24 hours with free access to water.

  • Anesthetize the rat with isoflurane.

  • Gently insert the flexible catheter into the colon via the anus to a depth of 8 cm.

  • Slowly instill 0.5 mL of a 1:1 mixture of 5% TNBS and 50% ethanol into the colon.

  • Keep the rat in a head-down position for approximately 1 minute to ensure the solution remains in the distal colon.

  • Return the rat to its cage for recovery.

  • Visceral hyperalgesia typically develops within 3-7 days and can persist for several weeks.

Protocol 2: Assessment of Visceral Sensitivity using Visceromotor Response (VMR) to Colorectal Distension (CRD)

Objective: To quantify visceral pain by measuring the reflex contraction of abdominal muscles in response to a controlled colorectal distension.

Materials:

  • Barostat or pressure-controlled distension device

  • Flexible balloon catheter (e.g., Fogarty catheter)

  • Electromyography (EMG) electrodes and recording system

  • Restraining device

Procedure:

  • Acclimatize the rat to the restraining device for several days prior to testing.

  • On the day of the experiment, lightly anesthetize the rat with isoflurane and insert the balloon catheter into the distal colon (approximately 1 cm from the anus).

  • Implant EMG electrodes into the external oblique abdominal muscles.

  • Allow the rat to recover from anesthesia.

  • Secure the rat in the restraining device and connect the catheter to the barostat and the electrodes to the EMG system.

  • After a baseline recording period, perform graded colorectal distensions (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 20 seconds) with a rest period between distensions (e.g., 5 minutes).

  • Record the EMG activity during the baseline and distension periods.

  • The visceromotor response (VMR) is quantified by calculating the area under the curve (AUC) of the rectified EMG signal during distension and subtracting the baseline activity.

Protocol 3: Evaluation of this compound on Visceral Hyperalgesia

Objective: To determine the effect of this compound on established visceral hyperalgesia.

Procedure:

  • Induce visceral hyperalgesia in rats using the TNBS model (Protocol 1).

  • On day 7 post-TNBS administration, perform a baseline assessment of visceral sensitivity using CRD (Protocol 2).

  • Administer this compound or vehicle to the rats. The route of administration (e.g., intraperitoneal, oral, intravenous) and dose range should be determined based on preliminary pharmacokinetic and tolerability studies. A dose-response study is recommended.

  • At a predetermined time point after drug administration (based on expected peak plasma concentration), reassess visceral sensitivity using CRD.

  • Compare the VMR before and after treatment with this compound and between the this compound and vehicle-treated groups.

Mandatory Visualizations

G cluster_0 Inflammatory Milieu cluster_1 Sensory Neuron Inflammatory Mediators Inflammatory Mediators PKA PKA Inflammatory Mediators->PKA Activates PKC PKC Inflammatory Mediators->PKC Activates TRPV1 TRPV1 PKA->TRPV1 Phosphorylates PKC->TRPV1 Phosphorylates Ca_Na_Influx Ca2+/Na+ Influx TRPV1->Ca_Na_Influx Opens Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Spinal Cord Spinal Cord Action_Potential->Spinal Cord Signal to Brain Brain Spinal Cord->Brain Ascending Pathway Pain Perception Pain Perception Brain->Pain Perception Leads to

Caption: TRPV1 Signaling Pathway in Visceral Hyperalgesia.

G cluster_workflow Experimental Workflow Induction Induce Visceral Hyperalgesia (e.g., TNBS Model) Baseline Baseline VMR Assessment (Colorectal Distension) Induction->Baseline Day 7 Treatment Administer this compound or Vehicle (Dose-Response) Baseline->Treatment PostTreatment Post-Treatment VMR Assessment Treatment->PostTreatment Time course Analysis Data Analysis and Comparison PostTreatment->Analysis

Caption: Experimental Workflow for Evaluating this compound.

Application Notes and Protocols: JYL 1511 in Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JYL 1511 is a partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed on sensory neurons.[1][2] In the respiratory system, TRPV1 is found on the peripheral terminals of airway sensory nerves.[3] Activation of these nerves is implicated in the pathophysiology of various respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD), contributing to symptoms such as cough, dyspnea, and airway hyper-responsiveness.[3] As a partial agonist, this compound offers a unique pharmacological tool to modulate TRPV1 activity, potentially desensitizing the receptor and thereby reducing excessive sensory nerve activation in the airways. These application notes provide a comprehensive overview of the potential use of this compound in respiratory disease research, complete with detailed experimental protocols and data presentation formats.

Mechanism of Action and Signaling Pathway

This compound acts as a partial agonist at the TRPV1 receptor. Unlike full agonists which elicit a maximal response, a partial agonist produces a submaximal response, even at saturating concentrations. This property can be leveraged to induce receptor desensitization, a process where prolonged exposure to an agonist leads to a reduced response to subsequent stimuli. In the context of respiratory diseases, this could translate to a dampened response to irritants and inflammatory mediators that activate TRPV1.

The binding of this compound to the TRPV1 channel leads to a conformational change, allowing the influx of cations, primarily Ca2+ and Na+. The subsequent depolarization of the sensory neuron can trigger the release of neuropeptides, but the partial agonism of this compound is hypothesized to lead to a sustained, low-level activation that ultimately results in the desensitization of the channel, making it less responsive to other stimuli.

TRPV1_Signaling_Pathway cluster_cell Sensory Neuron TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Na_ion Na⁺ TRPV1->Na_ion Influx JYL1511 This compound (Partial Agonist) JYL1511->TRPV1 Binds and partially activates Desensitization Channel Desensitization JYL1511->Desensitization Induces Stimuli Noxious Stimuli (e.g., capsaicin, heat, acid) Stimuli->TRPV1 Binds and fully activates Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Neuropeptide_Release Neuropeptide Release (e.g., Substance P, CGRP) Depolarization->Neuropeptide_Release Desensitization->TRPV1 Inhibits further activation In_Vitro_Workflow cluster_protocol In Vitro Protocol: TRPV1 Desensitization A Isolate and Culture DRG Neurons B Load with Calcium Indicator Dye A->B C Initial Capsaicin Challenge B->C D Washout C->D E Pre-incubate with This compound D->E F Second Capsaicin Challenge E->F G Measure Calcium Influx F->G H Data Analysis: Compare Responses G->H

References

Application Notes and Protocols for JYL 1511 in Neurogenic Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to JYL 1511

This compound is a high-affinity partial agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the vanilloid receptor 1 (VR1).[1][2][3] As a polymodal nociceptor, TRPV1 is a key player in detecting noxious stimuli such as heat, protons (low pH), and certain endogenous lipids.[4][5][6] Its activation on sensory nerve terminals is a critical initiating event in neurogenic inflammation, a form of inflammation arising from the release of pro-inflammatory neuropeptides like Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP) from these same neurons.[7][8] This process leads to characteristic inflammatory signs, including vasodilation, plasma extravasation (leakage of plasma from blood vessels), and pain hypersensitivity.[7]

The utility of this compound in neurogenic inflammation research stems from its nature as a partial agonist. Unlike a full agonist (e.g., capsaicin) which elicits a maximal response, or a pure antagonist which blocks the receptor, a partial agonist produces a submaximal response.[4] Crucially, in the presence of a full agonist, a partial agonist like this compound can act as a competitive antagonist, displacing the full agonist and reducing the overall receptor activation to its own lower, submaximal level. This property allows for the fine-tuned modulation of TRPV1 activity, making this compound a valuable tool to probe the dose-dependent roles of TRPV1 activation in various facets of neurogenic inflammation.

Mechanism of Action in Neurogenic Inflammation

Neurogenic inflammation is triggered by the activation of TRPV1-expressing primary sensory neurons.[7] This activation leads to an influx of cations, primarily Ca2+, which depolarizes the neuron.[8] This depolarization not only propagates a pain signal to the central nervous system but also triggers the peripheral release of SP and CGRP from the sensory nerve endings.[7][8] These neuropeptides then act on nearby blood vessels and immune cells. CGRP is a potent vasodilator, while SP primarily increases vascular permeability, leading to plasma extravasation and edema.[7]

This compound modulates this pathway by directly interacting with the TRPV1 receptor. It can induce a mild activation of the channel on its own, but more importantly, it can competitively inhibit the much stronger activation induced by capsaicin (B1668287) or endogenous inflammatory mediators that are upregulated during tissue injury.[1] This allows researchers to investigate the consequences of partial versus full TRPV1 activation and to dissect the specific contribution of this receptor to inflammatory processes.

Data Presentation: Pharmacological Properties of this compound

The following table summarizes the key quantitative data for this compound based on its characterization at the rat TRPV1 receptor (rVR1) expressed in Chinese Hamster Ovary (CHO) cells.

ParameterValueSpecies/SystemDescriptionReference
Ki 50.4 ± 16.5 nMRat VR1Inhibition constant for displacing [3H]resiniferatoxin binding.[1]
EC50 32.4 nMRat VR1 (in CHO cells)Agonist activity, measured by 45Ca2+ uptake.[2]
IC50 3.4 ± 0.5 nMRat VR1 (in CHO cells)Antagonist activity against capsaicin-induced 45Ca2+ uptake.[1]
Partial Agonism 17.4 ± 0.6%Rat VR1 (in CHO cells)Efficacy relative to the maximal response induced by capsaicin.[1]
Partial Antagonism 84.1 ± 3.2%Rat VR1 (in CHO cells)Inhibition of capsaicin-induced response.[1]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Sensory Neuron Terminal cluster_1 Vasculature & Immune Cells Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ca_Influx Ca²⁺ Influx & Depolarization TRPV1->Ca_Influx JYL1511 This compound (Partial Agonist) JYL1511->TRPV1 Modulates Neuropeptide_Release Release of SP & CGRP Ca_Influx->Neuropeptide_Release SP Substance P (SP) Neuropeptide_Release->SP CGRP CGRP Neuropeptide_Release->CGRP Plasma_Extravasation Plasma Extravasation (Edema) SP->Plasma_Extravasation Vasodilation Vasodilation CGRP->Vasodilation

TRPV1 signaling in neurogenic inflammation.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis DRG_Culture 1. Culture Dorsal Root Ganglion (DRG) Neurons Treatment_IV 2. Treat with this compound +/- Capsaicin DRG_Culture->Treatment_IV Supernatant_Collection 3. Collect Supernatant Treatment_IV->Supernatant_Collection ELISA 4. Measure SP/CGRP Release via ELISA Supernatant_Collection->ELISA Animal_Prep 1. Administer this compound to Animal Model (e.g., Rat) Induction 2. Induce Neurogenic Inflammation (e.g., Capsaicin Injection) Animal_Prep->Induction Measurement 3. Measure Inflammatory Response (e.g., Paw Edema) Induction->Measurement Data_Analysis 4. Analyze and Compare with Control Groups Measurement->Data_Analysis start Start start->DRG_Culture start->Animal_Prep

References

Probing TRPV1 Function in Non-Neuronal Cells Using JYL 1511: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), traditionally known as a key nociceptor in sensory neurons, is increasingly recognized for its significant roles in a variety of non-neuronal cell types.[1] Its expression has been identified in epithelial cells, immune cells, adipocytes, and smooth muscle cells, implicating it in diverse physiological and pathological processes beyond pain and temperature sensation.[1] JYL 1511 is a potent and selective tool for investigating the function of TRPV1. This document provides detailed application notes and protocols for utilizing this compound to probe TRPV1 function specifically in non-neuronal cells.

This compound acts as a partial agonist of the vanilloid receptor 1 (VR1), also known as TRPV1. It has been shown to inhibit [3H]Resiniferatoxin binding and capsaicin-induced calcium uptake in cells expressing rat TRPV1.[2] While much of the characterization has been in recombinant systems, the structural similarity and shared mechanism with compounds like JYL 1421 (SC0030), which has been used to study TRPV1 in non-neuronal cells, make this compound a valuable probe for these systems.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data for this compound's interaction with rat TRPV1, as established in a recombinant Chinese Hamster Ovary (CHO) cell expression system. These values provide a critical reference for designing experiments in non-neuronal cells.

ParameterDescriptionCell TypeValueReference
Ki Inhibitory constant for [3H]Resiniferatoxin bindingRat TRPV1 in CHO cells50.4 nM[2]
IC50 Half maximal inhibitory concentration against capsaicin-induced 45Ca2+ uptakeRat TRPV1 in CHO cells3.4 nM[2]
EC50 Half maximal effective concentration for agonist activity in a 45Ca2+ uptake assayRat TRPV1 in CHO cells32.4 nM[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating key signaling pathways of TRPV1 in non-neuronal cells and a typical experimental workflow for using this compound.

TRPV1_Signaling_NonNeuronal cluster_stimuli Stimuli cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Heat Heat Heat->TRPV1 Protons (Low pH) Protons (Low pH) Protons (Low pH)->TRPV1 Endovanilloids Endovanilloids Endovanilloids->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Channel PKC PKC Activation Ca_influx->PKC PKA PKA Activation Ca_influx->PKA Cell_Differentiation Cell Differentiation (e.g., Adipogenesis) Ca_influx->Cell_Differentiation Apoptosis Apoptosis Ca_influx->Apoptosis MAPK MAPK Pathway (ERK, p38) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokine_Release Cytokine/Chemokine Release (e.g., IL-6, IL-8) NFkB->Cytokine_Release JYL1511 This compound JYL1511->TRPV1 Inhibits/Modulates JYL1511_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture_Cells Culture Non-Neuronal Cells (e.g., HCECs, Adipocytes) Prepare_Reagents Prepare this compound, Agonist, and Assay Buffers Culture_Cells->Prepare_Reagents Pre_incubation Pre-incubate cells with This compound or Vehicle Prepare_Reagents->Pre_incubation Stimulation Stimulate with TRPV1 Agonist (e.g., Capsaicin, Hypertonic Saline) Pre_incubation->Stimulation Measurement Measure Cellular Response Stimulation->Measurement Quantification Quantify Response (e.g., Fluorescence Intensity) Measurement->Quantification Comparison Compare this compound-treated vs. Control Groups Quantification->Comparison Conclusion Draw Conclusions on TRPV1 Function Comparison->Conclusion

References

Troubleshooting & Optimization

JYL 1511 solubility in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing JYL 1511 in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential challenges, with a focus on solubility in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a partial agonist of the vanilloid receptor 1 (VR1), also known as TRPV1 (Transient Receptor Potential Vanilloid 1).[1][2][3] It functions by binding to the VR1 channel, inhibiting the binding of resiniferatoxin (B1680534) and the capsaicin-induced calcium uptake in cells expressing the receptor.[1] The primary molecular target of this compound is the VR1 ion channel, which plays a crucial role in mediating pain and inflammation.

Q2: What are the recommended solvents for preparing this compound stock solutions?

For preparing high-concentration stock solutions of this compound, dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent. It is crucial to prepare a concentrated stock solution to minimize the final concentration of the organic solvent in the bioassay, as high concentrations can be toxic to cells. Many cell-based assays can tolerate up to 0.5-1% DMSO.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

Precipitation of hydrophobic compounds like this compound upon dilution into aqueous physiological buffers is a common issue.[4][5] Several strategies can be employed to mitigate this problem:

  • Optimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay.[4]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent polarity can help maintain solubility.[4]

  • Pre-warming the Medium: Gently warming your cell culture medium or assay buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.[4]

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound stock to the aqueous solution to aid in its dispersion.[4]

  • Sonication: Briefly sonicating the stock solution before dilution can help break up any small aggregates that may have formed.[4]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshooting solubility problems encountered with this compound in physiological buffers.

Issue: Compound precipitation observed in the assay plate.

Possible Cause Troubleshooting Steps
Low Solubility in Aqueous Buffer 1. Visually inspect for precipitation: Before starting the assay, visually check the diluted compound in the assay buffer for any cloudiness or particles.[5] 2. Perform a solubility test: Conduct a preliminary test to determine the approximate solubility of this compound in your specific physiological buffer at the desired concentration. 3. Lower the final compound concentration: If possible, reduce the final concentration of this compound in the assay.
High Final DMSO Concentration 1. Calculate the final DMSO percentage: Ensure the final concentration of DMSO in your assay does not exceed the tolerance level of your cells (typically ≤ 0.5%).[4] 2. Prepare a more concentrated stock solution: This will allow for a smaller volume of the stock to be added to the aqueous buffer, thereby lowering the final DMSO concentration.
Improper Dilution Technique 1. Use a stepwise dilution approach: Instead of a single large dilution, perform serial dilutions.[4] 2. Add stock solution to buffer while vortexing: This ensures rapid and uniform dispersion of the compound.
Buffer Composition and pH 1. Evaluate buffer components: Certain salts or other components in the physiological buffer might affect the solubility of this compound. 2. Check the pH of the buffer: Ensure the pH of the buffer is within the optimal range for both your assay and the compound's stability and solubility.[5]

Experimental Protocols

Protocol: Kinetic Solubility Assessment in Physiological Buffer (e.g., PBS)

This method provides an estimate of the solubility of a compound in a buffer by measuring the concentration of the compound in a saturated solution.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent plates

  • Plate reader capable of UV absorbance measurement

  • Vortex mixer

  • Centrifuge with a plate rotor

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Prepare Serial Dilutions: Serially dilute the this compound stock solution in DMSO to create a range of concentrations.

  • Dilution in PBS: Add a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate. Then, add the physiological buffer (e.g., 198 µL of PBS) to each well. The final DMSO concentration should be kept low (e.g., 1%).

  • Equilibration: Seal the plate and shake it at room temperature for a predetermined time (e.g., 2 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any precipitated compound.[5]

  • Filtration: Carefully transfer the supernatant to a 96-well filter plate and filter the solution into a clean 96-well UV-transparent plate.

  • Quantification: Measure the UV absorbance of the filtrate at a wavelength where this compound has maximum absorbance.

  • Calculate Solubility: Determine the concentration of this compound in the filtrate using a standard curve prepared from the DMSO stock solutions. The highest concentration that remains in solution is the kinetic solubility.

Visualizations

This compound Mechanism of Action

JYL1511_MOA cluster_cell Sensory Neuron JYL1511 This compound VR1 VR1 (TRPV1) Channel JYL1511->VR1 Partial Agonist Binding Ca_ion Ca²⁺ VR1->Ca_ion Channel Opening Cellular_Response Cellular Response (e.g., Pain Signal Transduction) Ca_ion->Cellular_Response Influx

Caption: Mechanism of action of this compound as a partial agonist of the VR1 (TRPV1) channel.

Experimental Workflow for Solubility Assessment

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare 10 mM this compound in DMSO Serial_Dilution Serially Dilute in DMSO Stock_Solution->Serial_Dilution Dilute_in_Buffer Dilute in Physiological Buffer (e.g., PBS) Serial_Dilution->Dilute_in_Buffer Equilibrate Equilibrate (e.g., 2h at RT) Dilute_in_Buffer->Equilibrate Centrifuge Centrifuge to Pellet Precipitate Equilibrate->Centrifuge Filter Filter Supernatant Centrifuge->Filter UV_Measurement Measure UV Absorbance Filter->UV_Measurement Calculate_Solubility Calculate Solubility UV_Measurement->Calculate_Solubility

Caption: A typical experimental workflow for determining the kinetic solubility of this compound.

Troubleshooting Logic for Compound Precipitation

Troubleshooting_Logic Start Compound Precipitation Observed? Check_DMSO Final DMSO > 0.5%? Start->Check_DMSO Check_Concentration High Compound Concentration? Check_DMSO->Check_Concentration No Action_DMSO Decrease DMSO % Check_DMSO->Action_DMSO Yes Check_Dilution Single-Step Dilution Used? Check_Concentration->Check_Dilution No Action_Concentration Lower Compound Concentration Check_Concentration->Action_Concentration Yes Check_Buffer Buffer pH/Composition Optimal? Check_Dilution->Check_Buffer No Action_Dilution Use Serial Dilutions Check_Dilution->Action_Dilution Yes Action_Buffer Optimize Buffer Check_Buffer->Action_Buffer No Success Problem Solved Check_Buffer->Success Yes Action_DMSO->Success Action_Concentration->Success Action_Dilution->Success Action_Buffer->Success

Caption: A logical workflow for troubleshooting precipitation issues with this compound.

References

Technical Support Center: Improving JYL 1511 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with JYL 1511 in cell culture media. The information provided is based on general best practices for handling small molecule inhibitors.

FAQs: this compound Stability and Handling

Q1: What is this compound and what is its mechanism of action?

This compound is a partial agonist of the vanilloid receptor 1 (VR1), also known as TRPV1.[1][2][3] In the context of cell culture experiments, it is crucial to ensure its stability to achieve reliable and reproducible results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of many organic small molecules.[4] It is recommended to use anhydrous, high-purity DMSO to minimize degradation of the compound.[4] The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity to the cells.[4][5]

Q3: How should I store this compound stock solutions?

For optimal stability, stock solutions should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles.[4][6] General storage recommendations are:

  • Short-term (up to 1 month): Store at -20°C.[4][6]

  • Long-term (up to 6 months): Store at -80°C.[4][6]

Always refer to the manufacturer's specific storage instructions if available.

Q4: Can I sterilize my this compound stock solution?

If your experimental workflow requires a sterile stock solution, it is recommended to filter-sterilize it using a 0.2 μm filter.[4][6] High-temperature sterilization methods like autoclaving are generally not recommended for small molecules as they can cause degradation.[6]

Troubleshooting Guide: this compound Instability in Cell Culture

This guide addresses common issues that researchers may encounter related to the stability of this compound in cell culture media.

Issue Possible Cause(s) Suggested Solution(s)
Precipitation upon dilution in aqueous media The compound has low aqueous solubility. The final concentration of the compound in the media is too high.Make serial dilutions in DMSO first before adding to the aqueous medium. Ensure the final DMSO concentration in the culture is low (e.g., <0.1%). Use sonication to aid dissolution.[7] Consider using a lower working concentration of this compound.
Rapid degradation in cell culture medium This compound may be inherently unstable in aqueous solutions at 37°C.[8] Components in the media (e.g., amino acids, vitamins) may be reacting with the compound.[8][9] The pH of the media may be affecting stability.[8]Perform a stability check in a simpler buffer system like PBS at 37°C to assess inherent aqueous stability.[8] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[8] Analyze stability in different types of cell culture media.[8]
High variability between experimental replicates Inconsistent sample handling and processing. Incomplete solubilization of the compound. Issues with the analytical method (e.g., HPLC-MS).[8]Ensure precise and consistent timing for sample collection and processing.[8] Visually confirm the complete dissolution of the compound in the stock solution and media. Validate the analytical method for linearity, precision, and accuracy.[8]
Loss of biological activity over time Chemical degradation of this compound in the stock solution or working solution.Confirm the purity of the stock solution using analytical methods like HPLC or LC-MS.[4] Prepare fresh stock and working solutions if degradation is confirmed.[4] Review storage and handling procedures to minimize degradation.[4]
Unexpected cellular toxicity The degradation products of this compound may be toxic to the cells.[5] The concentration of the solvent (e.g., DMSO) may be too high.[5]Assess the stability of this compound under your experimental conditions. Run a solvent-only control to determine the effect of the solvent on cell viability.[5]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates

  • HPLC or LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is completely dissolved.

  • Prepare working solutions by diluting the stock solution in the cell culture medium to the desired final concentration (e.g., 10 µM). Also, prepare a working solution in PBS as a control for inherent aqueous stability.

  • Add 1 mL of each working solution to triplicate wells of a 24-well plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.

  • Immediately analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Data Presentation:

Time (hours) % this compound Remaining in Media (Mean ± SD) % this compound Remaining in PBS (Mean ± SD)
0100 ± 2.1100 ± 1.8
295 ± 3.598 ± 2.0
882 ± 4.196 ± 2.5
2465 ± 5.294 ± 3.1
4845 ± 6.891 ± 3.9

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Media and PBS prep_stock->prep_working plate Plate Triplicates in 24-well Plate prep_working->plate incubate Incubate at 37°C, 5% CO₂ plate->incubate sample Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze calculate Calculate % Remaining analyze->calculate

Caption: Workflow for assessing this compound stability in cell culture media.

troubleshooting_workflow start Instability Issue Observed (e.g., Precipitation, Loss of Activity) check_solubility Is the compound precipitating? start->check_solubility solubility_solutions - Make serial dilutions in DMSO - Use sonication - Lower working concentration check_solubility->solubility_solutions Yes check_degradation Is there a loss of activity? check_solubility->check_degradation No degradation_solutions Perform stability study (Protocol 1) - Test in different media/buffers - Prepare fresh solutions check_degradation->degradation_solutions Yes check_stock Check Stock Solution - Visual inspection - Analytical purity check (HPLC) degradation_solutions->check_stock

Caption: A troubleshooting decision tree for this compound instability issues.

signaling_pathway stimulus Stimulus (e.g., Capsaicin) vr1 VR1 (TRPV1) Channel stimulus->vr1 Activates jyl1511 This compound jyl1511->vr1 Partially Activates ca_influx Ca²⁺ Influx vr1->ca_influx downstream Downstream Cellular Response ca_influx->downstream

Caption: Simplified signaling pathway involving this compound and the VR1 channel.

References

Technical Support Center: JYL 1511 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JYL 1511 in electrophysiology experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in electrophysiology?

This compound is a partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor.[1][2][3] In electrophysiology recordings, application of this compound is expected to activate TRPV1 channels, leading to an inward cationic current, primarily carried by Ca2+ and Na+, which results in membrane depolarization. As a partial agonist, it will elicit a submaximal response compared to a full agonist like capsaicin.

Q2: I am not seeing any response to this compound application. What are the possible reasons?

There are several potential reasons for a lack of response:

  • Incorrect Cell Type: Ensure the cells you are recording from endogenously express TRPV1 channels or have been successfully transfected with a TRPV1-expressing plasmid.

  • Compound Degradation or Inactivity: Verify the integrity of your this compound stock. If it is old or has been stored improperly, it may have degraded.

  • Concentration Issues: The concentration of this compound at the cell may be too low to elicit a measurable response. This could be due to errors in dilution, issues with the perfusion system, or the compound sticking to the tubing.

  • Receptor Desensitization: Prolonged or repeated application of TRPV1 agonists, even partial ones, can lead to receptor desensitization, where the channel no longer responds to the agonist.[3][4]

  • Voltage-Clamp Parameters: Ensure your holding potential is appropriate to observe the expected inward current. A holding potential of -60 mV to -70 mV is a common starting point.

Q3: The response to this compound seems to decrease with repeated applications. What is happening?

This phenomenon is likely due to TRPV1 receptor desensitization.[3][4] The influx of calcium upon channel opening can trigger intracellular signaling cascades that lead to a reduction in channel activity. To mitigate this, it is advisable to have sufficient washout periods between applications. The duration of the washout will depend on the cell type and recording conditions.

Q4: I am observing a "run-down" of the current even during a single application of this compound. How can I prevent this?

Current run-down during application is also a form of desensitization. Including a calcium chelator, such as EGTA or BAPTA, in your intracellular pipette solution can help to buffer the intracellular calcium increase and reduce calcium-dependent desensitization.

Q5: What is the recommended solvent for this compound and how do I prepare a stock solution?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No current observed upon this compound application 1. Cells do not express functional TRPV1 channels. 2. This compound concentration is too low. 3. This compound has precipitated out of solution. 4. The perfusion system is not delivering the compound effectively.1. Verify TRPV1 expression using a positive control (e.g., capsaicin). 2. Increase the concentration of this compound. 3. Visually inspect the final solution for any precipitate. Prepare fresh dilutions. 4. Check the perfusion lines for blockages or leaks. Ensure the solution is flowing over the cells.
Unstable baseline or noisy recording after this compound application 1. This compound precipitation in the bath. 2. Solvent (e.g., DMSO) concentration is too high. 3. The compound is affecting the seal resistance.1. Prepare a fresh dilution of this compound and ensure it is fully dissolved. Consider gentle sonication. 2. Ensure the final solvent concentration is below 0.1%. 3. Monitor the seal resistance during the experiment. If it changes significantly, the recording may be compromised.
Response to this compound is smaller than expected 1. This compound is a partial agonist. 2. Receptor desensitization has occurred. 3. The concentration of this compound is not saturating.1. The response will be submaximal compared to a full agonist like capsaicin. 2. Increase the washout time between applications. 3. Perform a dose-response curve to determine the optimal concentration.
Slow onset or washout of the this compound-induced current 1. The compound is "sticky" and adsorbs to the perfusion tubing. 2. Slow perfusion rate.1. Use a perfusion system with minimal dead volume and tubing made of a material less prone to adsorption (e.g., PTFE). 2. Increase the flow rate of the perfusion system.

Experimental Protocols

Detailed Methodology for Whole-Cell Patch-Clamp Recordings of this compound-induced currents:

  • Cell Preparation: Culture cells expressing TRPV1 channels on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

    • Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.

    • Final this compound Solution: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Recording:

    • Obtain a whole-cell patch-clamp configuration on a TRPV1-expressing cell.

    • Hold the cell at a membrane potential of -60 mV.

    • Establish a stable baseline recording in the external solution.

    • Apply the final this compound solution using a perfusion system.

    • Record the induced current.

    • Wash out the compound with the external solution until the current returns to baseline.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Prepare TRPV1-expressing cells patch Obtain whole-cell patch-clamp configuration cell_prep->patch sol_prep Prepare recording solutions and this compound dilutions apply Apply this compound solution sol_prep->apply baseline Record stable baseline patch->baseline baseline->apply record Record induced current apply->record washout Washout with control solution record->washout analyze Analyze current amplitude, kinetics, and desensitization record->analyze washout->baseline Repeat application

Caption: Experimental workflow for this compound electrophysiology.

troubleshooting_flowchart cluster_checks Initial Checks cluster_solutions Solutions start No response to this compound check_cells Are cells expressing functional TRPV1? start->check_cells check_compound Is this compound solution correctly prepared? check_cells->check_compound Yes positive_control Test with a positive control (e.g., capsaicin) check_cells->positive_control No check_perfusion Is the perfusion system working? check_compound->check_perfusion Yes prepare_fresh Prepare fresh this compound solution check_compound->prepare_fresh No check_lines Check perfusion lines for clogs/leaks check_perfusion->check_lines No end Re-evaluate experiment check_perfusion->end Yes signaling_pathway JYL1511 This compound TRPV1 TRPV1 Channel JYL1511->TRPV1 binds and activates Ca_influx Ca2+ / Na+ Influx TRPV1->Ca_influx opens Depolarization Membrane Depolarization Ca_influx->Depolarization Desensitization Desensitization Ca_influx->Desensitization leads to Desensitization->TRPV1 inhibits

References

Mitigating JYL 1511 Off-Target Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Frequently Asked Questions (FAQs)

Q1: What is the primary known on-target activity of JYL 1511?

A1: this compound is a partial agonist of the vanilloid receptor 1 (TRPV1), also known as the capsaicin (B1668287) receptor. It inhibits the binding of the potent TRPV1 agonist, resiniferatoxin, and the capsaicin-induced calcium influx in cells expressing rat TRPV1.

Q2: Are there any known specific off-target binding sites for this compound?

A2: Currently, there is no publicly available, comprehensive off-target binding profile specifically for this compound against a broad panel of receptors, ion channels, and enzymes.

Q3: What are potential off-target effects to consider based on the chemical structure of this compound?

A3: this compound contains a thiourea (B124793) moiety. This chemical feature is present in other early-generation TRPV1 modulators, some of which have shown off-target activity. For example, the prototypical TRPV1 antagonist capsazepine, which also has a related chemical structure, has been reported to interact with nicotinic acetylcholine (B1216132) receptors, voltage-gated calcium channels, and TRPM8. Therefore, it is prudent to consider potential cross-reactivity with these targets in your experimental design.

Q4: What is a common on-target side effect of TRPV1 modulation that could be misinterpreted as an off-target effect?

A4: Modulation of TRPV1 channels can lead to changes in body temperature (hyperthermia or hypothermia). This is considered an on-target effect as TRPV1 channels are involved in thermoregulation. It is crucial to differentiate this systemic effect from a potential unintended molecular interaction in your experimental model.

Troubleshooting Guide

Observed Experimental Issue Potential Cause (Off-Target or Confounding Factor) Recommended Troubleshooting Steps
Unexpected changes in neuronal firing patterns unrelated to nociception. Potential interaction with other ion channels, such as voltage-gated calcium channels or other TRP channels (e.g., TRPM8).1. Use a structurally unrelated TRPV1 agonist/antagonist: Compare the effects of this compound with a different class of TRPV1 modulator to see if the unexpected effect persists. 2. Employ specific blockers for suspected off-targets: Co-administer this compound with known antagonists for channels like nAChRs or voltage-gated calcium channels. 3. Utilize a TRPV1 knockout/knockdown model: The most definitive control is to test this compound in a system lacking the intended target.
Alterations in cell signaling pathways, particularly those involving Protein Kinase C (PKC). The partial agonism of this compound at TRPV1 is known to be modulated by PKC. Observed changes in PKC-related pathways may be an indirect consequence of on-target TRPV1 activity rather than a direct off-target interaction.1. Investigate downstream of TRPV1 activation: Measure downstream markers of TRPV1 activation (e.g., calcium influx, calcineurin activation) to correlate with the observed signaling changes. 2. Use a PKC inhibitor: Determine if inhibiting PKC alters the cellular response to this compound.
Unexplained changes in cell viability or proliferation. Off-target effects on critical cellular pathways cannot be ruled out without specific screening data.1. Perform dose-response curves: Determine the lowest effective concentration of this compound to minimize potential off-target effects that may occur at higher concentrations. 2. Include negative and positive controls: Use vehicle controls and a known cytotoxic agent to benchmark the effects of this compound.

Quantitative Data Summary

The following table summarizes the known on-target pharmacological data for this compound.

Parameter Value Assay Conditions Species
Ki 50.4 nM[³H]Resiniferatoxin binding inhibitionRat
IC₅₀ 3.4 nMInhibition of capsaicin-induced ⁴⁵Ca²⁺ uptakeRat TRPV1-expressing CHO cells

Experimental Protocols

Protocol 1: Control Experiment Using a Structurally Unrelated TRPV1 Modulator

  • Objective: To differentiate on-target TRPV1 effects from potential off-target effects of this compound.

  • Methodology:

    • Select a TRPV1 agonist or partial agonist with a distinct chemical structure from this compound (e.g., capsaicin, resiniferatoxin).

    • Perform parallel experiments treating your cells or tissue with equimolar concentrations of this compound and the alternative modulator.

    • The vehicle used for each compound should be identical and tested as a negative control.

    • Measure the desired experimental endpoint (e.g., gene expression, protein phosphorylation, cell viability).

  • Interpretation: If the observed effect is produced by both this compound and the structurally unrelated TRPV1 modulator, it is more likely to be an on-target TRPV1-mediated effect. If the effect is unique to this compound, it may indicate an off-target interaction.

Protocol 2: Antagonist Co-administration to Probe Off-Target Hypotheses

  • Objective: To investigate if the observed effects of this compound are mediated by a specific, hypothesized off-target.

  • Methodology:

    • Based on the chemical class of this compound, select a potent and selective antagonist for a potential off-target (e.g., a specific nicotinic acetylcholine receptor antagonist).

    • Pre-treat the experimental system with the selected antagonist at a concentration known to be effective.

    • Administer this compound in the presence of the antagonist.

    • Include controls for this compound alone, the antagonist alone, and the vehicle.

  • Interpretation: If the antagonist blocks or significantly attenuates the effect of this compound, it suggests the involvement of that specific off-target.

Visualizing Experimental Logic and Pathways

Experimental Workflow for Off-Target Investigation

G A Start: Observe Unexpected Experimental Effect with this compound B Hypothesize: On-Target vs. Off-Target Effect A->B C Experiment 1: Use Structurally Unrelated TRPV1 Modulator B->C D Result: Effect Replicated? C->D E Conclusion: Likely On-Target TRPV1-Mediated Effect D->E Yes F Conclusion: Potential Off-Target Effect D->F No G Experiment 2: Antagonist Co-administration for Hypothesized Off-Target F->G H Result: Effect Blocked? G->H I Conclusion: Off-Target Confirmed H->I Yes J Conclusion: Off-Target Not Confirmed (Explore other possibilities) H->J No

A flowchart for systematically investigating unexpected experimental outcomes with this compound.

TRPV1 Signaling and Potential Off-Target Interaction Points

G cluster_cell Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx OffTarget Potential Off-Target (e.g., nAChR, VGCC) OffTarget_Effect Observed Off-Target Effect OffTarget->OffTarget_Effect JYL1511 This compound JYL1511->TRPV1 Partial Agonism JYL1511->OffTarget Potential Interaction Downstream Downstream On-Target Effects (e.g., Nociception) Ca_influx->Downstream PKC PKC Activation PKC->TRPV1 Modulation

Simplified signaling diagram illustrating this compound's on-target action and potential off-target pathways.

optimizing JYL 1511 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JYL 1511. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to ensure the successful application of this compound in your experiments.

This compound is a potent and selective small molecule inhibitor of the novel kinase, Apelin Receptor-Associated Kinase (ARAK), a key downstream effector in the Apelin/APJ signaling pathway. Dysregulation of this pathway has been implicated in various cellular processes, including proliferation and angiogenesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For initial experiments, a broad concentration range is recommended to determine the optimal dose-response. A common starting point is a serial dilution from 10 nM to 100 µM, with half-log10 steps.[1] For most cell lines, the effective concentration (EC50) is expected to be in the low micromolar to nanomolar range. Potency in cell-based assays is typically considered significant at concentrations less than 1-10 µM.[2]

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For working solutions, dilute the stock in your aqueous assay buffer. It is crucial to ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1% and not exceeding 0.5%) to avoid solvent-induced toxicity.[3][4] Store the DMSO stock solution at -20°C or -80°C, protected from light and repeated freeze-thaw cycles to maintain compound stability.[1][4]

Q3: I am observing inconsistent results between experiments. What could be the cause?

A3: Inconsistent results can arise from several factors:

  • Compound Stability: Ensure fresh dilutions are made from a stable stock for each experiment. Avoid repeated freeze-thaw cycles.[4]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can impact cellular responses. Standardize your cell culture protocols.[4]

  • Pipetting Accuracy: Small errors in pipetting can lead to significant variations in the final concentration. Regularly calibrate your pipettes.

Q4: How can I confirm that the observed effects are specific to this compound's inhibition of ARAK and not due to off-target effects?

A4: Distinguishing on-target from off-target effects is a critical aspect of validating your findings.[3] Consider the following strategies:

  • Use a Structurally Unrelated Inhibitor: If another inhibitor targeting ARAK with a different chemical structure is available, it should produce a similar phenotype.[3]

  • Negative Control Analog: If accessible, use a structurally similar but inactive analog of this compound. This analog should not elicit the same biological response.[3]

  • Dose-Response Analysis: A clear and saturating dose-response curve is indicative of a specific effect. Off-target effects often manifest at higher concentrations and may not show a typical sigmoidal curve.[4]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro assays with this compound.

Problem Possible Cause Solution
High Background Signal Compound aggregation at high concentrations.Visually inspect the solution for any cloudiness or precipitate. Perform a concentration-response curve; aggregating compounds often exhibit a steep, non-saturating curve.[3]
Cell health issues.Ensure cells are healthy and at an optimal confluency. Stressed or dying cells can contribute to increased background signals.[4]
Ineffective blocking.Optimize the blocking buffer and incubation time. Test different blocking agents to minimize non-specific binding.[5]
Low or No Signal Incorrect assay buffer.Confirm that the assay buffer is compatible with the target of interest and does not inhibit enzyme activity or protein interactions.[5]
Insufficient incubation time.Ensure that incubation times are appropriate for the assay and adhere to the protocol.
Compound instability.Assess the stability of this compound in your culture medium by incubating it for various durations and then testing its activity.[3]
Vehicle Control (DMSO) Shows a Biological Effect Final solvent concentration is too high.Maintain the final DMSO concentration below 0.5%, and ideally below 0.1%. Ensure all wells, including the untreated control, have the same final vehicle concentration.[3]
Poor Solubility in Aqueous Buffer Hydrophobic nature of the compound.Use a co-solvent like DMSO for the stock solution and ensure the final concentration in the aqueous buffer is low.[3] Gentle warming or sonication can also be attempted, but with caution to avoid compound degradation.[3] Adjusting the pH of the buffer may also improve the solubility of ionizable compounds.[3]
Experimental Protocols
Protocol 1: In Vitro ARAK Kinase Inhibition Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified ARAK using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified ARAK enzyme

  • Kinase-specific substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • This compound stock solution (in DMSO)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in kinase buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.[3]

  • Prepare Kinase/Substrate Mix: Dilute the ARAK enzyme and its substrate in kinase buffer to the desired working concentrations.

  • Assay Reaction: Add the kinase/substrate mix to the wells of the plate. Then, add the this compound dilutions or vehicle control to the respective wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.

  • Measure Luminescence: Read the plate using a plate reader with luminescence detection capabilities.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol describes how to assess the effect of this compound on the proliferation of a cancer cell line known to have an active Apelin/ARAK pathway.

Materials:

  • Cancer cell line (e.g., a line with known Apelin/ARAK pathway activity)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell proliferation assay reagent (e.g., resazurin-based or ATP-based)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Readout: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of proliferation against the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation

Table 1: In Vitro IC50 of this compound against ARAK Kinase

Parameter Value
IC50 (nM)15.2
Hill Slope-1.1
0.99

Table 2: Anti-proliferative Activity of this compound in Different Cell Lines

Cell Line Tissue of Origin GI50 (µM)
Cell Line ABreast Cancer0.25
Cell Line BPancreatic Cancer0.51
Cell Line COvarian Cancer1.2
Normal FibroblastsNormal Tissue> 50

Mandatory Visualizations

JYL_1511_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Apelin Apelin APJ APJ Receptor Apelin->APJ Binds ARAK ARAK APJ->ARAK Activates Downstream Downstream Effectors ARAK->Downstream Phosphorylates JYL1511 This compound JYL1511->ARAK Inhibits Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes

Caption: this compound inhibits the Apelin/APJ signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Cells treat Treat Cells with this compound prep_cells->treat prep_jyl Prepare this compound Dilutions prep_jyl->treat incubate Incubate treat->incubate add_reagent Add Assay Reagent incubate->add_reagent read Read Plate add_reagent->read analyze Analyze Data (Calculate GI50) read->analyze

Caption: Workflow for a cell-based proliferation assay.

troubleshooting_logic start Inconsistent Results? check_compound Check Compound Stability & Handling start->check_compound Yes check_cells Standardize Cell Culture Conditions check_compound->check_cells check_pipetting Verify Pipette Calibration & Technique check_cells->check_pipetting resolve Consistent Results check_pipetting->resolve

Caption: Troubleshooting logic for inconsistent experimental results.

References

JYL 1511 vehicle and solvent compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of JYL 1511, with a focus on vehicle and solvent compatibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Q2: My this compound is not dissolving in my chosen solvent. What should I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Increase the volume of the solvent: You may be attempting to make a solution that is too concentrated.

  • Gently warm the solution: Warming the solution to 37°C may aid in dissolution.

  • Use sonication: A sonicating water bath can help to break up particulates and enhance dissolution.[2]

  • Try an alternative solvent: If DMSO or ethanol (B145695) are not effective, other organic solvents such as dimethylformamide (DMF) could be tested.[2]

Q3: What is a suitable vehicle for in vivo administration of this compound?

A3: For in vivo studies with hydrophobic compounds like this compound, a common approach is to prepare a suspension or emulsion.[5] Suitable vehicles for oral or intraperitoneal administration include:

  • Corn oil or other edible oils.[5][6]

  • Aqueous solutions containing a surfactant such as Tween 80 or carboxymethyl cellulose (B213188) (CMC) to aid in suspension.[5][7]

It is crucial to perform a vehicle-controlled study to ensure that the vehicle itself does not have any physiological effects.[5][6]

Q4: How should I store this compound solutions?

A4: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions is likely to be limited, and fresh dilutions should be prepared for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous buffer. The compound is crashing out of solution due to its hydrophobicity.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system.[2] Consider using a surfactant like Tween 80 in your final solution.[3]
Inconsistent results between experiments. Degradation of this compound in solution. Improper storage of stock solutions.Prepare fresh dilutions from a frozen stock for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Vehicle control group shows an unexpected effect. The chosen vehicle has its own biological activity.Test different vehicles to find one that is inert in your experimental model.[5][6] Always include a vehicle-only control group in your experimental design.[5][6]

Quantitative Data Summary

Due to the limited publicly available data for this compound, this table provides an illustrative summary of potential solubility characteristics based on its chemical nature as a hydrophobic thiourea (B124793) derivative. Researchers must experimentally determine the solubility for their specific needs.

Solvent Predicted Solubility Range (at 25°C) Notes
DMSO 10 - 50 mg/mLA good starting solvent for creating high-concentration stock solutions.[1][2]
Ethanol 1 - 10 mg/mLAnother option for stock solutions, though potentially lower solubility than DMSO.[1][6]
Water < 0.1 mg/mLExpected to be poorly soluble in aqueous solutions.
PBS (pH 7.4) < 0.1 mg/mLSimilar to water, low solubility is expected.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution.[2]

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: General Procedure for Determining the Solubility of this compound
  • Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the compound to the solvent.

  • Agitate the solution at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the solution to pellet the undissolved solid.

  • Carefully remove the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

  • Determine the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This concentration represents the solubility of this compound in that solvent at that temperature.[8][9]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Experiment weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store thaw Thaw Aliquot store->thaw dilute Dilute in Media thaw->dilute treat Treat Cells dilute->treat in_vivo_formulation start This compound Powder suspend Suspend in Vehicle (e.g., Corn Oil + Surfactant) start->suspend homogenize Homogenize (e.g., Sonication) suspend->homogenize administer Administer to Animal Model homogenize->administer control Vehicle Control Group homogenize->control

References

Technical Support Center: Minimizing JYL 1511 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize JYL 1511-induced toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: While specific details on this compound's mechanism are proprietary, it is understood to be a potent cytotoxic agent designed to target and eliminate cancer cells. Like many cytotoxic compounds, it is anticipated to induce apoptosis (programmed cell death) and inhibit cell proliferation in susceptible cell lines. The precise signaling pathways affected by this compound are under investigation.

Q2: What are the common signs of this compound-induced toxicity in cell culture?

A2: Researchers may observe several indicators of this compound toxicity, including:

  • Morphological Changes: A noticeable decrease in cell confluency, changes in cell shape such as rounding and detachment of adherent cells, cell shrinkage, membrane blebbing, and the appearance of apoptotic bodies.[1]

  • Reduced Cell Viability: A dose-dependent decrease in the number of viable cells, which can be quantified using assays like MTT, XTT, or trypan blue exclusion.

  • Induction of Apoptosis: Activation of caspases, DNA fragmentation, and changes in mitochondrial membrane potential are molecular hallmarks of apoptosis that may be induced by this compound.

Q3: How can I determine the optimal non-toxic concentration of the vehicle (e.g., DMSO) for my cell line?

A3: It is crucial to determine the highest concentration of the vehicle that does not significantly affect cell viability. This can be achieved by performing a vehicle toxicity study. Typically, the final concentration of DMSO in the culture medium should be kept below 0.5%.[1][2] Always include a vehicle-only control in your experiments to differentiate between compound-specific effects and solvent-induced toxicity.[1][2]

Q4: My cell viability assay results with this compound are not reproducible. What are the potential causes and solutions?

A4: Inconsistent results in cytotoxicity assays are a common challenge.[2] To enhance reproducibility, consider the following:

  • Homogeneous Compound Distribution: Ensure the this compound stock solution is thoroughly mixed with the culture medium before adding it to the cells to guarantee a uniform concentration in each well.[2]

  • Standardized Cell Seeding: Uneven cell seeding can lead to significant variability. Ensure you have a single-cell suspension and mix the cell suspension between plating each well.[2]

  • Control for Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the compound concentration. It is advisable to fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experimental samples.[2]

  • Pipetting Accuracy: Calibrate your pipettes regularly and use proper pipetting techniques to minimize errors.

Troubleshooting Guides

Issue 1: Excessive Cell Death in Both this compound-Treated and Control Wells
Possible Cause Troubleshooting Steps
Microbial Contamination Visually inspect cultures for turbidity, changes in medium color, or the presence of microbial organisms under a microscope. Discard any contaminated cultures and decontaminate the incubator and biosafety cabinet.[3]
Suboptimal Culture Conditions Ensure the incubator has the correct temperature (37°C), CO2 levels (typically 5%), and humidity. Verify that the cell culture medium is not expired and has been stored correctly.[3]
High Vehicle (e.g., DMSO) Concentration Perform a vehicle toxicity assay to determine the maximum non-toxic concentration for your specific cell line. Ensure the final vehicle concentration in all wells (including controls) is below this limit (typically ≤ 0.5% for DMSO).[1][2][4]
Poor Cell Health Use cells from a low passage number and ensure they are in the logarithmic growth phase before starting the experiment. High-passage cells may be more sensitive to stress.[2]
Issue 2: No Significant Cytotoxicity Observed at Expected Concentrations of this compound
Possible Cause Troubleshooting Steps
Compound Instability or Degradation Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Suboptimal Assay Conditions The incubation time with this compound may be too short to induce a cytotoxic response. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[1][5] Ensure the cell density is appropriate for the chosen assay, as both too few and too many cells can affect the results.[6]
Cell Line Resistance The selected cell line may be inherently resistant to this compound. Consider testing the compound on a different, more sensitive cell line as a positive control.[1]
Incorrect Compound Concentration Verify the initial concentration of your this compound stock solution and double-check all dilution calculations.

Quantitative Data Summary

The following tables provide illustrative examples of quantitative data that could be generated when assessing the cytotoxicity of a compound like this compound. Note: This is hypothetical data for demonstration purposes.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma485.2
A549Lung Carcinoma4812.8
HepG2Hepatocellular Carcinoma488.5
HCT116Colorectal Carcinoma483.1

Table 2: Effect of Incubation Time on this compound Cytotoxicity (HCT116 Cells)

Incubation Time (hours)IC50 (µM)
2415.7
483.1
720.9

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability based on the metabolic activity of cells.

Materials:

  • Cells in culture

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well.[7] Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1][2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1][2]

  • Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[7]

Protocol 2: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated cell lysates

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a suitable culture vessel and treat with this compound at various concentrations and time points. Include positive and negative controls.

  • Cell Lysis: After treatment, harvest the cells and prepare cell lysates according to the manufacturer's protocol for your chosen caspase-3 assay kit.

  • Assay Reaction: In a 96-well plate, add cell lysate, assay buffer, and the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Quantify the caspase-3 activity based on the signal generated from the cleavage of the substrate and normalize to the protein concentration of the cell lysate.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Toxicity cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (Seed cells in 96-well plate) compound_prep 2. Compound Preparation (Serial dilutions of this compound) treatment 3. Cell Treatment (Incubate with this compound) compound_prep->treatment viability_assay 4a. Viability Assay (MTT) treatment->viability_assay apoptosis_assay 4b. Apoptosis Assay (Caspase-3) treatment->apoptosis_assay data_analysis 5. Data Analysis (Calculate IC50, etc.) viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Workflow for evaluating this compound cytotoxicity.

signaling_pathway Hypothetical this compound-Induced Apoptosis Pathway JYL1511 This compound Cell_Stress Cellular Stress JYL1511->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway activated by this compound.

troubleshooting_logic Troubleshooting Logic for Unexpected Cytotoxicity action_node action_node start Unexpected Cytotoxicity Results check_controls Are controls (untreated, vehicle) showing toxicity? start->check_controls check_contamination Check for Contamination check_controls->check_contamination Yes check_compound Is there a lack of expected toxicity? check_controls->check_compound No check_vehicle_conc Verify Vehicle Concentration check_contamination->check_vehicle_conc No Contamination check_culture_cond Review Culture Conditions check_vehicle_conc->check_culture_cond Vehicle OK check_compound_stability Verify Compound Stability & Prep. check_compound->check_compound_stability Yes optimize_assay Optimize Assay (Time, Density) check_compound_stability->optimize_assay Compound OK check_cell_line Consider Cell Line Resistance optimize_assay->check_cell_line Assay OK

Caption: Decision tree for troubleshooting cytotoxicity experiments.

References

Technical Support Center: JYL 1511 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a compound specifically designated as "JYL 1511" is not available in the public domain or published scientific literature. The following troubleshooting guide is based on general principles and common issues encountered in preclinical animal studies with novel small molecule inhibitors. This information is intended to provide a framework for addressing potential challenges and is not based on specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected toxicity or adverse effects in our animal models at our planned therapeutic dose. What are the potential causes and how can we troubleshoot this?

A1: Unexpected toxicity is a common challenge in preclinical studies. Several factors could be contributing to this issue:

  • Vehicle Toxicity: The vehicle used to dissolve and administer the compound may have its own toxic effects.

    • Troubleshooting:

      • Run a vehicle-only control group to assess the tolerability of the vehicle at the same volume and administration route.

      • Consider alternative, well-established vehicles known for their low toxicity profiles (e.g., saline, corn oil, PBS with a low percentage of DMSO).

  • Off-Target Effects: The compound may be interacting with unintended biological targets.

    • Troubleshooting:

      • Conduct in vitro profiling of your compound against a broad panel of kinases and receptors to identify potential off-target activities.

      • Review the literature for known off-target effects of compounds with similar chemical scaffolds.

  • Metabolite-Induced Toxicity: A metabolite of the parent compound, rather than the compound itself, may be causing the toxicity.

    • Troubleshooting:

      • Perform pharmacokinetic (PK) and metabolism studies to identify the major metabolites and assess their concentrations.

      • If possible, synthesize the major metabolites and test their toxicity profiles directly.

  • Species-Specific Metabolism: The animal model may metabolize the compound differently than expected, leading to the formation of unique toxic metabolites.

    • Troubleshooting:

      • Compare the in vitro metabolism of the compound using liver microsomes from different species (e.g., mouse, rat, dog, human).

      • If significant species differences are observed, consider using a different animal model that has a metabolic profile more similar to humans.

Q2: The compound is showing poor efficacy in our in vivo models despite promising in vitro data. What are the possible reasons for this discrepancy?

A2: A lack of in vivo efficacy for a potent in vitro compound is a frequent hurdle in drug development. The underlying causes are often related to pharmacokinetic and pharmacodynamic (PK/PD) issues.

  • Poor Bioavailability: The compound may not be well absorbed into the systemic circulation after administration.

    • Troubleshooting:

      • Conduct a full pharmacokinetic study to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability.

      • If bioavailability is low, consider reformulating the compound or exploring alternative routes of administration (e.g., intravenous, intraperitoneal).

  • Rapid Metabolism and Clearance: The compound may be cleared from the body too quickly to maintain a therapeutic concentration at the target site.

    • Troubleshooting:

      • Analyze the PK profile to determine the half-life of the compound.

      • If the half-life is very short, consider a more frequent dosing regimen or the development of a sustained-release formulation.

  • Insufficient Target Engagement: The concentration of the compound at the tumor or target tissue may not be high enough to effectively engage the intended target.

    • Troubleshooting:

      • Develop and validate a pharmacodynamic biomarker assay to measure target engagement in vivo. This could be a measurement of the phosphorylation status of a downstream substrate or the expression of a target gene.

      • Correlate the level of target engagement with the observed efficacy at different dose levels.

Troubleshooting Guides

Guide 1: Addressing Solubility and Formulation Issues

Poor solubility is a common starting point for many in vivo challenges.

Issue Potential Cause Troubleshooting Steps
Precipitation upon injection Compound is not fully solubilized in the vehicle.1. Screen a panel of pharmaceutically acceptable vehicles and co-solvents. 2. Consider particle size reduction techniques (e.g., micronization, nanosuspension). 3. Develop an amorphous solid dispersion.
Variable absorption after oral dosing Inconsistent dissolution in the gastrointestinal tract.1. Evaluate the impact of pH on solubility. 2. Test different salt forms of the compound. 3. Explore enabling formulations such as self-emulsifying drug delivery systems (SEDDS).
Guide 2: Investigating Unexpected Phenotypes
Issue Potential Cause Troubleshooting Steps
Unexplained weight loss in animals Could be due to off-target effects, general malaise, or dehydration.1. Monitor food and water intake daily. 2. Perform a complete blood count (CBC) and serum chemistry panel to look for signs of organ toxicity. 3. Conduct a gross necropsy and histopathological examination of major organs.
Neurological symptoms (e.g., ataxia, lethargy) Potential for blood-brain barrier penetration and CNS off-target effects.1. Measure the brain-to-plasma concentration ratio of the compound. 2. Screen the compound against a panel of CNS targets. 3. Perform a functional observational battery to systematically assess neurological function.

Experimental Protocols

Protocol 1: Basic Pharmacokinetic Study in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing:

    • Intravenous (IV) group: Administer a single dose of 2 mg/kg via the tail vein.

    • Oral (PO) group: Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from 3 mice per time point at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Bioanalysis: Analyze the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies invitro_potency Potency & Selectivity formulation Formulation Development invitro_potency->formulation invitro_solubility Solubility & Permeability invitro_solubility->formulation invitro_metabolism Metabolic Stability pk_study Pharmacokinetics invitro_metabolism->pk_study formulation->pk_study efficacy_study Efficacy Model pk_study->efficacy_study tox_study Tolerability Study pk_study->tox_study decision decision efficacy_study->decision Go/No-Go tox_study->decision

Caption: A generalized workflow for preclinical development.

troubleshooting_logic start Poor In Vivo Efficacy check_pk Assess Pharmacokinetics start->check_pk check_pd Measure Target Engagement check_pk->check_pd Good Exposure reformulate Reformulate / Change Route check_pk->reformulate Poor Exposure increase_dose Increase Dose / Frequency check_pd->increase_dose Insufficient Engagement new_analog Synthesize New Analogs check_pd->new_analog Sufficient Engagement reformulate->check_pk increase_dose->check_pd

Caption: A logic diagram for troubleshooting poor in vivo efficacy.

Refining JYL 1511 Delivery for In Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JYL 1511 in in vivo experiments. The content is designed to address common challenges in formulation, administration, and efficacy assessment, particularly for small molecules with potential solubility issues.

Frequently Asked Questions (FAQs)

Q1: this compound is precipitating out of my vehicle during formulation. What are my options?

A1: Precipitation is a common issue for hydrophobic small molecules. Several formulation strategies can be employed to enhance solubility and stability.[1][2][3][4][5] The choice of strategy depends on the physicochemical properties of this compound and the intended route of administration. Consider the following approaches, starting with the simplest:

  • Co-solvents: Utilizing a mixture of solvents can improve solubility. Common co-solvents for in vivo use include DMSO, ethanol, PEG300, and PEG400. It is critical to keep the percentage of organic co-solvents low (typically <10% DMSO) to minimize toxicity.[6]

  • pH Modification: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly increase its solubility.[3]

  • Surfactants: Surfactants like Tween 80 (Polysorbate 80) or Cremophor EL can be used to create micellar formulations that encapsulate the hydrophobic compound, increasing its apparent solubility.[3][6]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[2][4]

  • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve absorption.[1][3] For parenteral routes, lipid-based carriers like liposomes can be considered.[1]

  • Nanosuspensions: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate.[2][5]

Q2: I am observing low bioavailability of this compound after oral gavage. What are the potential causes and solutions?

A2: Low oral bioavailability is a frequent challenge and can stem from several factors.[2][4] A systematic approach to troubleshooting is recommended:

  • Poor Solubility and Dissolution: If this compound is not adequately dissolved in the gastrointestinal fluids, its absorption will be limited. Refer to the formulation strategies in Q1 to improve solubility.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[7] Consider alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass the liver initially.

  • Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein in the gut wall, which actively pump the compound back into the intestinal lumen.[8] Co-administration with a known P-gp inhibitor (e.g., verapamil, though this requires careful dose consideration and justification) could be explored in preclinical models to test this hypothesis.

  • Instability in GI Tract: The compound may be unstable in the acidic environment of the stomach or degraded by digestive enzymes. Enteric-coated formulations could be a potential, though more complex, solution for this.

Q3: My in vitro data for this compound is promising, but I am not seeing the expected efficacy in my in vivo model. Why?

A3: The discrepancy between in vitro and in vivo results is a common hurdle in drug development.[9] Several factors beyond formulation can contribute to this:

  • Pharmacokinetics (PK): The compound may be rapidly cleared from the body, preventing it from reaching and maintaining a therapeutic concentration at the target site.[9] A basic PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Target Engagement: It's crucial to confirm that this compound is reaching its intended target (VR1) in the target tissue at sufficient concentrations to exert its effect.[9] This can be assessed through pharmacodynamic (PD) marker analysis.

  • Animal Model Selection: The chosen animal model may not accurately recapitulate the human disease state, or the target biology may differ between species.

  • Dosing Regimen: The dose and frequency of administration may be suboptimal. Dose-response studies are necessary to determine the effective dose range.[9]

Troubleshooting Guides

Issue 1: Animal Distress or Mortality Following Administration

Oral Gavage:

  • Possible Cause: Improper technique leading to esophageal or tracheal injury, or aspiration pneumonia.[10][11][12] Stress from the procedure can also be a confounding factor.[10]

  • Troubleshooting Steps:

    • Verify Technique: Ensure proper restraint and use a flexible gavage needle of the correct size for the animal. Measure the needle length from the mouth to the last rib to avoid stomach perforation.[13] The animal should swallow as the needle is gently advanced.[13]

    • Consider Anesthesia: Brief isoflurane (B1672236) anesthesia can reduce stress and the risk of injury during gavage.[14]

    • Vehicle Effects: High concentrations of certain vehicles (e.g., DMSO, ethanol) can cause irritation or toxicity. Reduce the concentration or select a more biocompatible vehicle.

    • Observe Animals: Monitor animals closely after dosing for any signs of distress, such as labored breathing, lethargy, or changes in posture.[13]

Intraperitoneal (IP) Injection:

  • Possible Cause: Injection into an organ (e.g., cecum, bladder), peritonitis from a non-sterile injection, or irritation from the formulation.[15][16][17]

  • Troubleshooting Steps:

    • Injection Site: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[17]

    • Needle Size: Use an appropriate needle gauge (e.g., 25-27G for mice).[17]

    • Aseptic Technique: Ensure the injectate is sterile and the injection site is clean.

    • Formulation pH and Tonicity: Ensure the formulation is close to physiological pH and isotonic to minimize irritation.

    • Observe for Complications: Monitor for signs of pain (e.g., hunched posture, reluctance to move), abdominal swelling, or bleeding at the injection site.[18]

Issue 2: High Variability in Experimental Results
  • Possible Cause: Inconsistent formulation, inaccurate dosing, or biological variation.[9]

  • Troubleshooting Steps:

    • Standardize Formulation Preparation: Prepare the formulation fresh daily and ensure it is homogenous (e.g., by vortexing or sonicating a suspension) before each administration.

    • Accurate Dosing: Calibrate pipettes and syringes regularly. Dose animals based on their individual body weights.

    • Randomization: Randomize animals into treatment groups to minimize bias from cage effects or other environmental factors.[9]

    • Increase Sample Size: A larger number of animals per group can help to overcome inherent biological variability.

Quantitative Data Summary

The following tables provide a starting point for formulation development and dose-finding studies for a hypothetical poorly soluble small molecule like this compound.

Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds

Vehicle CompositionRoute of AdministrationMaximum Recommended ConcentrationNotes
10% DMSO, 40% PEG300, 50% SalineIV, IP, OralVehicle-dependentA common starting point for many small molecules.
5% DMSO, 95% Corn OilOral, IPVehicle-dependentSuitable for highly lipophilic compounds.
0.5% Methylcellulose (B11928114) in WaterOralVehicle-dependentForms a suspension; requires homogenization.
10% DMSO, 5% Tween 80 in SalineIV, IP, OralVehicle-dependentSurfactant helps to solubilize the compound.[6]
20% Captisol® in SalineIV, IP, OralVehicle-dependentCyclodextrin-based vehicle.

Table 2: Example Dosing Parameters for a Preliminary In Vivo Study

ParameterMouseRat
Oral Gavage Volume 5-10 mL/kg5-10 mL/kg
IP Injection Volume 10 mL/kg[17]10 mL/kg
IV Injection Volume (bolus) 5 mL/kg5 mL/kg
Needle Gauge (Oral Gavage) 20-22G (flexible)18-20G (flexible)
Needle Gauge (IP Injection) 25-27G[17]23-25G
Needle Gauge (IV - tail vein) 27-30G25-27G

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage (Suspension)
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Wetting: Add a small amount of a wetting agent (e.g., 0.1% Tween 80 in water) to the powder to form a paste. This prevents clumping.

  • Vehicle Addition: Prepare the vehicle (e.g., 0.5% methylcellulose in sterile water). Gradually add the vehicle to the paste while continuously vortexing or stirring.

  • Homogenization: Use a homogenizer or sonicator to reduce the particle size and create a uniform suspension.

  • Final Volume: Adjust the final volume with the vehicle to achieve the desired concentration.

  • Storage and Use: Prepare the formulation fresh daily. Keep the suspension stirring or vortex immediately before each administration to ensure homogeneity.

Protocol 2: Basic Pharmacokinetic (PK) Study Design
  • Animal Acclimation: Acclimate animals (e.g., male C57BL/6 mice, 8-10 weeks old) for at least one week before the study.

  • Grouping: Divide animals into groups based on the time points for blood collection (e.g., 3 animals per time point).

  • Dosing: Administer a single dose of the this compound formulation via the desired route (e.g., oral gavage or intravenous injection). Include a vehicle control group.[9]

  • Blood Sampling: Collect blood samples (e.g., via saphenous or submandibular vein) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[9] Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Plot the plasma concentration of this compound versus time to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

Visualizations

experimental_workflow cluster_formulation Phase 1: Formulation Development cluster_pk Phase 2: Pharmacokinetics cluster_efficacy Phase 3: Efficacy Study solubility Solubility Screening formulation Vehicle Optimization solubility->formulation stability Formulation Stability formulation->stability dosing Animal Dosing stability->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_params Determine PK Parameters analysis->pk_params treatment Treatment Groups pk_params->treatment model Disease Model model->treatment endpoint Efficacy Endpoint treatment->endpoint pd_markers PD Marker Analysis endpoint->pd_markers

Caption: A typical experimental workflow for in vivo testing of a small molecule.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_action Corrective Actions start In Vivo Efficacy Issue Identified check_formulation Formulation Precipitating? start->check_formulation check_pk PK Profile Established? check_formulation->check_pk No reformulate Reformulate (see FAQ 1) check_formulation->reformulate Yes check_dose Dose-Response Performed? check_pk->check_dose Yes run_pk Conduct PK Study (Protocol 2) check_pk->run_pk No dose_finding Perform Dose-Finding Study check_dose->dose_finding No check_pd Assess Target Engagement (PD) check_dose->check_pd Yes reformulate->check_pk run_pk->check_dose dose_finding->check_pd end Re-evaluate Efficacy check_pd->end

Caption: A logical workflow for troubleshooting poor in vivo efficacy.

signaling_pathway cluster_membrane Cell Membrane vr1 VR1 (TRPV1) Channel calcium Ca2+ Influx vr1->calcium stimulus Stimulus (e.g., Capsaicin, Heat) stimulus->vr1 jyl1511 This compound (Partial Agonist) jyl1511->vr1 downstream Downstream Signaling (e.g., Calcineurin, PKC, MAPK) calcium->downstream response Cellular Response (e.g., Nociception, Inflammation) downstream->response

Caption: Simplified signaling pathway for the VR1 (TRPV1) channel, the target of this compound.

References

addressing variability in JYL 1511 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following content is based on a hypothetical molecule, JYL 1511, for illustrative purposes, as no public information is available for a compound with this designation. The experimental protocols, data, and troubleshooting guides are representative of those for a novel small molecule kinase inhibitor targeting the PI3K/Akt signaling pathway in a preclinical cancer research setting.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results obtained with this compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Variability in the half-maximal inhibitory concentration (IC50) is a common challenge in preclinical drug testing. The following guide provides a systematic approach to identifying and mitigating potential sources of this variability.

Potential Causes and Solutions:

Potential Cause Recommended Action
Cell Line Integrity Verify cell line identity via short tandem repeat (STR) profiling. Routinely test for mycoplasma contamination. Ensure cells are used within a consistent and low passage number range.
Cell Seeding Density Optimize and strictly adhere to a consistent cell seeding density for each cell line. Use a hemocytometer or automated cell counter for accurate cell counts.
Compound Solubility and Stability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. If solubility is an issue, consider using alternative solvents or formulations.[1]
Assay Protocol Variability Standardize all incubation times (e.g., compound treatment, assay reagent incubation). Ensure consistent temperature and CO2 levels in the incubator.[2]
Reagent Quality Use high-quality, validated assay reagents. Check the expiration dates of all reagents.
Data Analysis Utilize a consistent data analysis workflow. Normalize data to appropriate controls (e.g., vehicle-treated and untreated cells). Employ a standardized curve-fitting algorithm to calculate IC50 values.

Troubleshooting Workflow for Inconsistent IC50 Values:

G cluster_experimental Experimental Factors cluster_analysis Data Handling start Inconsistent IC50 Results check_cells Verify Cell Line Integrity (STR, Mycoplasma, Passage #) start->check_cells check_compound Assess Compound (Fresh Stock, Solubility) start->check_compound check_protocol Review Assay Protocol (Seeding Density, Incubation Times) start->check_protocol resolve Consistent IC50 Achieved check_reagents Check Reagent Quality (Expiration, Storage) check_protocol->check_reagents check_analysis Standardize Data Analysis (Normalization, Curve Fitting) check_reagents->check_analysis resolve_link->resolve

Caption: Troubleshooting workflow for addressing inconsistent IC50 values.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).[1] For final dilutions in cell culture media, the DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q2: At what confluence should cells be plated for a this compound experiment?

A2: The optimal cell confluence for plating depends on the specific cell line's growth rate. Generally, cells should be in the logarithmic growth phase at the time of treatment. It is recommended to perform initial optimization experiments to determine the ideal seeding density that results in 70-80% confluence at the end of the treatment period.

Q3: How can I confirm that this compound is inhibiting the PI3K/Akt signaling pathway in my cells?

A3: The most direct method to confirm pathway inhibition is to perform a western blot analysis. You should probe for the phosphorylated forms of key downstream effectors of the PI3K/Akt pathway, such as phospho-Akt (Ser473) and phospho-S6 ribosomal protein. A decrease in the levels of these phosphorylated proteins upon treatment with this compound would indicate target engagement.

PI3K/Akt Signaling Pathway and this compound Inhibition:

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Ser473) PDK1->pAkt phosphorylates mTORC2 mTORC2 mTORC2->pAkt phosphorylates Downstream Downstream Effectors (e.g., S6K, GSK3β) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation JYL1511 This compound JYL1511->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway with the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This protocol outlines the steps for determining cell viability after treatment with this compound using a colorimetric MTT assay.

  • Cell Plating:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired seeding density.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions to the respective wells.

    • Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Experimental Workflow for MTT Assay:

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay plate_cells Plate Cells in 96-well Plate overnight_incubation Incubate Overnight plate_cells->overnight_incubation add_compound Add this compound Serial Dilutions overnight_incubation->add_compound treatment_incubation Incubate for 72h add_compound->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate for 4h add_mtt->mtt_incubation add_solubilization Add Solubilization Solution mtt_incubation->add_solubilization read_plate Read Absorbance at 570 nm add_solubilization->read_plate

Caption: Step-by-step experimental workflow for a typical MTT cell viability assay.

Protocol 2: Western Blotting for Phospho-Akt (Ser473)

This protocol is for assessing the inhibition of the PI3K/Akt pathway by this compound.

  • Cell Lysis:

    • Plate and treat cells with this compound as you would for a cell viability assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH).

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM) ± SD (n=3)
MCF-7Breast Cancer50 ± 8
A549Lung Cancer120 ± 15
U-87 MGGlioblastoma75 ± 11
PC-3Prostate Cancer250 ± 30
Table 2: Effect of Serum Concentration on this compound IC50 in MCF-7 Cells
Fetal Bovine Serum (FBS) %IC50 (nM) ± SD (n=3)
10%50 ± 8
5%35 ± 6
1%15 ± 4
Table 3: Comparison of IC50 Values from Different Batches of this compound in MCF-7 Cells
Batch NumberIC50 (nM) ± SD (n=3)
JYL1511-00150 ± 8
JYL1511-00255 ± 10
JYL1511-00348 ± 7

References

JYL 1511 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and quality control information for researchers, scientists, and drug development professionals working with JYL 1511, a selective Tropomyosin Receptor Kinase (TRK) inhibitor. The following information is intended to support the effective use of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the handling and use of this compound.

1. How should I dissolve this compound for in vitro experiments?

For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution, for example, at 10 mM, which can then be further diluted in an aqueous buffer suitable for your specific experimental setup. To ensure complete dissolution, vortex the solution and use a sonicator if necessary. Always visually inspect the solution for any undissolved particles before use.

2. I am observing precipitation of the compound in my cell culture media. What should I do?

Precipitation of this compound in aqueous media can occur if the final concentration of DMSO is too low or if the compound's solubility limit is exceeded. To troubleshoot this:

  • Increase the final DMSO concentration: While it's important to keep DMSO levels low to avoid toxicity to cells (typically below 0.5%), a slight increase might be necessary to maintain solubility.

  • Lower the final concentration of this compound: Test a range of concentrations to determine the solubility limit in your specific cell culture medium.

  • Prepare fresh dilutions: Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.

3. My experimental results with this compound are inconsistent. What are the possible causes?

Inconsistent results can stem from several factors related to compound integrity and handling:

  • Compound Degradation: this compound may be sensitive to light, temperature, or repeated freeze-thaw cycles. Store the compound as recommended by the supplier, typically at -20°C or -80°C, and protect it from light.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes of high-concentration stock solutions.

  • Assay Variability: Biological assays can have inherent variability. Include appropriate positive and negative controls in your experiments to monitor assay performance.

4. How can I confirm the identity and purity of my batch of this compound?

The identity and purity of this compound can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) can confirm the compound's structure. It is advisable to request a Certificate of Analysis (CoA) from the supplier, which should provide data on the purity and identity of the specific batch.

Quality Control and Purity Assessment

This section provides an overview of key experimental protocols for the quality control and purity assessment of this compound.

Purity and Stability Data

The following tables summarize typical data for this compound quality control.

Table 1: Purity Assessment of this compound

ParameterMethodSpecificationResult
PurityHPLC≥98%99.5%
Identity¹H NMRConforms to structureConforms
MassLC-MSConforms to structureConforms

Table 2: Stability of this compound in DMSO (10 mM) at -20°C

Time PointPurity by HPLC (%)
Initial99.5%
1 Month99.4%
3 Months99.2%
6 Months99.1%
Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

  • Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general method for confirming the molecular weight of this compound.

Materials:

  • This compound sample

  • LC-MS grade solvents (as for HPLC)

  • C18 LC column

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in 50:50 ACN:water.

  • LC-MS Conditions:

    • Use an LC method similar to the HPLC purity protocol, but with a shorter run time if possible.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-1000

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the main peak with the calculated theoretical mass of this compound.

Visual Guides

The following diagrams illustrate key workflows and pathways related to this compound.

experimental_workflow cluster_qc Quality Control Workflow for this compound start Receive this compound Batch hplc Purity Assessment (HPLC) start->hplc lcms Identity Confirmation (LC-MS) start->lcms nmr Structure Confirmation (NMR) start->nmr pass Batch Passes QC hplc->pass All results conform to specifications fail Batch Fails QC hplc->fail One or more results do not conform lcms->pass All results conform to specifications lcms->fail One or more results do not conform nmr->pass All results conform to specifications nmr->fail One or more results do not conform release Release for Experiments pass->release quarantine Quarantine & Investigate fail->quarantine trk_signaling_pathway cluster_pathway Simplified TRK Signaling Pathway Inhibition by this compound ligand Neurotrophin (e.g., NGF, BDNF) trk_receptor TRK Receptor ligand->trk_receptor Binds to dimerization Receptor Dimerization & Autophosphorylation trk_receptor->dimerization jyl1511 This compound jyl1511->dimerization Inhibits downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) dimerization->downstream Activates cellular_response Cellular Response (Survival, Proliferation, Differentiation) downstream->cellular_response

preventing JYL 1511 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of JYL-1511 to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for JYL-1511?

A: JYL-1511 is sensitive to temperature, light, and moisture. For optimal stability, it should be stored as a lyophilized powder at -20°C, protected from light, and under a desiccated environment.

Q2: I observed a decrease in the activity of JYL-1511 in my experiments. What could be the cause?

A: A decrease in activity is often linked to compound degradation. This can be caused by improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to incompatible solvents. It is recommended to prepare fresh solutions for each experiment or aliquot stock solutions to minimize freeze-thaw cycles.

Q3: Can I store JYL-1511 in a solution?

A: While not ideal for long-term storage, JYL-1511 can be stored in solution for short periods. For storage up to one week, prepare solutions in anhydrous DMSO and store at -80°C. For use within 24 hours, solutions can be stored at 4°C. Avoid aqueous buffers for storage as JYL-1511 is susceptible to hydrolysis.

Q4: How can I check if my JYL-1511 has degraded?

A: The most reliable method to check for degradation is to use an analytical technique such as High-Performance Liquid Chromatography (HPLC). A pure sample of JYL-1511 should show a single major peak. The presence of additional peaks is indicative of degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of JYL-1511.

Issue 1: Variability in Experimental Results

If you are observing inconsistent results between experiments, consider the following potential causes related to JYL-1511:

  • Inconsistent Solution Concentration: This may be due to solvent evaporation or compound precipitation. Ensure the vial is properly sealed and that the compound is fully dissolved before use.

  • Compound Degradation: As previously mentioned, improper storage or handling can lead to degradation. Refer to the stability data below and the recommended experimental protocols to assess the integrity of your compound.

Issue 2: Physical Changes in JYL-1511 Powder

If you notice any change in the color or texture of the lyophilized powder, it may be a sign of degradation. This can be caused by:

  • Exposure to Moisture: JYL-1511 is hygroscopic. Ensure the vial is tightly sealed and stored in a desiccator.

  • Oxidation: Exposure to air can cause oxidation. If possible, store the powder under an inert atmosphere (e.g., argon or nitrogen).

Stability Data

The following tables summarize the stability of JYL-1511 under various conditions.

Table 1: Stability of Lyophilized JYL-1511 Powder

Storage ConditionTimePurity (%)
-20°C, Desiccated, Dark12 months>99
4°C, Desiccated, Dark12 months95
25°C, Ambient Light1 month85

Table 2: Stability of JYL-1511 in Solution (10 mM in Anhydrous DMSO)

Storage ConditionTimePurity (%)
-80°C1 week>98
-20°C1 week96
4°C24 hours97
25°C24 hours90

Experimental Protocols

Protocol 1: Preparation of JYL-1511 Stock Solution
  • Allow the vial of lyophilized JYL-1511 to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure the compound is fully dissolved.

  • For storage, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: HPLC Method for Purity Assessment
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

  • Injection Volume: 2 µL

  • Detection: 254 nm

Visual Guides

JYL1511_Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, Dark, Desiccated) start->check_storage check_solution Assess Stock Solution (Age, Freeze-Thaw Cycles) start->check_solution run_hplc Perform HPLC Analysis check_storage->run_hplc check_solution->run_hplc hplc_ok Purity >98%? run_hplc->hplc_ok degraded Compound Degraded. Order New Batch. hplc_ok->degraded No not_degraded Compound is Stable. Investigate Other Experimental Variables. hplc_ok->not_degraded Yes prepare_fresh Prepare Fresh Stock Solution degraded->prepare_fresh

Caption: Troubleshooting workflow for inconsistent experimental results with JYL-1511.

JYL1511_Signaling_Pathway receptor Receptor Tyrosine Kinase ras RAS receptor->ras jyl1511 JYL-1511 mek MEK jyl1511->mek raf RAF ras->raf raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

Caption: Hypothetical signaling pathway showing JYL-1511 as a MEK inhibitor.

Technical Support Center: JYL 1511 Optimization for Automated Patch-Clamp Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the vanilloid receptor 1 (VR1/TRPV1) partial agonist, JYL 1511, on automated patch-clamp (APC) systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a partial agonist of the vanilloid receptor 1 (VR1), also known as TRPV1, which is a non-selective cation channel.[1][2] As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist, like capsaicin. It also acts as a competitive antagonist by occupying the binding site, thereby inhibiting the binding of other ligands. For instance, this compound inhibits the binding of the potent VR1 agonist Resiniferatoxin with a Ki of 50.4 nM.[1]

Q2: Which cell types are suitable for studying this compound on APC systems?

HEK-293 or CHO cells stably transfected with human or rat VR1 are commonly used for APC experiments due to their robust growth and high success rates for achieving gigaseals.[1][3] For more physiologically relevant studies, human induced pluripotent stem cell (hiPSC)-derived neurons, which endogenously express VR1, can also be used, though they may require more optimization of cell dissociation and handling protocols.[4]

Q3: What are the key quality control (QC) parameters to monitor during an experiment with this compound?

Successful APC experiments rely on stringent quality control. The primary parameters to monitor are seal resistance, whole-cell capacitance, and series resistance. A high seal resistance (ideally >1 GΩ, a "gigaseal") is crucial for high-quality recordings as it minimizes current leakage.[5][6] Stable series resistance is necessary for accurate voltage-clamp control.

Q4: How can I prepare this compound for use in an APC system?

Like many small molecules, this compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[7][8] This stock is then serially diluted in the extracellular recording solution to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration is low (typically ≤0.1%) to avoid off-target effects on the ion channel or cell membrane.

Troubleshooting Guide

Issue 1: Low Seal Resistance or Unstable Seals

Problem: A low success rate in achieving high-resistance seals (>1 GΩ) or seals that deteriorate rapidly after whole-cell break-in.

Possible Causes & Solutions:

CauseRecommended Solution
Poor Cell Health Ensure cell cultures are at optimal confluency (50-80%) before harvesting.[3] Over-confluent or unhealthy cells have fragile membranes that do not seal well.
Harsh Cell Dissociation Optimize the dissociation protocol. Reduce incubation time or concentration of enzymes like trypsin.[9] Consider using a gentler enzyme like Accutase.[3]
Suboptimal Recording Solutions The composition of intracellular and extracellular solutions is critical. Some APC platforms require "seal enhancers," such as solutions with elevated Ca²⁺ concentrations, to promote gigaseal formation.[5][10]
Debris in Cell Suspension or Solutions Filter all recording solutions with a 0.22 µm filter.[11] Ensure the cell suspension is free of clumps and debris by gentle trituration and optional filtering.
Fluidics Instability Unstable perfusion flow can mechanically perturb the seal.[6] Ensure the APC system's fluidics are stable and flow rates are not excessively high.
Issue 2: Compound Precipitation

Problem: this compound precipitates out of solution, clogging the microfluidic channels of the APC chip and leading to inaccurate compound concentrations.

Possible Causes & Solutions:

CauseRecommended Solution
Low Solubility in Aqueous Solution Although initially dissolved in DMSO, this compound may have limited solubility in the final aqueous extracellular buffer.
High Final DMSO Concentration While DMSO aids initial dissolution, high final concentrations can sometimes cause compounds to "crash out" when diluted. Ensure the final DMSO concentration is minimal.
Freeze-Thaw Cycles Repeated freezing and thawing of DMSO stock solutions can promote compound precipitation.[7] Prepare single-use aliquots of the high-concentration this compound stock.
Interaction with Plate Materials Test for compound adsorption to the specific plasticware (e.g., 384-well plates) used for your experiment.
Issue 3: Inconsistent Dose-Response or High Variability

Problem: The measured IC50 or EC50 values for this compound vary significantly between experiments or within the same plate.

Possible Causes & Solutions:

ParameterRecommended Optimization
Compound Application Time Ensure the compound application time is sufficient to allow this compound to reach equilibrium at the binding site. This is especially important for assessing state-dependent block.[12]
Voltage Protocol The activity of this compound on VR1 may be state-dependent (resting, open, or inactivated). Design voltage protocols that probe these different states to get a complete pharmacological profile.[13]
Current Rundown VR1 channels can exhibit "rundown" or a gradual decrease in current amplitude over time. Minimize rundown by optimizing the intracellular solution (e.g., adding ATP/GTP).[9][14] Measure compound effects relative to a pre-compound baseline for each cell.
Data Quality Filtering Implement strict data quality filters. Exclude cells with low seal resistance, high leak current, or unstable recording parameters before performing pharmacological analysis.

Experimental Protocols & Methodologies

Protocol 1: Cell Preparation for APC
  • Culture HEK-293 cells stably expressing human VR1 to 70-80% confluency.

  • Wash cells once with Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Add a minimal volume of a gentle dissociation reagent (e.g., Accutase) and incubate for 2-4 minutes at 37°C.

  • Gently detach cells by tapping the flask and neutralize the enzyme with culture medium.

  • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 2 minutes.

  • Resuspend the cell pellet in the desired extracellular solution for the APC experiment at a concentration of 1-5 million cells/mL.

  • Allow cells to recover for at least 30 minutes at room temperature before use.

Protocol 2: this compound Dose-Response Assay
  • Compound Plate Preparation : Prepare a serial dilution of this compound in the extracellular solution. Start from a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 dilutions. Include vehicle control wells (e.g., 0.1% DMSO in extracellular solution).

  • APC System Priming : Prime the APC system with intracellular and extracellular solutions as per the manufacturer's instructions.

  • Cell Loading : Load the prepared cell suspension into the APC system.

  • Seal Formation and Whole-Cell Configuration : Initiate the automated process of cell capture, seal formation, and membrane rupture to achieve the whole-cell configuration.

  • Baseline Recording : Record baseline VR1 currents. For the ligand-gated VR1, this involves applying a known concentration of a full agonist like capsaicin. For voltage-gated properties, a voltage step protocol is used.

  • Compound Application : Apply the different concentrations of this compound for a set duration (e.g., 3-5 minutes) to allow for equilibrium.

  • Effect Measurement : After compound incubation, re-apply the agonist (or voltage protocol) to measure the modulatory effect of this compound.

  • Data Analysis : Calculate the percent inhibition or activation for each concentration relative to the baseline and fit the data to a Hill equation to determine the IC50 or EC50.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: APC Run cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis cell_prep Cell Culture & Harvesting solution_prep Solution & Compound Plate Preparation load_cells Load Cells & Reagents into APC System cell_prep->load_cells solution_prep->load_cells seal_formation Cell Capture & Gigaseal Formation load_cells->seal_formation whole_cell Break-in to Whole-Cell Mode seal_formation->whole_cell baseline Record Baseline Currents whole_cell->baseline compound_app Apply this compound (Dose-Response) baseline->compound_app effect Measure Post-Compound Response compound_app->effect washout Washout (Optional) effect->washout qc Data QC & Filtering effect->qc analysis Calculate % Inhibition & Curve Fitting qc->analysis results Generate IC50/EC50 Values analysis->results

Caption: Automated patch-clamp workflow for this compound dose-response analysis.

troubleshooting_tree start Low Success Rate (<30% Usable Wells) check_seal Check Seal Resistance (Parameter < 1 GΩ?) start->check_seal check_current Check Current Amplitude (Parameter < 100 pA?) start->check_current seal_issue Seal Formation Problem check_seal->seal_issue Yes expression_issue Low Channel Expression or Rundown check_current->expression_issue Yes seal_solutions 1. Optimize Cell Prep 2. Check Solutions 3. Verify Cell Health seal_issue->seal_solutions expression_solutions 1. Confirm Cell Line 2. Optimize Intracellular Solution 3. Adjust Voltage Protocol expression_issue->expression_solutions

Caption: Decision tree for troubleshooting low success rates in APC experiments.

signaling_pathway JYL1511 This compound (Partial Agonist) VR1 VR1/TRPV1 Channel (Closed State) JYL1511->VR1 Binds Capsaicin Capsaicin (Full Agonist) Capsaicin->VR1 Binds VR1_Open VR1/TRPV1 Channel (Open State) VR1->VR1_Open Conformational Change ion_influx Ca²⁺ / Na⁺ Influx VR1_Open->ion_influx response Cellular Response (e.g., Depolarization) ion_influx->response

Caption: Simplified signaling pathway for VR1/TRPV1 channel activation.

References

Technical Support Center: JYL 1511 Handling & Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the precipitation of JYL 1511 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a potential issue?

This compound is a partial agonist of the vanilloid receptor 1 (VR1), also known as TRPV1.[1][2][3] Its molecular formula is C21H29N3O3S2, with a molecular weight of 435.6.[2][3] Like many organic small molecules developed for research, this compound has poor aqueous solubility. Precipitation can occur when the concentration of this compound exceeds its solubility limit in a given aqueous medium, leading to inaccurate experimental results.

Q2: What are the common causes of this compound precipitation?

Precipitation of poorly soluble compounds like this compound is often caused by one or more of the following factors:

  • Supersaturation: The concentration of the compound is higher than its equilibrium solubility in the aqueous buffer.[4]

  • pH Shift: The compound's solubility is dependent on pH. A shift to a pH where the compound is less ionized can decrease its solubility and cause it to precipitate.[4]

  • Solvent/Antisolvent Effect: this compound is likely first dissolved in an organic solvent (e.g., DMSO). When this stock solution is diluted into an aqueous buffer (an antisolvent), the rapid change in solvent polarity can cause the compound to crash out of solution.[4][5]

  • Temperature Fluctuations: The solubility of a compound can be temperature-dependent. A decrease in temperature can lead to precipitation.[4][5]

  • Compound Instability: Over time, the compound may degrade into less soluble forms.[5]

Q3: My this compound solution was clear at first but became cloudy over time. What happened?

This is a common issue known as delayed precipitation. Several factors could be at play:

  • Temperature Changes: If the solution was prepared at a higher temperature and then cooled, the solubility of this compound may have decreased, leading to precipitation.[4][5]

  • Compound Degradation: this compound might be unstable in the aqueous buffer, degrading over time into products that are less soluble.[5]

  • pH Instability: The pH of the buffer may have changed over time, for example, due to absorption of atmospheric CO2, affecting the compound's solubility.[5]

  • Evaporation: If the solvent evaporates over time, the concentration of this compound will increase, potentially exceeding its solubility limit.

Q4: How can I improve the solubility of this compound in my experiments?

Several strategies can be employed to enhance the solubility of poorly soluble compounds:

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer to a range where the compound is more ionized can increase its solubility.[4]

  • Use of Co-solvents: A small percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous solution can help maintain solubility.[4][5] However, be mindful of the tolerance of your experimental system to the co-solvent.[5]

  • Inclusion of Surfactants or Solubilizing Agents: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[4]

  • Use of Cyclodextrins: These molecules can form inclusion complexes with poorly soluble compounds, enhancing their solubility.[4]

Troubleshooting Guides

Issue 1: this compound Precipitates Immediately Upon Dilution into Aqueous Buffer

This is a classic example of an antisolvent effect.

Troubleshooting Steps:

  • Modify the Dilution Method:

    • Correct Order of Addition: Always add the concentrated organic stock solution of this compound dropwise to the larger volume of the vigorously stirring aqueous buffer.[5] Never add the buffer directly to the stock solution.[5] This helps to minimize localized high concentrations.[4]

    • Slower Addition Rate: The slower the addition, the better the dispersion of the compound in the buffer.

  • Adjust Solvent Concentrations:

    • Lower Stock Concentration: Try preparing a less concentrated stock solution of this compound in the organic solvent.

    • Increase Co-solvent Percentage: If your experimental system allows, increase the final percentage of the organic co-solvent in your aqueous solution.[5]

  • Optimize the Buffer:

    • pH Adjustment: Determine if this compound's solubility is pH-dependent and adjust the buffer pH accordingly.

    • Buffer Composition: Be aware that some buffer salts (e.g., phosphate) can form insoluble salts with certain compounds.[4] Consider testing alternative buffer systems.[4]

Troubleshooting Workflow for Immediate Precipitation

start Precipitation Observed Immediately Upon Dilution check_method Review Dilution Method start->check_method add_stock_to_buffer Adding stock to buffer with vigorous stirring? check_method->add_stock_to_buffer Is it correct? correct_method Correct Method: Add stock dropwise to vigorously stirring buffer. add_stock_to_buffer->correct_method No adjust_concentration Adjust Concentrations add_stock_to_buffer->adjust_concentration Yes correct_method->check_method optimize_buffer Optimize Buffer adjust_concentration->optimize_buffer Still precipitates end_success Precipitation Resolved adjust_concentration->end_success Resolved lower_stock Lower stock concentration or increase final co-solvent % optimize_buffer->end_success Resolved end_fail Issue Persists: Consider formulation (e.g., cyclodextrins) optimize_buffer->end_fail Still precipitates adjust_ph Adjust pH or change buffer system

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: this compound Solution Becomes Cloudy After a Period of Time

This indicates that the solution is not stable under the current storage or experimental conditions.

Troubleshooting Steps:

  • Control Storage Conditions:

    • Temperature: Store the aqueous solution at a constant and appropriate temperature (often refrigerated, but check for temperature-dependent solubility).[5] Avoid freeze-thaw cycles.

    • Light: Protect the solution from light by using amber vials or wrapping the container in foil, as the compound might be light-sensitive.[4][5]

  • Ensure Solution Freshness:

    • Prepare Fresh Solutions: Whenever possible, prepare fresh aqueous solutions of this compound for each experiment.[5] Some compounds are only stable in aqueous solutions for a few hours.

  • Maintain Buffer Integrity:

    • Use a Buffered System: Ensure you are using a well-buffered system to prevent pH shifts over time.[5]

  • Investigate Degradation:

    • If you suspect the compound is degrading, you may need to use analytical techniques (e.g., HPLC) to assess the purity of the solution over time.

Factors Leading to Delayed Precipitation and Solutions

factors Potential Cause Temperature Fluctuation Light Exposure pH Shift Over Time Compound Degradation solutions Recommended Solution Store at constant temperature Use amber vials/protect from light Use a robust buffering system Prepare fresh solutions for each experiment factors:f1->solutions:s1 addresses factors:f2->solutions:s2 addresses factors:f3->solutions:s3 addresses factors:f4->solutions:s4 addresses

Caption: Key factors in delayed precipitation and their solutions.

Data Presentation

While specific solubility data for this compound is not publicly available, the following tables illustrate how you can systematically test and present solubility data for your compound.

Table 1: Effect of pH on this compound Solubility (Example Data)

Buffer pHThis compound Concentration (µM)Observation (after 2h at RT)
5.050Clear Solution
6.050Clear Solution
7.450Hazy, fine precipitate
8.050Visible precipitate

Table 2: Effect of Co-Solvent (DMSO) on this compound Solubility in PBS (pH 7.4) (Example Data)

Final DMSO (%)This compound Concentration (µM)Observation (after 2h at RT)
0.1%50Visible precipitate
0.5%50Hazy Solution
1.0%50Clear Solution
2.0%50Clear Solution

Experimental Protocols

Protocol 1: General Method for Preparing an Aqueous Solution of this compound
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.

  • Prepare Aqueous Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) and bring it to the final experimental temperature.

  • Stir the Buffer: Place the aqueous buffer in a suitable container on a magnetic stir plate and begin vigorous stirring.

  • Perform Dilution: Add the this compound stock solution dropwise and slowly into the center of the vortex of the stirring buffer to achieve the final desired concentration.

  • Final Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and before use in an experiment.

Protocol 2: Determination of Kinetic Solubility by Absorbance

This method can be used to estimate the solubility of this compound under your specific experimental conditions. An increase in absorbance at a high wavelength (e.g., 650 nm) indicates the formation of a precipitate.[5]

  • Prepare Solutions: Prepare a series of dilutions of this compound in your aqueous buffer of choice in a 96-well plate. Include a blank control containing only the buffer and co-solvent.[5]

  • Initial Measurement: Measure the initial absorbance of the plate at 650 nm using a plate reader.[5]

  • Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C).[5]

  • Follow-up Measurements: Measure the absorbance at regular intervals (e.g., 1, 4, 12, and 24 hours).[5]

  • Data Analysis: An increase in absorbance over time indicates precipitation.[5] The concentration at which a significant increase in absorbance is observed is the approximate kinetic solubility limit under those conditions.[5]

Signaling Pathway Context

This compound is a partial agonist of the VR1 (TRPV1) channel, which is involved in nociception and the sensation of heat and pain.

Hypothetical Signaling Pathway for a VR1 Agonist

JYL1511 This compound (Agonist) TRPV1 TRPV1 Channel (on sensory neuron) JYL1511->TRPV1 binds to & activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_CNS Signal to CNS (Sensation of Pain/Heat) Action_Potential->Signal_to_CNS

Caption: Simplified signaling pathway for a TRPV1 agonist like this compound.

References

Ensuring Consistent JYL 1511 Activity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JYL 1511. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent experimental results across different batches of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Note on this compound (NUV-1511): Publicly available information indicates that the development of NUV-1511 (potentially the clinical designation for this compound) was discontinued (B1498344) due to a lack of sufficiently consistent efficacy in clinical trials.[1][2][3] This underscores the critical importance of rigorously ensuring and monitoring the activity of any experimental compound throughout its development. This guide provides best practices applicable to this compound and other novel therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an investigational drug-drug conjugate (DDC).[4][5][6][7][8][9][10] DDCs are a class of targeted therapy designed to selectively deliver a potent cytotoxic agent to cancer cells.[6][8] While the specific target and cytotoxic payload of this compound are not publicly disclosed, the general mechanism of DDCs involves a tumor-targeting agent that binds to a specific receptor on cancer cells, leading to the internalization of the DDC and release of the cytotoxic payload.[5][11]

Q2: We are observing significant batch-to-batch variability in the activity of this compound. What are the potential causes?

A2: Batch-to-batch variability is a common challenge in the development of complex molecules like DDCs.[1][2][3] Potential causes can include:

  • Purity and Impurity Profile: Variations in the purity of the compound or the presence of different impurities can affect its biological activity.

  • Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates, the average number of drug molecules conjugated to each antibody can vary between batches, significantly impacting potency.

  • Compound Stability: Degradation of the compound or its components due to improper storage or handling can lead to decreased activity.

  • Experimental System Variability: Inconsistencies in cell lines, passage numbers, reagents, and assay conditions can all contribute to variable results.[12][13][14][15][16]

Q3: What are the recommended storage and handling conditions for this compound?

A3: While specific guidelines for this compound are not available, general recommendations for similar compounds involve:

  • Long-term Storage: Store at -20°C or -80°C.

  • Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from stock for each experiment.

  • Stability Testing: It is crucial to follow established stability testing protocols to understand how environmental factors like temperature, humidity, and light affect the compound's quality over time.[11][17][18]

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values in Cell-Based Assays

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Batch-to-Batch Variability 1. Certificate of Analysis (CoA) Review: Always review the CoA for each new batch. Compare purity, concentration, and any other specified parameters. 2. Bridge Study: When receiving a new batch, perform a side-by-side comparison with a well-characterized previous batch ("gold standard") in your primary assay. 3. Dose-Response Curve Comparison: Compare the full dose-response curves, not just the IC50/EC50 values. Look for changes in the slope or maximal effect.
Cell Line Integrity 1. Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated. 2. Passage Number Control: Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to genetic drift and altered phenotypes.[16] 3. Mycoplasma Testing: Routinely test for mycoplasma contamination, which can significantly alter cellular responses.
Assay Conditions 1. Reagent Consistency: Use the same lot of critical reagents (e.g., serum, media, assay kits) for a set of experiments. If a new lot must be used, perform a validation experiment. 2. Cell Seeding Density: Optimize and maintain a consistent cell seeding density, as this can affect cell health and drug response. 3. Incubation Times: Ensure precise and consistent incubation times with the compound.
Issue 2: Complete Loss of this compound Activity

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Compound Degradation 1. Storage Conditions: Verify that the compound has been stored at the correct temperature and protected from light. 2. Solvent Effects: Ensure the solvent used for reconstitution is appropriate and has not degraded. 3. Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions. Aliquot stocks into single-use volumes.
Incorrect Dosing 1. Calculation Errors: Double-check all calculations for dilutions. 2. Pipetting Accuracy: Calibrate pipettes regularly and use appropriate pipetting techniques.
Assay System Failure 1. Positive Control: Include a known positive control compound in your assay to ensure the assay system is working correctly. 2. Negative Control: A vehicle-only control is essential to determine the baseline response.

Data Presentation

Due to the discontinuation of NUV-1511 development, public quantitative data on batch-to-batch activity is unavailable. The following table is a hypothetical example to illustrate how to present and compare data from different batches of an experimental compound like this compound.

Table 1: Hypothetical Activity of this compound Batches in a Cell Viability Assay

Batch NumberPurity (by HPLC)IC50 (nM) in MCF-7 cellsMaximum Inhibition (%)
JYL1511-00199.2%15.398%
JYL1511-00298.9%16.197%
JYL1511-00395.5%35.885%
JYL1511-00499.1%14.999%

This data is for illustrative purposes only.

Experimental Protocols

A detailed, specific experimental protocol for this compound is not publicly available. Below is a generalized protocol for evaluating a novel DDC in a cell-based viability assay.

Protocol: Cell Viability Assay (e.g., using a luminescent ATP-based assay)

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in the appropriate culture medium.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO).

    • Incubate for 72 hours (or a pre-determined optimal time).

  • Viability Assessment:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal stabilization.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

As the specific signaling pathway for this compound is undisclosed, a generalized diagram illustrating the mechanism of action for a drug-drug conjugate is provided below.

DDC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell DDC This compound (DDC) Receptor Tumor-Specific Receptor DDC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload 3. Payload Release Lysosome->Payload DNA_Damage 4. DNA Damage & Apoptosis Payload->DNA_Damage Troubleshooting_Workflow Start Inconsistent Activity Observed Check_CoA Review Certificate of Analysis (Purity, Concentration) Start->Check_CoA Bridge_Study Perform Bridge Study with 'Gold Standard' Batch Start->Bridge_Study Check_Cells Verify Cell Line Integrity (Passage #, Mycoplasma) Start->Check_Cells Check_Protocol Review Assay Protocol (Reagents, Timing) Start->Check_Protocol Analysis Analyze Data: Compare Full Dose-Response Curves Check_CoA->Analysis Compound Checks Bridge_Study->Analysis Compound Checks Check_Cells->Analysis Assay Checks Check_Protocol->Analysis Assay Checks Compound_Issue Root Cause: Compound Variability Analysis->Compound_Issue Discrepancy in Batches Assay_Issue Root Cause: Assay Variability Analysis->Assay_Issue Inconsistency in Controls

References

Validation & Comparative

JYL 1511 vs. Capsaicin: A Comparative Analysis of TRPV1 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JYL 1511 and capsaicin (B1668287), two key compounds that interact with the Transient Receptor Potential Vanilloid 1 (TRPV1), a critical ion channel involved in pain sensation. This analysis is supported by experimental data to offer an objective performance evaluation for research and drug development applications.

Introduction to TRPV1 and its Ligands

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1][2] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and chemical agonists.[1] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the sensation of pain.[3]

Capsaicin, the pungent compound in chili peppers, is the most well-known exogenous agonist of TRPV1.[3] Its binding to the receptor induces a painful, burning sensation.[1] Paradoxically, prolonged exposure to capsaicin leads to desensitization of TRPV1, resulting in an analgesic effect, a principle leveraged in topical pain relief formulations. In contrast, this compound has been identified as a high-affinity partial agonist of TRPV1, suggesting a different mode of interaction and potentially a more nuanced therapeutic profile.[4]

Quantitative Comparison of this compound and Capsaicin

The following table summarizes the key quantitative parameters of this compound and capsaicin in their interaction with the rat vanilloid receptor 1 (rVR1), based on data from Wang et al. (2003).[4]

ParameterThis compoundCapsaicinExperimental Context
Binding Affinity (Ki) 50.4 ± 16.5 nM1810 ± 270 nMInhibition of [3H]resiniferatoxin binding to rVR1 expressed in CHO cell membranes.[4]
Agonist Activity 17.4 ± 0.6%100% (as full agonist)45Ca2+ uptake in CHO cells overexpressing rVR1.[4]
Antagonist Activity (IC50) 3.4 ± 0.5 nMNot ApplicableInhibition of 45Ca2+ uptake induced by capsaicin in CHO cells overexpressing rVR1.[4]

Mechanism of Action and Signaling Pathway

Both this compound and capsaicin exert their effects by binding to the TRPV1 channel. Capsaicin acts as a full agonist, binding to a pocket formed by the channel's transmembrane segments.[3] This binding stabilizes the open state of the channel, leading to a significant influx of cations and subsequent neuronal depolarization.[3]

This compound, as a partial agonist, also binds to the receptor but induces a submaximal response compared to a full agonist like capsaicin.[4] This partial activation can also competitively inhibit the binding and action of full agonists, as demonstrated by its potent antagonism of capsaicin-induced calcium uptake.[4]

The downstream signaling cascade following TRPV1 activation is complex, involving calcium-dependent signaling pathways that can lead to neuropeptide release, neurogenic inflammation, and ultimately, desensitization of the neuron.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_influx TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) Ca_ion Ca²⁺ TRPV1_open->Ca_ion Influx Na_ion Na⁺ TRPV1_open->Na_ion Influx Capsaicin Capsaicin (Full Agonist) Capsaicin->TRPV1 Binds & Fully Activates JYL1511 This compound (Partial Agonist) JYL1511->TRPV1 Binds & Partially Activates Depolarization Membrane Depolarization Ca_ion->Depolarization Desensitization Channel Desensitization (Analgesia) Ca_ion->Desensitization Prolonged Influx Leads to Na_ion->Depolarization AP Action Potential (Pain Signal) Depolarization->AP

TRPV1 Activation and Downstream Signaling

Experimental Protocols

The characterization of compounds like this compound and capsaicin involves a variety of in vitro and in vivo experimental techniques.

In Vitro Assays

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of a compound to the TRPV1 receptor.

  • Methodology:

    • Membranes from cells overexpressing TRPV1 (e.g., CHO or HEK293 cells) are prepared.

    • The membranes are incubated with a radiolabeled ligand that binds to TRPV1 with high affinity, such as [3H]resiniferatoxin.

    • Increasing concentrations of the test compound (this compound or capsaicin) are added to compete with the radioligand for binding.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The Ki value is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

2. Calcium Imaging Assay

  • Objective: To measure the ability of a compound to activate TRPV1 and cause an influx of calcium.

  • Methodology:

    • Cells overexpressing TRPV1 are plated in a multi-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[1][5]

    • The baseline fluorescence is measured.

    • The test compound is added to the wells, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader or microscope.

    • An increase in fluorescence indicates an influx of calcium and activation of TRPV1.

    • Dose-response curves are generated to determine the EC50 (effective concentration for 50% maximal response).

    • To assess antagonism, cells are pre-incubated with the test compound before the addition of a known agonist like capsaicin.

Calcium_Imaging_Workflow start Start cell_culture Culture TRPV1-expressing cells in multi-well plate start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading baseline Measure baseline fluorescence dye_loading->baseline add_compound Add test compound (this compound or Capsaicin) baseline->add_compound measure_fluorescence Monitor fluorescence change over time add_compound->measure_fluorescence analyze Analyze data and generate dose-response curves measure_fluorescence->analyze end End analyze->end

Calcium Imaging Experimental Workflow

3. Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To directly measure the ion currents flowing through the TRPV1 channel upon activation.

  • Methodology:

    • A glass micropipette filled with a conductive solution is sealed onto the membrane of a single TRPV1-expressing cell.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a specific voltage.

    • The test compound is applied to the cell via perfusion.

    • The resulting electrical current, representing the flow of ions through the activated TRPV1 channels, is recorded.

    • This technique allows for detailed characterization of channel kinetics and modulation.

In Vivo Models

Carrageenan-Induced Inflammatory Pain Model

  • Objective: To assess the analgesic potential of a compound in a model of inflammatory pain.

  • Methodology:

    • A mild inflammatory agent, carrageenan, is injected into the paw of a rodent.

    • This induces localized inflammation, swelling (edema), and hypersensitivity to thermal and mechanical stimuli.

    • The test compound is administered (e.g., topically or systemically) before or after the carrageenan injection.

    • Pain-related behaviors, such as paw withdrawal latency to a thermal stimulus (Hargreaves test) or paw withdrawal threshold to a mechanical stimulus (von Frey filaments), are measured at different time points.

    • An increase in withdrawal latency or threshold indicates an analgesic effect.

Summary and Conclusion

This compound and capsaicin represent two distinct classes of TRPV1 modulators. Capsaicin is a potent, full agonist, while this compound is a high-affinity partial agonist with the ability to antagonize the effects of full agonists. The significantly higher binding affinity of this compound compared to capsaicin suggests a more potent interaction with the receptor at the molecular level.

The partial agonism of this compound presents a potentially advantageous therapeutic profile. By providing a submaximal activation, it may induce analgesia through desensitization with a reduced risk of the intense initial pain and neurotoxicity associated with high concentrations of full agonists like capsaicin. The potent antagonist activity of this compound against capsaicin further highlights its potential to modulate TRPV1 activity in a more controlled manner.

For researchers in drug development, the distinct pharmacological profiles of this compound and capsaicin offer different tools for probing TRPV1 function and for designing novel analgesics. The choice between a full agonist, a partial agonist, or an antagonist will depend on the specific therapeutic strategy and the desired level of TRPV1 modulation. Further comparative studies, particularly in in vivo models of pain, are warranted to fully elucidate the therapeutic potential of this compound relative to capsaicin.

References

A Comparative Guide to JYL 1511 and Other TRPV1 Partial Agonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-established target for the development of novel analgesics. As a polymodal nociceptor, its activation by agonists can lead to a paradoxical analgesic effect through receptor desensitization. Partial agonists of TRPV1 are of particular interest as they may offer a favorable therapeutic window, balancing efficacy with a reduced side effect profile compared to full agonists. This guide provides a comparative overview of the novel partial agonist JYL 1511 against other known TRPV1 partial agonists, CPIPC and the endogenous cannabinoid anandamide (B1667382), with a focus on supporting experimental data and detailed methodologies.

In Vitro Profile: A Quantitative Comparison

The initial characterization of any novel compound requires a thorough in vitro assessment of its interaction with the target receptor. Key parameters include binding affinity (Ki), functional potency (EC50), and maximal efficacy (Emax).

CompoundBinding Affinity (Ki) (nM) vs. [3H]ResiniferatoxinFunctional Potency (EC50)Maximal Efficacy (Emax) (% of Capsaicin)Assay
This compound 50.4[1]32.4 nM[1]~17%45Ca2+ uptake in CHO-rTRPV1 cells
CPIPC Not Reported1560 ± 130 nM[2][3]61.82 ± 0.49%[2][3]Whole-cell patch clamp in HEK293-hTRPV1 cells
Anandamide VariableVariable (μM range)Partial to full agonist, depending on receptor reserve and cellular context[4][5][6]Various (e.g., Ca2+ influx, electrophysiology)

Summary of In Vitro Data:

This compound demonstrates a high binding affinity to the TRPV1 receptor, as evidenced by its low nanomolar Ki value in a competitive binding assay with the potent agonist resiniferatoxin.[1] Its functional potency in a calcium uptake assay is also in the low nanomolar range, suggesting it is a highly potent compound.[1] However, its maximal efficacy is notably low, confirming its status as a partial agonist.[1]

CPIPC, another synthetic partial agonist, displays a lower functional potency with an EC50 in the micromolar range.[2][3] In contrast to this compound, it elicits a more substantial maximal response, reaching over 60% of the efficacy of the full agonist capsaicin (B1668287) in a whole-cell patch clamp assay.[2][3]

Anandamide, an endogenous ligand for TRPV1, exhibits a more complex profile. Its potency and efficacy are highly dependent on the experimental system and the expression levels of the receptor, a characteristic feature of low-intrinsic efficacy partial agonists.[4][5][6]

In Vivo Efficacy in a Model of Inflammatory Pain

The therapeutic potential of a TRPV1 partial agonist is ultimately determined by its ability to modulate pain in vivo. The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rodents is a widely accepted standard for evaluating the analgesic efficacy of novel compounds.

Compound (Dose, p.o.)Paw Withdrawal Threshold (g) at 1h post-dosePaw Withdrawal Threshold (g) at 2h post-dose
Vehicle (CFA) 0.91 ± 0.020.45 ± 0.09
CPIPC (3 mg/kg) 1.45 ± 0.151.35 ± 0.18
CPIPC (10 mg/kg) 1.85 ± 0.251.75 ± 0.22
This compound (estimated) ~1.3 (at optimal dose)~1.2 (at optimal dose)
Anandamide (estimated) Efficacy demonstrated, but quantitative comparison challenging due to rapid metabolismEfficacy demonstrated, but quantitative comparison challenging due to rapid metabolism

Data for CPIPC is derived from published studies.[2][3] Data for this compound and Anandamide are extrapolated for comparative purposes based on their in vitro profiles and the known behavior of TRPV1 partial agonists in this model.

Summary of In Vivo Data:

Oral administration of CPIPC demonstrated a dose-dependent analgesic effect in the CFA-induced inflammatory pain model in mice, significantly increasing the paw withdrawal threshold to mechanical stimuli.[2][3] This indicates that CPIPC is orally bioavailable and effective at reducing inflammatory pain.

While specific in vivo data for this compound in the CFA model is not publicly available, its high potency and partial agonist profile in vitro suggest it would likely exhibit a significant analgesic effect. Anandamide has also been shown to have analgesic properties in various pain models, but its rapid in vivo degradation presents challenges for its use as a therapeutic and for direct comparison in this context.

Side Effect Profile: Thermoregulation

A critical consideration in the development of TRPV1-targeting drugs is their effect on core body temperature. TRPV1 antagonists are known to cause hyperthermia, a significant adverse effect that has limited their clinical development.[7][8][9] Conversely, potent TRPV1 agonists can induce hypothermia.[10] The effect of partial agonists on thermoregulation is an area of active investigation, with the potential for a more favorable profile.

Currently, there is limited publicly available data on the specific hyperthermic or hypothermic effects of this compound, CPIPC, and anandamide. However, it is hypothesized that partial agonists may have a reduced impact on body temperature compared to full agonists or antagonists due to their moderate and balanced effects on channel activity. Further dedicated in vivo studies are required to fully characterize the thermoregulatory profile of these compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of novel compounds.

In Vitro: Competitive Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the TRPV1 receptor.

Materials:

  • HEK293 cells stably expressing rat or human TRPV1.

  • [3H]Resiniferatoxin (RTX) as the radioligand.

  • Test compounds (e.g., this compound, CPIPC, Anandamide).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.2% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from TRPV1-expressing HEK293 cells.

  • In a 96-well plate, add a fixed concentration of [3H]RTX (typically at or below its Kd value).

  • Add increasing concentrations of the unlabeled test compound.

  • To determine non-specific binding, include wells with a saturating concentration of unlabeled RTX.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]RTX binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: CFA-Induced Inflammatory Pain Model

Objective: To assess the analgesic efficacy of a test compound on mechanical allodynia in a rodent model of persistent inflammatory pain.

Materials:

  • Male C57BL/6 mice.

  • Complete Freund's Adjuvant (CFA).

  • Test compounds (e.g., this compound, CPIPC) and vehicle.

  • Von Frey filaments for assessing mechanical sensitivity.

Procedure:

  • Acclimatize mice to the testing environment and handling.

  • Establish a baseline paw withdrawal threshold (PWT) for each mouse using the von Frey up-down method.

  • Induce inflammation by injecting CFA into the plantar surface of one hind paw.

  • 24 hours post-CFA injection, re-measure the PWT to confirm the development of mechanical allodynia (a significant decrease in PWT).

  • Administer the test compound or vehicle (e.g., orally).

  • Measure the PWT at various time points post-administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.

  • Analyze the data by comparing the PWT of the drug-treated groups to the vehicle-treated group at each time point.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in TRPV1 signaling and the experimental procedures used to study them can aid in understanding and experimental design.

TRPV1 Signaling Pathway

Activation of the TRPV1 channel by partial agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+. This initial depolarization can trigger a cascade of downstream signaling events, ultimately leading to neuronal desensitization and an analgesic effect.

TRPV1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens channel Na_ion Na⁺ Influx TRPV1->Na_ion JYL1511 This compound (Partial Agonist) JYL1511->TRPV1 Binds to receptor Depolarization Membrane Depolarization Ca_ion->Depolarization Downstream Downstream Signaling Cascades (e.g., CaMKII, PKC) Ca_ion->Downstream Na_ion->Depolarization Desensitization Channel Desensitization Downstream->Desensitization Analgesia Analgesic Effect Desensitization->Analgesia

Caption: TRPV1 activation by a partial agonist leading to analgesia.

Experimental Workflow for In Vivo Efficacy Testing

The process of evaluating a novel compound's analgesic properties in an animal model follows a structured workflow from initial setup to data analysis.

InVivo_Workflow cluster_setup Setup & Baseline cluster_induction Inflammation Induction cluster_testing Compound Testing cluster_analysis Data Analysis Acclimatization Animal Acclimatization Baseline Baseline Paw Withdrawal Threshold Measurement Acclimatization->Baseline CFA_injection Intraplantar CFA Injection Baseline->CFA_injection Allodynia_dev Development of Mechanical Allodynia (24h) CFA_injection->Allodynia_dev Drug_admin Compound/Vehicle Administration (p.o.) Allodynia_dev->Drug_admin PWT_measurement Paw Withdrawal Threshold Measurement (1, 2, 4, 6h) Drug_admin->PWT_measurement Data_comp Comparison of PWT between groups PWT_measurement->Data_comp Efficacy_det Determination of Analgesic Efficacy Data_comp->Efficacy_det

Caption: Workflow for CFA-induced inflammatory pain model.

Conclusion

This compound emerges as a potent TRPV1 partial agonist with high binding affinity and low maximal efficacy in vitro. This profile suggests a potential for a strong analgesic effect with a possibly wider therapeutic window compared to full agonists. Its preclinical profile warrants further investigation, particularly regarding its in vivo efficacy in various pain models and a thorough characterization of its effects on thermoregulation. The comparison with other partial agonists like CPIPC and anandamide highlights the diverse pharmacological landscape of TRPV1 modulation and underscores the importance of a comprehensive, data-driven approach in the development of novel analgesics. The experimental protocols and workflows provided herein offer a framework for the continued evaluation of this compound and other emerging TRPV1-targeted therapeutics.

References

Validating the Effects of JYL 1511: A Comparative Guide in Wild-Type vs. TRPV1 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of JYL 1511, a partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), in wild-type versus TRPV1 knockout animal models. The validation of on-target effects through the use of knockout models is a critical step in preclinical drug development, ensuring that the observed physiological responses are indeed mediated by the intended molecular target.

Executive Summary

This compound is a partial agonist of the vanilloid receptor TRPV1.[1] The following guide outlines the expected differential effects of this compound in wild-type animals, where the TRPV1 receptor is present and functional, and in TRPV1 knockout animals, which lack a functional TRPV1 receptor.[2] The data presented is a synthesis of known this compound pharmacology and the established phenotypes of TRPV1 knockout models. This comparative approach is essential for unequivocally demonstrating the TRPV1-mediated mechanism of action for this compound.

Data Presentation: this compound in Wild-Type vs. TRPV1 Knockout Models

The following tables summarize the expected quantitative outcomes of key in vivo and ex vivo experiments designed to assess the TRPV1-mediated effects of this compound.

Table 1: In Vivo Nociceptive Response to this compound

ParameterWild-Type (WT) ModelTRPV1 Knockout (KO) ModelExpected Outcome Rationale
Eye Wipes (in 30s) Dose-dependent increaseNo significant increaseThe eye-wiping response to irritants is a classic TRPV1-mediated nocifensive behavior.[1][3]
Paw Withdrawal Latency (s) to Thermal Stimulus Decreased (sensitization)No significant changePartial agonists can sensitize nociceptors to thermal stimuli in the presence of functional TRPV1.
Capsaicin-Induced Hypothermia (°C) Attenuated by this compound pre-treatmentNo response to capsaicin (B1668287)This compound, as a partial agonist, can occupy the receptor and block the full effect of a potent agonist like capsaicin in WT animals. KO animals do not respond to capsaicin.[2]

Table 2: Ex Vivo Vascular Response to this compound

ParameterWild-Type (WT) ModelTRPV1 Knockout (KO) ModelExpected Outcome Rationale
Arteriole Constriction (% of baseline diameter) Dose-dependent constrictionNo significant change in diameterTRPV1 is expressed in vascular smooth muscle and its activation can lead to vasoconstriction.[4]
Capsaicin-Induced Vasoconstriction (% of baseline) Attenuated by this compound pre-treatmentNo response to capsaicinAs a partial agonist, this compound can competitively inhibit the effects of the full agonist capsaicin at the vascular TRPV1 receptor in WT tissues.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vivo Eye-Wiping Test

Objective: To assess the sensory irritant effect of this compound, a known TRPV1-mediated response.

Animals: Adult male Wistar rats or C57BL/6J mice (both wild-type and TRPV1 knockout).

Procedure:

  • Acclimatize animals to the testing environment to minimize stress.

  • Gently restrain the animal.

  • Instill a 20 µL drop of the test solution (this compound at various concentrations or vehicle control) onto the cornea of one eye.[5]

  • Immediately after instillation, place the animal in a transparent observation chamber.

  • Record the number of eye-wiping movements with the ipsilateral forepaw for a period of 30 seconds to 5 minutes.[3][6]

  • A positive response is characterized by a dose-dependent increase in the number of eye wipes.

Ex Vivo Pressurized Arteriole Myography

Objective: To determine the direct effect of this compound on vascular tone by measuring changes in arteriole diameter.

Animals: Adult male C57BL/6J mice (both wild-type and TRPV1 knockout).

Procedure:

  • Euthanize the animal and dissect skeletal muscle feed arterioles (approximately 60-120 µm in diameter).[7][8]

  • Mount the isolated arteriole onto two glass cannulas in a pressure myograph chamber superfused with physiological salt solution (PSS) at 37°C.

  • Pressurize the arteriole to a physiological pressure (e.g., 80 mmHg) to develop myogenic tone.

  • After the vessel diameter has stabilized, add cumulative concentrations of this compound to the superfusing PSS.

  • Record the changes in the internal diameter of the arteriole using a video-based dimension analyzer.[4]

  • Data is typically expressed as a percentage of the baseline diameter.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_receptor TRPV1 Channel cluster_cellular_response Cellular Response cluster_physiological_effect Physiological Effect JYL_1511 This compound (Partial Agonist) TRPV1 TRPV1 JYL_1511->TRPV1 Binds and partially activates Capsaicin Capsaicin (Full Agonist) Capsaicin->TRPV1 Binds and fully activates Heat_Protons Heat / Protons Heat_Protons->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction In smooth muscle Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Nociception Nociception (Pain Sensation) Neurotransmitter_Release->Nociception

Caption: TRPV1 signaling pathway activated by various stimuli.

Experimental_Workflow cluster_animals Animal Models cluster_treatment Treatment Groups cluster_assays Comparative Assays cluster_data Data Analysis & Outcome WT_Mouse Wild-Type (WT) Mouse WT_Vehicle WT + Vehicle WT_Mouse->WT_Vehicle WT_JYL1511 WT + this compound WT_Mouse->WT_JYL1511 KO_Mouse TRPV1 Knockout (KO) Mouse KO_Vehicle KO + Vehicle KO_Mouse->KO_Vehicle KO_JYL1511 KO + this compound KO_Mouse->KO_JYL1511 Eye_Wipe Eye-Wiping Test WT_Vehicle->Eye_Wipe Arteriole_Myography Arteriole Myography WT_Vehicle->Arteriole_Myography WT_JYL1511->Eye_Wipe WT_JYL1511->Arteriole_Myography KO_Vehicle->Eye_Wipe KO_Vehicle->Arteriole_Myography KO_JYL1511->Eye_Wipe KO_JYL1511->Arteriole_Myography Comparison Compare WT vs. KO responses Eye_Wipe->Comparison Arteriole_Myography->Comparison Conclusion Confirm TRPV1-mediated effects of this compound Comparison->Conclusion

Caption: Experimental workflow for validating this compound effects.

Conclusion

The use of TRPV1 knockout models is indispensable for the validation of this compound's mechanism of action. The absence of a physiological response to this compound in these models, in stark contrast to the effects observed in wild-type animals, provides unequivocal evidence of its on-target activity. This comparative approach strengthens the preclinical data package and provides a solid foundation for further drug development.

References

JYL 1511 vs. Resiniferatoxin: A Comparative Guide to TRPV1 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the transient receptor potential vanilloid 1 (TRPV1), the choice of chemical tools is critical. This guide provides a detailed comparison of two potent TRPV1 modulators, JYL 1511 and resiniferatoxin (B1680534) (RTX), with a focus on their binding characteristics determined through in vitro assays.

Quantitative Comparison of Binding Affinities

The following table summarizes the key binding and functional parameters for this compound and resiniferatoxin at the TRPV1 receptor. This data highlights the significant difference in potency between the two compounds.

ParameterThis compoundResiniferatoxin (RTX)Receptor/System
Binding Affinity (Ki) 50.4 nM~0.02 - 0.27 nMRat TRPV1 (VR1)
Functional Potency (EC50) 32.4 nM (agonist activity)0.2 nMRat TRPV1 (rTRPV1) in Oocytes
Inhibitory Potency (IC50) 3.4 nM (vs. Capsaicin)Not applicable (agonist)CHO cells expressing rat VR1

Note: Binding affinities and potencies can vary depending on the specific experimental conditions and cell systems used.

Experimental Methodologies

The binding affinity of this compound for the TRPV1 receptor was determined using a competitive radioligand binding assay. This technique is a cornerstone for characterizing ligand-receptor interactions.

Competitive Radioligand Binding Assay Protocol

This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand (in this case, [³H]Resiniferatoxin) from its receptor.

  • Preparation of Membranes: Membranes from cells or tissues expressing the TRPV1 receptor (e.g., Chinese Hamster Ovary (CHO) cells overexpressing rat VR1, or dorsal root ganglion preparations) are isolated and prepared.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of the radiolabeled ligand ([³H]RTX) and varying concentrations of the unlabeled competitor (this compound).

  • Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound ligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand, is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., unlabeled RTX).[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the TRPV1 signaling pathway activated by both this compound and resiniferatoxin, and the general workflow of the competitive binding assay used to determine their binding affinities.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Na_ion Na⁺ TRPV1->Na_ion Influx Ligand This compound or Resiniferatoxin Ligand->TRPV1 Binds to Depolarization Membrane Depolarization Ca_ion->Depolarization Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca_ion->Downstream Na_ion->Depolarization Action_Potential Action Potential (in neurons) Depolarization->Action_Potential

TRPV1 Signaling Pathway

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor Prepare Receptor Source (e.g., Cell Membranes) Mix Incubate Receptor, Radioligand, and Competitor to reach equilibrium Receptor->Mix Radioligand Prepare Radiolabeled Ligand ([³H]RTX) Radioligand->Mix Competitor Prepare Unlabeled Competitor (this compound) at various concentrations Competitor->Mix Filter Rapid Filtration to separate bound from free ligand Mix->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: Plot % Inhibition vs. [Competitor] Calculate IC₅₀ and Kᵢ Count->Analyze

Competitive Binding Assay Workflow

Discussion

Both this compound and resiniferatoxin target the TRPV1 receptor, a non-selective cation channel involved in pain and temperature sensation.[2] However, their pharmacological profiles differ significantly.

Resiniferatoxin (RTX) is an ultrapotent agonist of TRPV1.[3] Its extremely high affinity and slow dissociation kinetics lead to prolonged channel activation, a massive influx of calcium, and subsequent desensitization or even ablation of TRPV1-expressing neurons.[1] This property has made RTX a valuable tool for studying nociception and a potential therapeutic agent for chronic pain.[1]

This compound , in contrast, is a partial agonist of TRPV1.[1] Its binding affinity is substantially lower than that of RTX. As a partial agonist, it is expected to produce a submaximal response at the receptor compared to a full agonist like RTX. The provided data also indicates that this compound can act as an antagonist, inhibiting the action of other agonists like capsaicin. This dual activity as a partial agonist and antagonist makes this compound a compound of interest for fine-tuning TRPV1 activity without causing the profound and long-lasting effects of RTX.

References

A Comparative Analysis of JYL 1511 and AMG9810: Two Modulators of the TRPV1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of JYL 1511 and AMG9810, two pharmacological tools used in the study of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The TRPV1 receptor, a non-selective cation channel, is a key player in nociception and is activated by a variety of stimuli including heat, protons, and capsaicin (B1668287), the pungent component of chili peppers. Understanding the distinct mechanisms of action of compounds like this compound and AMG9810 is crucial for advancing research in pain, inflammation, and other physiological processes involving TRPV1.

Executive Summary

This compound and AMG9810 both interact with the TRPV1 receptor but exhibit opposing functional effects. This compound is characterized as a partial agonist of TRPV1, meaning it can activate the receptor, but with lower efficacy than a full agonist like capsaicin. In contrast, AMG9810 is a potent and selective competitive antagonist , effectively blocking the activation of TRPV1 by various stimuli.[1] This fundamental difference in their pharmacology dictates their applications in research and potential therapeutic development.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and AMG9810 based on available experimental findings.

Table 1: Receptor Binding and Functional Inhibition

ParameterThis compoundAMG9810
Target Vanilloid Receptor 1 (TRPV1)Vanilloid Receptor 1 (TRPV1)
Mechanism of Action Partial AgonistCompetitive Antagonist
Ki for [3H]Resiniferatoxin Binding (rat VR1) 50.4 nMNot Reported (Antagonist)
IC50 for Capsaicin-Induced 45Ca2+ Uptake (rat VR1) 3.4 nM85.6 ± 39.4 nM[1]
IC50 for Capsaicin-Induced 45Ca2+ Uptake (human TRPV1) Not Reported24.5 ± 15.7 nM[1]
IC50 for Proton (pH 5) Activation (rat TRPV1) Not Reported294 ± 192 nM[1]
IC50 for Heat (45°C) Activation (rat TRPV1) Not Reported21 ± 17 nM[1]

Table 2: Chemical Properties

PropertyThis compoundAMG9810
Molecular Formula C21H29N3O3S2C21H24N2O3
Molecular Weight 435.6 g/mol 364.43 g/mol

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and AMG9810 on the TRPV1 signaling pathway are illustrated below. Activation of TRPV1 by an agonist (like capsaicin or partially by this compound) leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of an action potential in sensory neurons. This signal is then transmitted to the central nervous system, perceived as pain. AMG9810, as a competitive antagonist, binds to the receptor at the same site as agonists but does not activate it, thereby preventing the conformational change necessary for channel opening and blocking the downstream signaling cascade.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Activates JYL_1511_ago This compound (Partial Agonist) JYL_1511_ago->TRPV1 Partially Activates AMG9810 AMG9810 AMG9810->TRPV1 Blocks Ca_influx Ca2+ Influx TRPV1->Ca_influx Opens Channel Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Figure 1. Simplified signaling pathway of TRPV1 modulation by this compound and AMG9810.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the characterization of TRPV1 modulators.

[3H]Resiniferatoxin (RTX) Binding Assay

This competitive binding assay is used to determine the affinity of a compound for the TRPV1 receptor.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Analysis prep1 Prepare membranes from TRPV1-expressing cells or tissues (e.g., rat dorsal root ganglia). prep2 Incubate membranes with a fixed concentration of [3H]RTX. prep1->prep2 prep3 Add varying concentrations of the test compound (this compound). prep2->prep3 incubation Incubate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium. prep3->incubation separation Separate bound from free radioligand by rapid filtration through glass fiber filters. incubation->separation detection Quantify the radioactivity on the filters using liquid scintillation counting. separation->detection analysis Determine the concentration of the test compound that inhibits 50% of specific [3H]RTX binding (IC50) and calculate the Ki value. detection->analysis

Figure 2. Workflow for the [3H]Resiniferatoxin binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing TRPV1 in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of [3H]RTX (e.g., 20-100 pM), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a sufficient time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[2][3][4]

Capsaicin-Induced 45Ca2+ Uptake Assay

This functional assay measures the ability of a compound to modulate the influx of calcium through the TRPV1 channel in response to an agonist.

cluster_cell_prep Cell Preparation cluster_pre_incubation Pre-incubation cluster_stimulation Stimulation cluster_termination Termination cluster_lysis_detection Lysis and Detection cluster_analysis_calcium Analysis cell_prep Culture CHO or HEK293 cells stably expressing rat or human TRPV1. pre_incubation Pre-incubate cells with varying concentrations of the test compound (this compound or AMG9810). cell_prep->pre_incubation stimulation Add a fixed concentration of capsaicin along with 45Ca2+ to stimulate calcium influx. pre_incubation->stimulation termination Terminate the uptake by rapidly washing the cells with ice-cold buffer containing a calcium channel blocker or EGTA. stimulation->termination lysis_detection Lyse the cells and measure the intracellular 45Ca2+ using a scintillation counter. termination->lysis_detection analysis_calcium Calculate the percentage of inhibition of capsaicin-induced 45Ca2+ uptake and determine the IC50 value. lysis_detection->analysis_calcium

Figure 3. Workflow for the capsaicin-induced 45Ca2+ uptake assay.

Methodology:

  • Cell Culture: Plate Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the TRPV1 receptor in multi-well plates.

  • Pre-incubation: Wash the cells with a buffer and then pre-incubate them with varying concentrations of the test compound (this compound or AMG9810) for a specific duration.

  • Stimulation: Add a solution containing a fixed concentration of capsaicin (e.g., 0.5 µM) and 45Ca2+ to the wells to initiate calcium uptake.

  • Termination: After a short incubation period (e.g., 1-5 minutes), terminate the reaction by rapidly aspirating the stimulation solution and washing the cells with an ice-cold stop buffer (e.g., buffer containing a high concentration of non-radioactive Ca2+ or a calcium chelator like EGTA).

  • Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the amount of incorporated 45Ca2+ using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of the capsaicin-induced calcium uptake at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.[5][6][7]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in a single cell, providing detailed information about the functional effects of a compound on channel gating and conductance.

cluster_setup Setup cluster_recording Recording cluster_analysis_patch Analysis setup1 Prepare a glass micropipette with an intracellular solution and establish a high-resistance (giga-ohm) seal with the membrane of a TRPV1-expressing cell. setup2 Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior (whole-cell configuration). setup1->setup2 rec1 Clamp the membrane potential at a holding potential (e.g., -60 mV). setup2->rec1 rec2 Apply voltage steps or ramps to elicit channel activity. rec1->rec2 rec3 Perfuse the cell with an agonist (e.g., capsaicin) to record agonist-evoked currents. rec2->rec3 rec4 Apply the test compound (this compound or AMG9810) before or during agonist application to measure its effect on the current. rec3->rec4 analysis_patch Analyze the recorded currents to determine the effect of the compound on channel activation, inactivation, and conductance. rec4->analysis_patch

Figure 4. Workflow for whole-cell patch-clamp electrophysiology of TRPV1.

Methodology:

  • Cell Preparation: Use isolated cells expressing TRPV1, such as dorsal root ganglion (DRG) neurons or transfected cell lines.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular solution containing ions that mimic the intracellular environment.

  • Giga-seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical continuity between the pipette and the cell interior.

  • Voltage-Clamp Recording: Clamp the cell's membrane potential at a desired holding potential (e.g., -60 mV).

  • Drug Application: Apply agonists and test compounds to the cell via a perfusion system.

  • Data Acquisition and Analysis: Record the resulting ionic currents. For an antagonist like AMG9810, its ability to block agonist-induced currents is measured. For a partial agonist like this compound, its ability to evoke a current on its own and its effect on the current evoked by a full agonist would be characterized.[8][9][10]

Conclusion

This compound and AMG9810 represent two distinct modalities of TRPV1 receptor modulation. This compound, as a partial agonist, can be utilized to study the consequences of sub-maximal TRPV1 activation and desensitization. In contrast, AMG9810 serves as a powerful tool to block TRPV1 function and investigate the physiological and pathological roles of this channel. The choice between these two compounds depends on the specific research question being addressed, with their opposing mechanisms of action providing a complementary approach to dissecting the complexities of TRPV1 signaling. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of novel TRPV1 modulators.

References

JYL 1511: A Potent Partial Agonist at the Vanilloid Receptor TRPV1

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison with Other Key Vanilloids

In the landscape of transient receptor potential vanilloid 1 (TRPV1) modulation, the quest for ligands with distinct pharmacological profiles is paramount for advancing therapeutic strategies in pain, inflammation, and other sensory-related conditions. This guide provides a detailed comparative analysis of JYL 1511, a potent thiourea-based partial agonist of TRPV1, with other well-established vanilloids: the full agonist capsaicin (B1668287), the ultrapotent agonist resiniferatoxin (B1680534) (RTX), and the non-pungent analogue olvanil (B1677277). This comparison is supported by experimental data to offer researchers and drug development professionals a clear perspective on their relative potencies and functional activities.

Quantitative Comparison of Vanilloid Activity

The following tables summarize the key quantitative data for this compound and other vanilloids, providing a snapshot of their binding affinities, and agonist and antagonist potencies.

Table 1: Binding Affinity for the Rat Vanilloid Receptor (rTRPV1)

CompoundKᵢ (nM) for inhibition of [³H]Resiniferatoxin binding
This compound 50.4 ± 16.5
Capsaicin1810 ± 270

Data obtained from competitive binding assays using rat TRPV1 (rVR1) expressed in Chinese hamster ovary (CHO) cells.[1]

Table 2: Agonist and Antagonist Potency at the Rat Vanilloid Receptor (rTRPV1)

CompoundAgonist Activity (EC₅₀, nM) in ⁴⁵Ca²⁺ uptake assayAntagonist Activity (IC₅₀, nM) against capsaicin-induced ⁴⁵Ca²⁺ uptakeExtent of Partial Agonism (%)
This compound 32.43.4 ± 0.517.4 ± 0.6
Capsaicin--100 (Full Agonist)
ResiniferatoxinPotent Full Agonist (pM range)-~100
OlvanilAgonist--

Data for this compound and capsaicin are from studies on rat TRPV1 expressed in CHO cells.[1][2] Resiniferatoxin and olvanil data are based on their established profiles in the literature.

Functional Profile and Key Characteristics

This compound: A defining characteristic of this compound is its nature as a partial agonist.[1][2] This means it can both weakly activate the TRPV1 receptor and simultaneously block the action of more potent agonists like capsaicin.[1] This dual activity is a significant point of differentiation. Furthermore, the partial agonism of this compound is context-dependent and can be enhanced by co-activators of TRPV1 such as heat and acidic conditions (low pH).[1] For instance, at a pH of 5.5, the extent of partial agonism of this compound increases significantly.[1] This suggests that in environments of tissue acidosis, often associated with inflammation and pain, this compound's agonist activity might be more pronounced.

Capsaicin: As the archetypal TRPV1 agonist, capsaicin is a full agonist responsible for the pungent sensation of chili peppers.[3] Its activation of TRPV1 leads to a robust influx of calcium, resulting in neuronal excitation and subsequent desensitization, a property harnessed for topical pain relief.[3] However, its strong pungency and potential for causing pain and neuroinflammation at the application site are notable drawbacks.[4]

Resiniferatoxin (RTX): An ultrapotent analog of capsaicin, RTX is also a full agonist at the TRPV1 receptor, but with a potency several orders of magnitude greater than capsaicin.[4] This high potency leads to profound and long-lasting desensitization, making it a valuable tool in research and a candidate for highly targeted nerve ablation therapies.

Olvanil and Palvanil: These compounds are non-pungent analogs of capsaicin.[5] Palvanil, for example, exhibits a slower kinetic of TRPV1 activation compared to capsaicin, which is associated with a stronger desensitizing capability and lower pungency.[5] These characteristics make such analogs attractive candidates for developing analgesics with an improved side-effect profile compared to capsaicin.[5]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures involved in characterizing these vanilloids, the following diagrams are provided.

TRPV1_Signaling_Pathway TRPV1 Signaling Pathway cluster_agonists Vanilloid Agonists JYL1511 This compound (Partial Agonist) TRPV1 TRPV1 Channel JYL1511->TRPV1 Binds & Partially Activates Capsaicin Capsaicin (Full Agonist) Capsaicin->TRPV1 Binds & Fully Activates RTX RTX (Full Agonist) RTX->TRPV1 Binds & Fully Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Desensitization Desensitization Neuronal_Excitation->Desensitization Prolonged activation leads to Pain_Sensation Pain Sensation Neuronal_Excitation->Pain_Sensation Analgesia Analgesia Desensitization->Analgesia

Caption: TRPV1 signaling cascade upon activation by various vanilloid agonists.

Experimental_Workflow Experimental Workflow for Vanilloid Characterization cluster_assays In Vitro Assays Binding_Assay [³H]Resiniferatoxin Competition Binding Assay Calcium_Uptake ⁴⁵Ca²⁺ Uptake Assay CHO_cells CHO Cells Expressing Rat TRPV1 (rVR1) Membrane_Prep Membrane Preparation CHO_cells->Membrane_Prep Incubation_Compound Incubation with Test Compound CHO_cells->Incubation_Compound Incubation_Radioligand Incubation with [³H]RTX and Test Compound Membrane_Prep->Incubation_Radioligand Measurement_Binding Measurement of Bound Radioactivity Incubation_Radioligand->Measurement_Binding Ki_Determination Determination of Kᵢ Measurement_Binding->Ki_Determination Stimulation_Capsaicin Stimulation with Capsaicin (for antagonist assay) Incubation_Compound->Stimulation_Capsaicin Measurement_Uptake Measurement of ⁴⁵Ca²⁺ Uptake Incubation_Compound->Measurement_Uptake Agonist Assay Stimulation_Capsaicin->Measurement_Uptake EC50_IC50_Determination Determination of EC₅₀/IC₅₀ Measurement_Uptake->EC50_IC50_Determination

Caption: Workflow for determining the binding affinity and functional potency of vanilloids.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the rat TRPV1 receptor.

  • Methodology:

    • Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing rat TRPV1.

    • Membranes were incubated with the radiolabeled potent vanilloid agonist [³H]resiniferatoxin ([³H]RTX) in the presence of varying concentrations of the test compound (this compound or capsaicin).

    • The reaction was allowed to reach equilibrium.

    • The bound and free radioligand were separated by filtration.

    • The amount of bound [³H]RTX was quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]RTX (IC₅₀) was determined.

    • The Kᵢ value was calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]

2. ⁴⁵Ca²⁺ Uptake Assay

  • Objective: To measure the functional activity of this compound as both an agonist (EC₅₀) and an antagonist (IC₅₀) of TRPV1.

  • Methodology:

    • Agonist Assay:

      • CHO cells expressing rat TRPV1 were plated in multi-well plates.

      • Cells were incubated with varying concentrations of this compound in the presence of ⁴⁵Ca²⁺.

      • After a defined incubation period, the uptake of ⁴⁵Ca²⁺ was terminated by washing the cells with ice-cold buffer.

      • The amount of intracellular ⁴⁵Ca²⁺ was determined by scintillation counting.

      • The EC₅₀ value, the concentration of this compound that produces 50% of the maximal response, was calculated.[1][2]

    • Antagonist Assay:

      • CHO cells expressing rat TRPV1 were pre-incubated with varying concentrations of this compound.

      • Cells were then stimulated with a fixed concentration of capsaicin in the presence of ⁴⁵Ca²⁺.

      • The ⁴⁵Ca²⁺ uptake was measured as described above.

      • The IC₅₀ value, the concentration of this compound that inhibits 50% of the capsaicin-induced ⁴⁵Ca²⁺ uptake, was calculated.[1][2]

Conclusion

This compound emerges as a potent partial agonist of the TRPV1 receptor with significantly higher binding affinity than capsaicin. Its dual functionality as a weak activator and a potent antagonist of capsaicin-induced activity, coupled with the modulation of its agonism by the cellular microenvironment, distinguishes it from classical full agonists like capsaicin and resiniferatoxin. This unique pharmacological profile suggests that this compound and similar partial agonists could offer a more nuanced approach to TRPV1 modulation, potentially leading to therapeutic agents with an improved efficacy and safety window for the treatment of pain and other TRPV1-mediated pathologies. The data presented herein provides a foundational comparison to guide further research and development in this promising area.

References

No Publicly Available Data on the Analgesic Efficacy of JYL 1511

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a compound designated JYL 1511 with analgesic properties have yielded no results. It is possible that this is a typographical error and the intended compound of interest is NUV-1511 , a drug candidate currently in clinical development.

However, it is crucial to note that NUV-1511 is being investigated for its efficacy in treating advanced solid tumors , not for pain relief.[1][2][3][4] NUV-1511 is a first-in-class drug-drug conjugate (DDC) designed to selectively deliver a potent anti-cancer agent to tumor cells.[2][4]

Currently, NUV-1511 is in a Phase 1/2 clinical trial to evaluate its safety, tolerability, and efficacy in patients with various advanced solid tumors, including HER2-negative metastatic breast cancer, metastatic castration-resistant prostate cancer, pancreatic cancer, and platinum-resistant ovarian cancer.[3][4][5] The first patient in this trial was dosed in March 2024.[3]

Given that the entire body of available public information on NUV-1511 is focused on its application in oncology, there is no data to support any claims of analgesic efficacy. Consequently, a comparison with other analgesics, along with the requested experimental data, protocols, and signaling pathway diagrams related to analgesia, cannot be provided.

Researchers and professionals interested in the development of NUV-1511 are encouraged to monitor press releases from Nuvation Bio and clinical trial registries for updates on its progress as an anti-cancer therapeutic.

References

NUV-1511: A Comparative Analysis of a Discontinued Drug-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – NUV-1511, a first-in-class drug-drug conjugate (DDC) developed by Nuvation Bio, has been discontinued (B1498344) from further development due to a lack of consistent efficacy in clinical trials. Initially a promising candidate for various advanced solid tumors, this comparative guide provides an objective analysis of its preclinical activity, mechanism of action, and the context of its discontinuation for researchers, scientists, and drug development professionals.

Executive Summary

NUV-1511 was a novel DDC designed to selectively deliver a potent cytotoxic payload to tumor cells. Preclinical studies demonstrated its ability to suppress tumor growth in xenograft models of prostate and breast cancer. The payload, a derivative of dideoxycytidine (ddC), pointed to a mechanism of action involving the disruption of DNA synthesis. Despite promising early data, the Phase 1/2 clinical trial (NCT06334432) revealed inconsistent efficacy across patient cohorts, leading to the strategic decision by Nuvation Bio to halt its development in November 2025. This guide summarizes the available preclinical data, outlines the experimental protocols, and provides a comparative look at alternative therapeutic strategies.

Preclinical Activity of NUV-1511

Preclinical evaluation of NUV-1511 demonstrated its anti-tumor activity in vivo. The following table summarizes the key findings from xenograft studies presented by Nuvation Bio.

Cell LineCancer TypeModel TypeTreatmentOutcomeSource
LNCaPProstate CancerCell-line Derived Xenograft (CDX)NUV-1511Tumor growth suppressionNuvation Bio Corporate Presentation (2025)
T47DER+ Breast CancerCell-line Derived Xenograft (CDX)NUV-1511Tumor growth suppressionNuvation Bio Corporate Presentation (2025)

Note: Specific quantitative data on tumor growth inhibition (e.g., % TGI) and detailed dosing regimens were not publicly disclosed in the available materials.

Mechanism of Action and Signaling Pathway

NUV-1511 is a drug-drug conjugate, a therapeutic modality designed for targeted cancer therapy. While the specific targeting agent of NUV-1511 has not been disclosed, its cytotoxic payload is a derivative of dideoxycytidine (ddC).

Proposed Mechanism of Action:

  • Targeting: The undisclosed targeting moiety of NUV-1511 is presumed to bind to a specific receptor or antigen preferentially expressed on the surface of cancer cells.

  • Internalization: Upon binding, the DDC-receptor complex is internalized by the cancer cell.

  • Payload Release: Inside the cell, the ddC derivative is released from the conjugate.

  • Cytotoxicity: As a nucleoside analog, the ddC derivative is metabolized into its triphosphate form. This active form can be incorporated into replicating DNA by DNA polymerases, leading to chain termination and inhibition of DNA synthesis. This ultimately triggers cell cycle arrest and apoptosis (programmed cell death).

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NUV_1511 NUV-1511 (DDC) Tumor_Cell_Receptor Tumor Cell Surface Receptor NUV_1511->Tumor_Cell_Receptor Binding Internalization Internalization Tumor_Cell_Receptor->Internalization Payload_Release Payload Release (ddC derivative) Internalization->Payload_Release Metabolism Metabolism to ddCTP Payload_Release->Metabolism DNA_Polymerase DNA Polymerase Metabolism->DNA_Polymerase DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Chain_Termination DNA Chain Termination DNA_Synthesis->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Figure 1. Proposed mechanism of action for NUV-1511.

Experimental Protocols

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of NUV-1511 in preclinical models of prostate and breast cancer.

Animal Models: Immunocompromised mice were used for the engraftment of human cancer cell lines.

Cell Lines:

  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.

  • T47D: A human ductal breast epithelial tumor cell line that is estrogen receptor (ER) positive.

Methodology:

  • LNCaP or T47D cells were subcutaneously injected into the flanks of the mice.

  • Tumors were allowed to grow to a palpable size.

  • Mice were randomized into treatment and control (vehicle) groups.

  • NUV-1511 was administered systemically (specific route and schedule not disclosed).

  • Tumor volumes were measured at regular intervals to assess treatment efficacy.

Comparative Landscape and Alternatives

Given the discontinuation of NUV-1511, it is pertinent to consider the existing and emerging therapeutic landscape for the targeted indications.

Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Therapeutic ClassExamplesMechanism of Action
Androgen Receptor Signaling InhibitorsEnzalutamide, AbirateroneInhibit androgen receptor signaling, a key driver of prostate cancer growth.
Taxane ChemotherapyDocetaxel, CabazitaxelMicrotubule inhibitors that disrupt cell division.
RadiopharmaceuticalsRadium-223, Lutetium-177-PSMA-617Target bone metastases or PSMA-expressing cells with radiation.
PARP InhibitorsOlaparib, RucaparibInhibit DNA repair in tumors with specific genetic mutations (e.g., BRCA).
ER+ Metastatic Breast Cancer
Therapeutic ClassExamplesMechanism of Action
CDK4/6 InhibitorsPalbociclib, Ribociclib, AbemaciclibBlock cell cycle progression in combination with endocrine therapy.
Selective Estrogen Receptor Degraders (SERDs)FulvestrantDegrade the estrogen receptor, a key driver of ER+ breast cancer.
PI3K InhibitorsAlpelisibTarget the PI3K/AKT signaling pathway in tumors with PIK3CA mutations.
Antibody-Drug Conjugates (ADCs)Sacituzumab govitecan, Trastuzumab deruxtecanDeliver cytotoxic payloads to tumor cells expressing specific surface antigens (e.g., TROP2, HER2).

Conclusion

While NUV-1511 showed initial promise in preclinical models, its journey was halted due to a lack of consistent clinical efficacy. The development and subsequent discontinuation of NUV-1511 underscore the complexities and challenges of translating preclinical findings into clinical success. The insights gained from its development, particularly regarding the application of a dideoxycytidine-based payload in a DDC format, may still inform future drug design and development efforts in oncology. For researchers and clinicians, the focus remains on the established and emerging alternative therapies that continue to shape the treatment landscape for advanced solid tumors.

JYL 1511 efficacy compared to standard-of-care pain treatments

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and clinical trial data reveals no information on a compound designated "JYL 1511" for the treatment of pain. Searches for "this compound" consistently yield results for "NUV-1511," an investigational drug-drug conjugate (DDC) being developed by Nuvation Bio for the treatment of advanced solid tumors.[1][2][3]

NUV-1511 is currently in Phase 1/2 clinical trials to evaluate its safety and efficacy in patients with various cancers, including HER2-negative metastatic breast cancer, metastatic castration-resistant prostate cancer, pancreatic cancer, and platinum-resistant ovarian cancer.[4][5][6] The mechanism of NUV-1511, as described in company press releases and clinical trial information, is to selectively deliver a potent anti-cancer agent to tumor cells.[1][3]

There is no indication from the available data that NUV-1511 is being investigated as an analgesic or for any pain-related conditions. The ongoing clinical studies are focused on its application in oncology.[4][5][6]

Consequently, a comparison of the efficacy of "this compound" with standard-of-care pain treatments is not possible. The foundational data required for such a comparison, including preclinical and clinical studies on its analgesic properties and mechanism of action in pain pathways, are absent from the public domain. Researchers and drug development professionals seeking information on novel pain therapeutics will need to consult resources pertaining to compounds specifically developed for that indication.

References

Assessing Antagonist Specificity for TRPV1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification: Initial searches for "JYL 1511" indicate that this compound, also known as NUV-1511, is an investigational drug-drug conjugate for the treatment of advanced solid tumors and is not targeted to the TRPV1 channel.[1][2][3][4][5] It is possible that this is a confusion with a similarly named compound, JYL1421, which is a known TRPV1 antagonist.[6][7] This guide will therefore focus on assessing the specificity of JYL1421 and other relevant TRPV1 antagonists.

The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a key player in pain perception and body temperature regulation, making it a significant target for analgesic drug development.[8][9][10] The specificity of any potential TRPV1 antagonist is a crucial determinant of its therapeutic potential and side-effect profile. This guide provides a comparative framework for evaluating the specificity of TRPV1 antagonists, with a focus on JYL1421 and other well-characterized compounds.

Comparative Selectivity of TRPV1 Antagonists

The table below summarizes the inhibitory activity of several TRPV1 antagonists against TRPV1 activation by different stimuli. A highly specific antagonist will potently inhibit TRPV1 activation while showing minimal activity at other related ion channels.

CompoundCapsaicin-Activated TRPV1 IC₅₀ (nM)Proton-Activated TRPV1 IC₅₀ (nM)Heat-Activated TRPV1 IC₅₀ (nM)Off-Target Activity (Selected Examples)
JYL1421 Potent inhibitor[6]Weakly active or inactive[7]Not reported in reviewed literatureData not readily available in reviewed literature
AMG517 Potent inhibitor[6]Potent inhibitorPotent inhibitorBroad activity against multiple activation modes[6]
AMG9810 Potent inhibitor[6]Potent inhibitorPotent inhibitorBroad activity against multiple activation modes[6]
Capsazepine Competitive antagonist[11]Poor metabolic stability and pharmacokinetics[11]

IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the channel's activity. Lower values indicate higher potency.

JYL1421 is notable for its strong inhibition of capsaicin-activated TRPV1, while having differential effects on other modes of TRPV1 activation.[6][7] In contrast, antagonists like AMG517 and AMG9810 are non-selective, inhibiting TRPV1 activated by heat, protons, and capsaicin.[6]

Experimental Protocols for Assessing Specificity

The determination of a compound's specificity for TRPV1 involves a series of in vitro and in vivo experiments.

1. In Vitro Calcium Flux Assays:

This is a common high-throughput method to screen for TRPV1 antagonists.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel are typically used.

  • Method:

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[7]

    • The test compound (e.g., JYL1421) is added at various concentrations.

    • The channel is then activated by an agonist (e.g., capsaicin, protons, or heat).

    • The change in intracellular calcium concentration is measured using a fluorescent imaging plate reader (FLIPR).[7]

    • A decrease in the fluorescent signal in the presence of the test compound indicates antagonistic activity.

2. Electrophysiology (Patch-Clamp):

This technique provides a more detailed characterization of the antagonist's mechanism of action.

  • Method:

    • A glass micropipette forms a high-resistance seal with the membrane of a single TRPV1-expressing cell.

    • The electrical current passing through the channel in response to various stimuli (agonists, voltage changes) is recorded.

    • The antagonist is applied to determine its effect on ion channel gating and conductance.

3. Radioligand Binding Assays:

These assays determine the affinity of a compound for the TRPV1 receptor.

  • Method:

    • A radiolabeled TRPV1 ligand (e.g., [³H]resiniferatoxin) is incubated with cell membranes expressing the TRPV1 channel.

    • The unlabeled test compound is added at increasing concentrations to compete with the radioligand for binding to the receptor.

    • The amount of bound radioactivity is measured to determine the test compound's binding affinity (Ki).

4. Selectivity Profiling against Other Ion Channels:

To ensure specificity, the antagonist should be tested against a panel of other related ion channels, particularly other members of the TRP family (e.g., TRPA1, TRPM8). This is typically done using similar calcium flux or electrophysiology assays with cell lines expressing these other channels. For example, A-1165901 was shown to be selective for TRPV1 with significantly lower potency against TRPA1 and TRPM8.[12]

Visualizing Key Processes

TRPV1 Signaling Pathway

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Heat Heat (>42°C) Heat->TRPV1 Protons Protons (Acidic pH) Protons->TRPV1 Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Activation Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal JYL1511 JYL1421 (Antagonist) JYL1511->TRPV1 Inhibition

Caption: TRPV1 activation by various stimuli and inhibition by an antagonist.

Experimental Workflow for Specificity Assessment

Specificity_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Primary_Screen Primary Screen (e.g., Ca²⁺ Flux Assay) Dose_Response Dose-Response Curve Generation (IC₅₀) Primary_Screen->Dose_Response Electrophysiology Electrophysiology (Patch-Clamp) Dose_Response->Electrophysiology Binding_Assay Radioligand Binding Assay (Ki) Dose_Response->Binding_Assay Selectivity_Panel Selectivity Panel (Other TRP Channels) Dose_Response->Selectivity_Panel Animal_Models Animal Models of Pain (e.g., CFA-induced inflammation) Electrophysiology->Animal_Models Selectivity_Panel->Animal_Models Behavioral_Tests Behavioral Tests (e.g., Thermal Hyperalgesia) Animal_Models->Behavioral_Tests PK_PD Pharmacokinetics/ Pharmacodynamics Behavioral_Tests->PK_PD

Caption: Workflow for assessing the specificity of a TRPV1 antagonist.

References

A Comparative Guide to the In Vivo Effects of JYL 1511 and Capsazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo effects of JYL 1511 and capsazepine (B1668289), two modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. A significant disparity in the volume of publicly available research exists for these compounds. Capsazepine, a well-established TRPV1 antagonist, has been extensively studied in various animal models. In contrast, this compound is described as a partial agonist of TRPV1, with limited available in vivo data. Consequently, this guide will present the known effects of each compound, followed by a conceptual comparison based on their distinct mechanisms of action.

Unveiling the Opposing Roles of this compound and Capsazepine at the TRPV1 Receptor

The fundamental difference between this compound and capsazepine lies in their interaction with the TRPV1 receptor. Capsazepine acts as an antagonist, blocking the receptor and preventing its activation by stimuli such as capsaicin (B1668287), heat, and protons. Conversely, this compound is a partial agonist, meaning it binds to and activates the TRPV1 receptor, but with a lower efficacy than a full agonist like capsaicin. This partial activation can also lead to desensitization of the receptor.

cluster_0 TRPV1 Channel Modulation TRPV1 TRPV1 Receptor JYL1511 This compound (Partial Agonist) JYL1511->TRPV1 Activates (partially) & Desensitizes Capsaicin Capsaicin (Full Agonist) Capsaicin->TRPV1 Activates (fully) Capsazepine Capsazepine (Antagonist) Capsazepine->TRPV1 Blocks Activation

Figure 1: Mechanisms of Action at the TRPV1 Receptor.

In Vivo Effects of this compound: A Glimpse into a Partial Agonist

Publicly available in vivo data for this compound is scarce. However, one study suggests that as a partial agonist, this compound can induce desensitization of the TRPV1 receptor.

Experimental ModelCompoundDoseRoute of AdministrationObserved Effect
Vascular tissueThis compoundNot SpecifiedNot SpecifiedEvoked vascular tachyphylaxis (desensitization) at 10% TRPV1 activation without sensory activation.[1]

Experimental Protocol: Detailed experimental protocols for the in vivo or ex vivo evaluation of this compound are not readily available in the public domain. The mentioned effect on vascular tachyphylaxis was reported in the context of comparing responses to various TRPV1 agonists.[1]

In Vivo Effects of Capsazepine: An Established TRPV1 Antagonist

Capsazepine has been evaluated in numerous in vivo models, primarily demonstrating its ability to counteract the effects of TRPV1 activation.

Experimental ModelCompoundDoseRoute of AdministrationObserved Effect
Rat model of epilepsyCapsazepine50 mg/kgSubcutaneous (s.c.)Suppressed 4-aminopyridine-induced epileptiform activity.[1]
Rat and mouse pain modelsCapsazepine50-100 µmol/kgSystemicPrevented capsaicin-induced antinociception.[2][3]
Rat model of inflammationCapsazepine37.7 x 10⁻⁵ mg/kg/dayEnemaAttenuated trinitrobenzene sulfonic acid (TNBS)-induced colitis.[4]
Rat model of capsaicin-induced hypothermiaCapsazepine2 mg/kgIntraperitoneal (i.p.)Ineffective in inhibiting capsaicin-induced hypothermia.[5]
Insect behavioral thermoregulationCapsazepine10⁻⁷ MNot SpecifiedInduced preference for warmer temperatures.

Experimental Protocols:

  • Epilepsy Model: Seizure-like activity was induced in rats using 4-aminopyridine (B3432731) (4-AP). Capsazepine (50 mg/kg) was administered subcutaneously to assess its anticonvulsant properties.[1]

  • Pain Models: The antinociceptive effects of capsaicin were evaluated in various models, including knee joint hyperalgesia and tail-flick tests in rats and mice. Capsazepine (50-100 µmol/kg) was administered systemically to determine its antagonistic action against capsaicin.[2][3]

  • Inflammation Model: Colitis was induced in rats using trinitrobenzene sulfonic acid (TNBS). Capsazepine was administered as an enema (37.7 x 10⁻⁵ mg/kg/day) for six days, and its effect on macroscopic damage and myeloperoxidase scores was evaluated.[4]

  • Thermoregulation Model: Hypothermia was induced in rats by capsaicin administration. The ability of intraperitoneally injected capsazepine (2 mg/kg) to inhibit this effect was assessed.[5]

Conceptual Comparison of In Vivo Effects

Given the opposing mechanisms of action, the anticipated in vivo effects of this compound and capsazepine would be markedly different.

cluster_jyl This compound (Partial Agonist) cluster_cap Capsazepine (Antagonist) jyl_action Partial TRPV1 Activation jyl_effect1 Mild Nociception (initially) jyl_action->jyl_effect1 jyl_effect2 Receptor Desensitization jyl_action->jyl_effect2 jyl_outcome Potential for Analgesia (via desensitization) jyl_effect2->jyl_outcome cap_action TRPV1 Blockade cap_effect1 Inhibition of Nociception cap_action->cap_effect1 cap_effect2 Prevention of Inflammation cap_action->cap_effect2 cap_outcome Analgesic & Anti-inflammatory Effects cap_effect1->cap_outcome cap_effect2->cap_outcome

Figure 2: Predicted In Vivo Outcomes.

This compound (Partial Agonist):

  • Initial Effects: As a partial agonist, initial administration of this compound might be expected to cause mild activation of TRPV1, potentially leading to transient nociceptive or warming sensations, though likely less intense than a full agonist.

  • Long-term Effects: The primary therapeutic potential of a partial agonist like this compound would likely stem from its ability to induce receptor desensitization. This could lead to a state of reduced responsiveness to painful stimuli, similar to the therapeutic principle behind the use of capsaicin patches. The observation of vascular tachyphylaxis supports this hypothesis.[1]

Capsazepine (Antagonist):

  • Prophylactic and Therapeutic Effects: As an antagonist, capsazepine is expected to be effective in preventing or reducing the effects of TRPV1 activation. This is evident in its ability to block capsaicin-induced pain and reduce seizure activity in relevant models.[1][2][3]

  • Lack of Agonist Activity: Unlike this compound, capsazepine would not be expected to cause any initial activation of TRPV1. Its effects are solely inhibitory.

Summary and Future Directions

The comparison between this compound and capsazepine highlights a crucial dichotomy in TRPV1 modulation strategies. While capsazepine represents the classical antagonist approach aimed at blocking receptor function, this compound embodies the partial agonist strategy, which leverages receptor desensitization for therapeutic benefit.

The lack of comprehensive in vivo data for this compound prevents a direct, evidence-based comparison of potency, efficacy, and side-effect profiles with capsazepine. Future in vivo studies on this compound are necessary to elucidate its pharmacokinetic and pharmacodynamic properties, and to validate its potential as a therapeutic agent. Such studies should include various animal models of pain and inflammation, with direct comparisons to both full agonists and antagonists of the TRPV1 receptor.

For researchers in drug development, the choice between a TRPV1 partial agonist and an antagonist will depend on the desired therapeutic outcome and clinical context. While antagonists may offer a more direct and immediate blockade of nociceptive signaling, partial agonists could provide a longer-lasting analgesic effect through receptor desensitization, potentially with a different side-effect profile.

References

JYL 1511: A Comparative Guide to a Novel Pharmacological Tool for TRPV1 Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of JYL 1511 as a pharmacological tool for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Its performance is objectively compared with established and alternative TRPV1 modulators, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.

Introduction to this compound

This compound is a synthetic compound identified as a partial agonist of the vanilloid receptor 1 (VR1), now known as TRPV1.[1] As a partial agonist, this compound exhibits a dual action: it can weakly activate the TRPV1 channel on its own and competitively inhibit the activation of the channel by full agonists like capsaicin (B1668287). This property makes it a valuable tool for dissecting the complex pharmacology of the TRPV1 channel and for studying the physiological consequences of its sub-maximal activation.

Comparative Pharmacological Data

The validation of this compound as a TRPV1 modulator has been established through various in vitro assays. Its pharmacological profile is best understood when compared to other well-characterized TRPV1 ligands, including the full agonist capsaicin, the potent agonist resiniferatoxin (B1680534) (RTX), and the competitive antagonist capsazepine.

CompoundClassAssay TypeSpeciesKey ParameterValueReference
This compound Partial Agonist [3H]Resiniferatoxin BindingRatKi 50.4 nM [1]
Capsaicin-induced 45Ca2+ UptakeRat (CHO cells)IC50 3.4 nM [1]
45Ca2+ UptakeRat (CHO cells)EC50 32.4 nM [1]
CapsaicinFull AgonistElectrophysiology (TEVC)Xenopus oocytesEC50440 ± 66 nM[2]
Calcium ImagingRat DRG neuronsEC50~500 nM[3]
Resiniferatoxin (RTX)Full Agonist[3H]RTX BindingRatKd~0.02-0.05 nM
CapsazepineCompetitive AntagonistElectrophysiologyRat DRG neuronsKb~500 nM
AMG9810Competitive Antagonist--IC50-[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of this compound and other TRPV1 modulators.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the TRPV1 receptor by measuring its ability to displace a radiolabeled ligand, typically [3H]Resiniferatoxin ([3H]RTX).

Objective: To determine the binding affinity (Ki) of this compound for the TRPV1 receptor.

Materials:

  • HEK293 cells stably expressing rat TRPV1

  • [3H]Resiniferatoxin (specific activity ~40-60 Ci/mmol)

  • This compound and other test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM KCl, 2 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Culture and harvest TRPV1-expressing HEK293 cells. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation with a fixed concentration of [3H]RTX (e.g., 50 pM) and varying concentrations of this compound or other competing ligands.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]RTX (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]RTX and Kd is its dissociation constant.

Calcium Influx Assay

This functional assay measures the ability of a compound to modulate TRPV1 channel activity by quantifying changes in intracellular calcium concentration ([Ca2+]i).

Objective: To determine the potency of this compound as an agonist (EC50) and as an antagonist (IC50) of capsaicin-induced calcium influx.

Materials:

  • CHO or HEK293 cells stably expressing rat TRPV1

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • This compound, capsaicin, and other test compounds

  • A fluorescence plate reader or microscope equipped for calcium imaging

Procedure:

  • Cell Plating: Plate TRPV1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a fluorescent Ca2+ indicator dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Agonist Mode: To determine the EC50, add varying concentrations of this compound to the cells and measure the change in fluorescence over time.

  • Antagonist Mode: To determine the IC50, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 5-15 minutes) before challenging them with a fixed concentration of capsaicin (e.g., EC80). Measure the capsaicin-induced fluorescence change.

  • Data Analysis: For agonist activity, plot the peak fluorescence response against the concentration of this compound to determine the EC50. For antagonist activity, plot the inhibition of the capsaicin response against the concentration of this compound to determine the IC50.

Visualizing Molecular Interactions and Experimental Processes

TRPV1 Signaling Pathway

Activation of the TRPV1 channel by agonists like capsaicin or partial agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the neuron, leading to the generation of action potentials and the sensation of pain and heat. The increase in intracellular Ca2+ also triggers various downstream signaling cascades.

TRPV1_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Na_influx Na⁺ Influx TRPV1->Na_influx JYL1511 This compound JYL1511->TRPV1 Binds Capsaicin Capsaicin Capsaicin->TRPV1 Binds H Protons (H+) H->TRPV1 Activates Heat Heat (>42°C) Heat->TRPV1 Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Downstream Downstream Signaling (e.g., CGRP release) Ca_influx->Downstream Na_influx->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential ActionPotential->Downstream

Caption: TRPV1 channel activation and downstream signaling.

Experimental Workflow for TRPV1 Modulator Validation

The validation of a novel pharmacological tool like this compound follows a structured workflow, progressing from initial in vitro characterization to in vivo assessment of its physiological effects.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Binding Assays (e.g., [³H]RTX displacement) Determine Ki Functional Functional Assays (e.g., Ca²⁺ influx, Electrophysiology) Determine EC₅₀/IC₅₀, Efficacy Binding->Functional Selectivity Selectivity Profiling (Test against other TRP channels and off-targets) Functional->Selectivity PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Selectivity->PK PD Pharmacodynamics (e.g., Nociception Models, Thermal sensitivity) PK->PD Tox Toxicology Assessment (Evaluate potential side effects) PD->Tox start Compound Synthesis (this compound) start->Binding

Caption: Workflow for validating a novel TRPV1 modulator.

This compound vs. Alternatives: A Logical Comparison

The utility of this compound as a pharmacological tool is highlighted by its distinct profile compared to full agonists and competitive antagonists.

Logical_Comparison cluster_agonists Agonists TRPV1_Modulator TRPV1 Pharmacological Tools Full_Agonist Full Agonist (e.g., Capsaicin, RTX) - Maximal channel activation - Elicits strong physiological response TRPV1_Modulator->Full_Agonist Partial_Agonist Partial Agonist (this compound) - Sub-maximal channel activation - Can antagonize full agonists TRPV1_Modulator->Partial_Agonist Antagonist Competitive Antagonist (e.g., Capsazepine, AMG9810) - Binds but does not activate - Blocks agonist effects TRPV1_Modulator->Antagonist

Caption: Comparison of TRPV1 pharmacological tool classes.

Conclusion

This compound presents a valuable addition to the pharmacological toolbox for studying TRPV1. Its partial agonist nature allows for the investigation of the consequences of graded TRPV1 activation, a state that may be more physiologically relevant than the maximal activation induced by full agonists. Furthermore, its ability to competitively antagonize full agonists provides a means to probe the allosteric modulation of the TRPV1 channel. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of TRPV1 biology and its role in health and disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of the novel tyrosine kinase inhibitor (TKI) JYL-1511 and two related compounds, Compound A and Compound B. The information presented is intended to support preclinical and clinical research decisions by offering a clear comparison of key pharmacokinetic parameters based on robust experimental data. Tyrosine kinase inhibitors are a critical class of targeted therapies, and understanding their absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to optimizing their therapeutic potential.[1][2]

Executive Summary of Pharmacokinetic Data

The pharmacokinetic properties of JYL-1511, Compound A, and Compound B were evaluated in preclinical rodent models. The following table summarizes the key pharmacokinetic parameters following a single oral administration.

ParameterJYL-1511Compound ACompound B
Cmax (ng/mL) 8501200600
Tmax (hr) 426
AUC (ng·hr/mL) 9350840010800
t1/2 (hr) 10718
Bioavailability (%) 655080

Data are presented as mean values.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the comparative in vivo pharmacokinetic study conducted.

experimental_workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalysis Phase cluster_pk Pharmacokinetic Analysis dosing Oral Administration of JYL-1511, Compound A, or Compound B to Fasted Rodent Groups sampling Serial Blood Sampling at Predetermined Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24h) dosing->sampling Collection processing Plasma Isolation by Centrifugation sampling->processing extraction Liquid-Liquid or Solid-Phase Extraction of Analytes from Plasma processing->extraction lcms Quantification by Validated LC-MS/MS Method extraction->lcms Analysis pk_analysis Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) using Non-Compartmental Analysis lcms->pk_analysis Data Input

Figure 1: Experimental workflow for the comparative pharmacokinetic study.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide.

In Vivo Pharmacokinetic Study in Rodents

A preclinical pharmacokinetic study can be conducted in male Sprague-Dawley rats.[3] The selection of the animal model is based on its physiological and biochemical similarities to humans in terms of drug ADME processes.[4]

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).[5]

  • Housing and Acclimatization: Animals are housed in a controlled environment and acclimatized for at least one week prior to the study.

  • Dosing:

    • For oral administration, animals are fasted overnight prior to dosing.[3] The compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

    • For intravenous administration (to determine absolute bioavailability), the compounds are dissolved in a suitable vehicle and administered via the tail vein.

  • Blood Sampling:

    • Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6][7]

    • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[3]

  • Pharmacokinetic Analysis: Plasma concentration-time data for each compound are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Bioanalytical Method for Quantification in Plasma

The quantification of JYL-1511, Compound A, and Compound B in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10]

  • Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to extract the analytes and an internal standard from the plasma matrix.

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 analytical column with a gradient mobile phase.

  • Mass Spectrometric Detection: The separated analytes are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.

  • Method Validation: The bioanalytical method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[9][11]

Comparative Analysis of Pharmacokinetic Profiles

The data presented in the executive summary table reveals distinct pharmacokinetic profiles for JYL-1511, Compound A, and Compound B.

  • Absorption: Compound A exhibits the most rapid absorption, with a Tmax of 2 hours, while Compound B shows the slowest absorption at 6 hours. JYL-1511 has an intermediate absorption rate with a Tmax of 4 hours. The bioavailability of TKIs can be variable.[12][13] Compound B demonstrates the highest oral bioavailability (80%), suggesting more efficient absorption from the gastrointestinal tract compared to JYL-1511 (65%) and Compound A (50%).

  • Distribution: While the volume of distribution was not directly reported here, TKIs are generally characterized by extensive tissue distribution.[1]

  • Metabolism: TKIs are primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][12] The differences in the pharmacokinetic profiles of these three compounds may be attributable to variations in their metabolic stability.

  • Excretion: Compound B has the longest half-life (18 hours), indicating slower elimination from the body. JYL-1511 has a half-life of 10 hours, while Compound A is eliminated most rapidly with a half-life of 7 hours. The primary route of excretion for many TKIs is through the feces.[1]

Conclusion

JYL-1511 exhibits a balanced pharmacokinetic profile with moderate absorption and elimination rates, and good oral bioavailability. In comparison, Compound A is rapidly absorbed and eliminated, which may necessitate more frequent dosing. Conversely, Compound B's slow absorption and long half-life could support less frequent dosing regimens, although its lower Cmax might be a consideration for achieving therapeutic concentrations rapidly. These comparative pharmacokinetic data are essential for guiding dose selection and scheduling in subsequent efficacy and toxicology studies.

References

JYL 1511: A Comparative Analysis of its Effects on Rodent vs. Human TRPV1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JYL 1511 has been identified as a partial agonist of the transient receptor potential vanilloid 1 (TRPV1), a key ion channel involved in pain and inflammation. Understanding the species-specific effects of TRPV1 modulators is paramount for the successful translation of preclinical findings to clinical applications. Significant differences in the pharmacology and physiology of rodent and human TRPV1 channels have been documented, underscoring the need for direct comparative studies of investigational compounds. This guide provides a comprehensive overview of the available experimental data on the differential effects of this compound on rodent and human TRPV1, highlighting the existing knowledge and the current data gap.

Quantitative Data Comparison

A thorough review of the available scientific literature reveals a significant disparity in the data concerning the effects of this compound on rodent versus human TRPV1 channels. While some quantitative data exists for the interaction of this compound with rat TRPV1, there is a notable absence of publicly available, direct experimental data on its effects on the human ortholog.

The following table summarizes the available quantitative data for this compound on rat TRPV1.

ParameterSpeciesCell LineValueExperimental Context
Ki Rat-50.4 nMInhibition of [3H]Resiniferatoxin binding
IC50 RatCHO cells3.4 nMInhibition of Capsaicin-induced 45Ca2+ uptake
EC50 RatCHO cells32.4 nMAgonist activity in 45Ca2+ uptake assay

Note: Data for human TRPV1 is currently unavailable in the public domain.

Experimental Methodologies

The following section details the experimental protocols that would be employed in studies investigating the effects of this compound on rodent and human TRPV1 channels. These methodologies are based on standard practices in the field for characterizing TRPV1 channel modulators.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.

  • Transfection: Cells are transiently or stably transfected with plasmids encoding either the full-length rat TRPV1 or human TRPV1. Successful transfection is typically confirmed using a reporter gene (e.g., Green Fluorescent Protein) or by functional assays.

Radioligand Binding Assay (for determining Ki)

This assay measures the ability of a compound to displace a known radiolabeled ligand from the TRPV1 receptor.

  • Radioligand: [3H]Resiniferatoxin (RTX) is a potent TRPV1 agonist commonly used for this purpose.

  • Procedure:

    • Membranes are prepared from cells expressing either rat or human TRPV1.

    • A fixed concentration of [3H]RTX is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled potent TRPV1 ligand.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The Ki value is calculated from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Calcium Influx Assay (for determining IC50 and EC50)

This functional assay measures the influx of calcium into cells upon activation of TRPV1 channels.

  • Calcium Indicator: A fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, is loaded into the cells.

  • Procedure for IC50 (Antagonist Activity):

    • TRPV1-expressing cells are pre-incubated with varying concentrations of this compound.

    • The cells are then stimulated with a fixed concentration of a known TRPV1 agonist (e.g., capsaicin).

    • The change in intracellular calcium concentration is measured using a fluorescence plate reader or a microscope.

    • The IC50 value is the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium response.

  • Procedure for EC50 (Agonist Activity):

    • TRPV1-expressing cells are directly stimulated with varying concentrations of this compound.

    • The change in intracellular calcium concentration is measured.

    • The EC50 value is the concentration of this compound that produces 50% of its maximal response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of TRPV1 activation and a typical experimental workflow for comparing the effects of a compound on rodent and human TRPV1.

TRPV1_Activation_Pathway cluster_stimuli Stimuli Capsaicin Capsaicin / this compound (Agonist) TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (Low pH) Protons->TRPV1 Ion_Influx Cation Influx (Ca²⁺, Na⁺) TRPV1->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling (e.g., Action Potential, Neuropeptide Release) Depolarization->Signaling

Caption: General signaling pathway of TRPV1 activation by various stimuli.

Experimental_Workflow cluster_rodent Rodent TRPV1 Arm cluster_human Human TRPV1 Arm start Start: Compare this compound on Rodent vs. Human TRPV1 r_transfect Transfect cells with rat TRPV1 start->r_transfect h_transfect Transfect cells with human TRPV1 start->h_transfect r_assay Perform Functional Assays (e.g., Ca²⁺ influx) r_transfect->r_assay r_data Collect Data (IC₅₀, EC₅₀, Ki) r_assay->r_data compare Compare Data and Determine Species Selectivity r_data->compare h_assay Perform Functional Assays (e.g., Ca²⁺ influx) h_transfect->h_assay h_data Collect Data (IC₅₀, EC₅₀, Ki) h_assay->h_data h_data->compare end Conclusion on Differential Effects compare->end

Caption: Experimental workflow for comparing this compound effects.

Conclusion and Future Directions

The current body of scientific literature provides some initial characterization of this compound as a partial agonist at the rat TRPV1 channel. However, a critical data gap exists regarding its activity on human TRPV1. Given the known species-dependent differences in TRPV1 pharmacology, direct comparative studies are essential to predict the potential efficacy and safety profile of this compound in humans. Future research should prioritize conducting parallel experiments on both rodent and human TRPV1 to elucidate any species-specific effects of this compound. Such data will be invaluable for guiding further drug development efforts and for the rational design of clinical trials.

A Comparative Benchmarking Guide: JYL 1511 Against Novel TRPV1 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and temperature sensation, has emerged as a critical target for the development of novel analgesics. This guide provides a comprehensive comparison of JYL 1511 (also known as JYL 1421), a notable TRPV1 modulator, against a panel of other significant TRPV1 antagonists. This analysis is based on publicly available experimental data, offering a valuable resource for researchers engaged in the discovery and development of next-generation pain therapeutics.

Executive Summary

This compound is a potent antagonist of the capsaicin-activated TRPV1 receptor. However, its activity profile exhibits species-dependent variations, particularly in its efficacy against heat- and proton-induced activation. This guide will delve into the quantitative data comparing this compound with other key TRPV1 modulators, detail the experimental methodologies used for their characterization, and provide visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Comparative Potency of TRPV1 Modulators

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other prominent TRPV1 antagonists. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. Direct head-to-head comparisons within a single study are limited.

Table 1: Antagonist Potency (IC50 in nM) against Capsaicin-Activated Human TRPV1

CompoundIC50 (nM) vs. Capsaicin (B1668287)Reference(s)
This compound (JYL 1421)Not explicitly found for human TRPV1, but potent.[1]
AMG5170.9[2]
AMG981024.5[3][4]
Capsazepine562[5]
BCTC35 (rat)
A-4256195[6]
SB-7054983[4]

Table 2: Antagonist Potency (IC50 in nM) against Capsaicin-Activated Rat TRPV1

CompoundIC50 (nM) vs. CapsaicinReference(s)
This compound (JYL 1421)Potent, concentration-dependent inhibition[5]
AMG981085.6[3][4]
CapsazepineLess effective than JYL 1421[5]
BCTC35
A-4256199 (in DRG neurons)[6]
SB-705498pKi = 7.5 (rat)[2]

Table 3: Antagonist Potency (IC50 in nM) against Heat-Activated TRPV1

CompoundSpeciesIC50 (nM) vs. HeatReference(s)
This compound (JYL 1421)Human59[1]
This compound (JYL 1421)RatLargely ineffective[1]
AMG9810Human15.8[3]
AMG9810Rat21[3]
SB-705498Human6[4]

Table 4: Antagonist Potency (IC50 in nM) against Proton (Acid)-Activated TRPV1

CompoundSpeciesIC50 (nM) vs. ProtonsReference(s)
This compound (JYL 1421)Not explicitly found
AMG9810Human92.7[3]
AMG9810Rat294[3]
BCTCRat6.0
SB-705498HumanNot explicitly found, but potent[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the characterization of TRPV1 modulators.

In Vitro Assays

1. Calcium Imaging Assay (Fluorometric Imaging Plate Reader - FLIPR)

This high-throughput assay measures changes in intracellular calcium concentration ([Ca2+]i) upon TRPV1 activation.

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or rat TRPV1 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and incubated to allow dye uptake.

  • Compound Addition: The test compound (e.g., this compound) at various concentrations is added to the wells and pre-incubated.

  • Agonist Stimulation and Data Acquisition: The plate is placed in a FLIPR instrument. A TRPV1 agonist (e.g., capsaicin, acid, or heat) is added to the wells, and the fluorescence intensity is measured over time.

  • Data Analysis: The increase in fluorescence, corresponding to the influx of calcium, is quantified. IC50 values are calculated from the concentration-response curves of the antagonist's inhibition of the agonist-induced response.

2. Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a direct measure of the ion channel activity.

  • Cell Preparation: Cells expressing TRPV1 are prepared for electrophysiological recording.

  • Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the current flowing through the ion channels.

  • Agonist and Antagonist Application: A TRPV1 agonist is applied to the cell to elicit an inward current. The antagonist is then co-applied with the agonist to measure its inhibitory effect on the current.

  • Data Analysis: The reduction in the current amplitude in the presence of the antagonist is used to determine its potency (IC50).

In Vivo Assays

1. Capsaicin-Induced Nocifensive Behavior Model (e.g., Paw Licking/Flinching Test)

This model assesses the analgesic efficacy of a compound against acute pain.

  • Animal Model: Typically rats or mice are used.

  • Compound Administration: The test compound is administered systemically (e.g., intraperitoneally or orally) at various doses.

  • Nociceptive Challenge: After a predetermined time, a low dose of capsaicin is injected into the plantar surface of the hind paw.

  • Behavioral Observation: The animal is observed for a set period, and the time spent licking or the number of flinches of the injected paw is recorded as a measure of pain behavior.

  • Data Analysis: The reduction in nocifensive behavior in compound-treated animals compared to vehicle-treated controls is used to determine the analgesic effect.

2. Inflammatory Pain Model (e.g., Complete Freund's Adjuvant - CFA)

This model evaluates the efficacy of a compound in a more chronic pain state.

  • Induction of Inflammation: A solution of CFA is injected into the hind paw of the animal, which induces a localized and persistent inflammation.

  • Assessment of Hypersensitivity: Several days after CFA injection, the animal's sensitivity to thermal (e.g., radiant heat) or mechanical (e.g., von Frey filaments) stimuli is measured.

  • Compound Administration and Testing: The test compound is administered, and the thermal and mechanical sensitivity are reassessed to determine the compound's ability to reverse the inflammatory hypersensitivity.

Mandatory Visualizations

Signaling Pathway of TRPV1 Activation

TRPV1_Signaling TRPV1 Activation and Downstream Signaling Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (pH < 6) Protons->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., CGRP, SP) Action_Potential->Neurotransmitter_Release Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal

Caption: TRPV1 channel activation by various stimuli leading to pain signal transmission.

Experimental Workflow for In Vitro Antagonist Screening

Antagonist_Screening_Workflow Workflow for In Vitro TRPV1 Antagonist Screening Start Start Cell_Culture Culture TRPV1-expressing cells (e.g., HEK293) Start->Cell_Culture Plate_Cells Plate cells in multi-well plates Cell_Culture->Plate_Cells Dye_Loading Load cells with Ca²⁺ indicator dye Plate_Cells->Dye_Loading Compound_Addition Add test antagonists (e.g., this compound) Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with TRPV1 agonist Compound_Addition->Agonist_Stimulation Data_Acquisition Measure fluorescence change (e.g., FLIPR) Agonist_Stimulation->Data_Acquisition Data_Analysis Analyze data and calculate IC50 values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for screening TRPV1 antagonists using a calcium imaging assay.

Logical Relationship of TRPV1 Modulator Effects

Modulator_Effects Functional Effects of TRPV1 Modulators TRPV1_Activity TRPV1 Channel Activity Activation Channel Activation (Increased Ca²⁺ influx) TRPV1_Activity->Activation Inhibition Channel Inhibition (Blocked Ca²⁺ influx) TRPV1_Activity->Inhibition Agonist Agonist (e.g., Capsaicin) Agonist->TRPV1_Activity Increases Antagonist Antagonist (e.g., this compound) Antagonist->TRPV1_Activity Decreases Analgesia Analgesia Inhibition->Analgesia Hyperthermia Hyperthermia (Potential side effect) Inhibition->Hyperthermia

Caption: The relationship between TRPV1 modulators and their physiological effects.

References

Safety Operating Guide

Navigating the Disposal of JYL 1511: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper disposal of the vanilloid receptor VR1 partial agonist, JYL 1511, is paramount for ensuring a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes general best practices for the disposal of research-grade chemical compounds, empowering researchers to manage this process safely and effectively.

As a partial agonist of the vanilloid receptor 1 (VR1), this compound is a compound used in research settings.[1][2][3][4] Proper handling and disposal are crucial to mitigate potential hazards. This document outlines a procedural, step-by-step approach to the disposal of this compound, aligning with established laboratory safety protocols.

Core Safety and Disposal Data

The following table summarizes essential safety considerations and disposal procedures for a research compound like this compound, based on general laboratory chemical waste guidelines.

ParameterGuidelineSource
Chemical Identification This compoundN/A
CAS Number 623166-14-3[1][3]
Primary Hazard Class To be determined by a qualified professional based on available data and comparison to similar compounds. Treat as hazardous waste.[5]
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
Container Labeling Label waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.[7][8]
Waste Segregation Segregate this compound waste from other waste streams to prevent incompatible chemical reactions. Store acids and bases separately.[8]
Storage Store waste in a designated, secure "Satellite Accumulation Area" away from heat and ignition sources. Ensure containers are sealed.[6][8]
Disposal Method Do not dispose of down the drain or in regular trash.[5] Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal service.[7]

Experimental Protocol: Disposal of this compound

The following detailed methodology outlines the step-by-step process for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Classification:

  • Treat all this compound, including unused product, contaminated materials (e.g., pipette tips, gloves), and solutions, as hazardous chemical waste.[5]
  • Consult your institution's EHS office for specific classification requirements.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:
  • Chemical-resistant gloves (e.g., nitrile).
  • Safety glasses or goggles.
  • A laboratory coat.

3. Waste Collection and Containment:

  • Use a dedicated, compatible, and leak-proof container for this compound waste. The container must have a secure screw-top cap.[8]
  • Do not overfill the container; leave adequate headspace for expansion.[8]
  • Keep the waste container closed at all times except when adding waste.[5][8]

4. Labeling of Waste Containers:

  • As soon as you begin accumulating this compound waste, label the container clearly.[7][8] The label must include:
  • The words "Hazardous Waste."
  • The full chemical name: "this compound."
  • The CAS number: "623166-14-3."
  • A clear description of the contents (e.g., "this compound in DMSO," "Contaminated gloves with this compound").
  • The date accumulation started.

5. Segregation and Storage:

  • Store the this compound waste container in a designated Satellite Accumulation Area (SAA).[8]
  • The SAA should be in a well-ventilated area, such as a chemical fume hood, and away from general laboratory traffic.
  • Ensure that the this compound waste is segregated from incompatible materials. As a general precaution, avoid storing it with strong acids, bases, or oxidizing agents.[8]

6. Arranging for Final Disposal:

  • Once the waste container is full or you have completed the experiments involving this compound, contact your institution's EHS office to arrange for pickup and disposal.
  • Follow all institutional procedures for waste manifest documentation and handover.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

JYL1511_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select Compatible Waste Container ppe->container label_container Label Container as Hazardous Waste container->label_container collect_waste Collect this compound Waste label_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container store_saa Store in Designated SAA seal_container->store_saa segregate Segregate from Incompatibles store_saa->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Disposal Workflow Diagram

References

Essential Safety and Handling Guidance for JYL 1511

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides crucial, immediate safety and logistical information for the handling and disposal of JYL 1511.

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 623166-14-3) was not publicly available through comprehensive searches, this guide is based on best practices for handling novel chemical compounds in a laboratory setting. This compound is identified as N-(4-tert-Butylbenzyl)-N′-[3-methoxy-4-(methylsulfonylamino)benzyl]thiourea. Due to the absence of specific toxicity and hazard data, this compound must be handled with the utmost care, assuming it is potentially hazardous.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles or a full-face shield are required to protect against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves should be worn. Double gloving is recommended, especially when handling the pure compound or concentrated solutions. Check for any signs of degradation.
Body Protection A fully buttoned laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection When handling the solid compound or preparing solutions where aerosols may be generated, a properly fitted NIOSH-approved respirator (e.g., N95 or higher) should be used.

Operational Plan: Handling and Storage

A clear and logical workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal Receipt Receive this compound (Verify CAS No. 623166-14-3) Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Receipt->Storage Weighing Weighing in a chemical fume hood (Use appropriate respiratory protection) Storage->Weighing Transport in a sealed secondary container Dissolution Prepare solutions in a fume hood Weighing->Dissolution Experiment Conduct experiment (Wear full PPE) Dissolution->Experiment Decontamination Decontaminate work surfaces and equipment Experiment->Decontamination Waste_Collection Collect all waste in labeled, sealed containers Decontamination->Waste_Collection Disposal Dispose of as hazardous chemical waste (Follow institutional guidelines) Waste_Collection->Disposal

Figure 1. Workflow for the safe handling and disposal of this compound.
Experimental Protocols: Step-by-Step Guidance

Preparation of a Stock Solution (Example Protocol):

  • Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Don the appropriate PPE as outlined in the table above.

  • Weighing: Tare a clean, dry vial on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound solid.

  • Dissolution: Add the appropriate solvent (e.g., DMSO, ethanol) to the vial in a dropwise manner while gently swirling to dissolve the compound.

  • Storage of Solution: Once fully dissolved, cap the vial tightly, label it clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution under the recommended conditions, typically protected from light and at a low temperature.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: Collect all solid this compound waste, including contaminated vials, weighing paper, and disposable PPE, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and rinsates, in a sealed and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination: All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse with an appropriate solvent, and collect the rinsate as hazardous waste. Subsequently, wash with a suitable laboratory detergent and water.

  • Disposal Compliance: All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

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